GSK 650394
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBGSNVCDAMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237532 | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890842-28-1 | |
| Record name | GSK-650394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-650394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-650394 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK650394: A Technical Deep Dive into its Mechanism of Action as a Selective SGK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] This document provides a comprehensive overview of the mechanism of action of GSK650394, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Competitive Inhibition of SGK1
GSK650394 functions as a competitive inhibitor of SGK1.[3][4] It targets the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1] This inhibition has been demonstrated to be highly selective for SGK1 over other closely related kinases in the AGC family, such as Akt, with a greater than 30-fold selectivity. The inhibitory activity also extends to SGK2, albeit with a lower potency compared to SGK1.[5][6]
Quantitative Inhibitory Profile
The inhibitory potency of GSK650394 has been quantified across various assays, as summarized in the table below.
| Target/Assay | IC50 Value | Assay Type |
| Activated SGK1 | 13 nM | Fluorescence Polarization Assay[1][3] |
| SGK1 | 62 nM | Scintillation Proximity Assay (SPA)[5][6] |
| SGK2 | 103 nM | Scintillation Proximity Assay (SPA)[5][6] |
| SGK1-mediated epithelial transport | 0.6 µM | Short-Circuit Current (SCC) Assay[1][5][6] |
| Androgen-stimulated LNCaP cell growth | ~1 µM | Cell Growth Assay[1][5] |
Cellular and Physiological Effects
The inhibition of SGK1 by GSK650394 leads to several observable cellular and physiological effects:
-
Inhibition of Epithelial Sodium Transport: GSK650394 effectively inhibits SGK1-mediated epithelial sodium transport, a key process in maintaining electrolyte balance.[1][5][6]
-
Anti-proliferative Effects in Cancer Cells: In prostate cancer cell lines such as LNCaP, GSK650394 has been shown to inhibit androgen-stimulated cell growth.[1][4] This is achieved by blocking the SGK1-mediated phosphorylation of Nedd4-2, a negative regulator of the androgen receptor.[1][4][6]
-
Modulation of Viral Replication: GSK650394 has been found to inhibit the replication of the influenza virus by impairing the export of viral ribonucleoproteins (vRNPs) into the cytoplasm.[6]
-
Neuroprotective Potential: Studies have indicated that GSK650394 can reduce infarct size and blood-brain barrier disruption in early cerebral ischemia-reperfusion models.[7]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SGK1 Signaling Pathway and Point of Inhibition by GSK650394.
Caption: Experimental Workflow for Characterizing GSK650394 Activity.
Detailed Experimental Protocols
Scintillation Proximity Assay (SPA) for Kinase Activity
This assay quantifies the enzymatic activity of SGK1 and SGK2 by measuring the incorporation of a radiolabeled phosphate into a biotinylated peptide substrate.[4]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA, 10 mM MgCl2, and 0.1 mM [γ-33P]ATP.
-
Enzyme and Substrate Addition: Recombinant activated SGK1 or SGK2 and a biotinylated peptide substrate (e.g., CROSStide) are added to the reaction mixture.
-
Inhibitor Incubation: Increasing concentrations of GSK650394 are added to the reaction wells.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period. The reaction is then terminated by the addition of a stop solution containing EDTA.
-
Detection: Streptavidin-coated SPA beads are added to the wells. The biotinylated and radiolabeled peptide binds to the beads, bringing the scintillant in close proximity to the radioisotope, which generates a detectable light signal.
-
Data Analysis: The signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log concentration of GSK650394.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding affinity of GSK650394 to activated SGK1.[1]
-
Reagents: Activated SGK1, a fluorescently labeled ATP competitive ligand (tracer), and GSK650394 are used.
-
Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (SGK1), its tumbling slows, and fluorescence polarization increases.
-
Competition: GSK650394 competes with the fluorescent tracer for binding to the ATP pocket of SGK1.
-
Procedure: A fixed concentration of activated SGK1 and the fluorescent tracer are incubated with serially diluted GSK650394.
-
Measurement: Fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: As the concentration of GSK650394 increases, it displaces the tracer from SGK1, causing a decrease in fluorescence polarization. The IC50 is determined from the dose-response curve.
Short-Circuit Current (SCC) Assay for Epithelial Transport
This assay assesses the effect of GSK650394 on SGK1-mediated ion transport in epithelial cells.[5][6]
-
Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Measurement of SCC: The potential difference across the cell monolayer is clamped to 0 mV, and the current required to maintain this clamp is the short-circuit current, which is a measure of net ion transport.
-
Stimulation and Inhibition: The cells are stimulated with an agonist that activates SGK1 (e.g., aldosterone). After a stable SCC is achieved, increasing concentrations of GSK650394 are added to the chamber.
-
Data Analysis: The inhibition of the stimulated SCC by GSK650394 is measured, and the IC50 value is calculated.
LNCaP Cell Growth Assay
This assay evaluates the anti-proliferative effect of GSK650394 on androgen-sensitive prostate cancer cells.[6]
-
Cell Seeding: LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Treatment: Cells are treated with an androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.
-
Incubation: The cells are incubated for a period of several days, with media and treatments refreshed periodically.
-
Cell Viability Measurement: Cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of growth inhibition is calculated relative to the androgen-stimulated control, and the IC50 value is determined.
Conclusion
GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its mechanism of action has been thoroughly investigated through a variety of in vitro and cell-based assays, which have consistently demonstrated its ability to competitively inhibit SGK1 kinase activity and modulate downstream cellular processes. This comprehensive profile makes GSK650394 a valuable tool for further research into the physiological and pathological roles of SGK1 and a promising lead compound for the development of novel therapeutics.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK650394: A Technical Guide to the Potent and Selective SGK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2][3][4] SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway and is implicated in the regulation of ion transport, cell proliferation, survival, and apoptosis.[1][5] Dysregulation of SGK1 activity has been linked to several pathologies, including hypertension, cancer, and metabolic diseases.[1][6] GSK650394 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of SGK1 and as a potential therapeutic agent.[7] This guide provides an in-depth overview of the technical details of GSK650394, including its mechanism of action, biochemical and cellular activity, experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
GSK650394, with the chemical name 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid, is a 7-azaindole derivative.[1] Its chemical structure is presented below.
Table 1: Chemical and Physical Properties of GSK650394
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂N₂O₂ | |
| Molecular Weight | 382.45 g/mol | [2] |
| CAS Number | 890842-28-1 | |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature |
Mechanism of Action and Biochemical Activity
GSK650394 acts as a competitive inhibitor of SGK1.[3] It demonstrates potent inhibitory activity against the purified SGK1 with an IC₅₀ value of 13 nM in a fluorescence polarization assay.[1][3] In activity-based scintillation proximity assays, GSK650394 inhibits the enzymatic activity of SGK1 and the closely related SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively.[1][2][3][4][7]
Table 2: In Vitro Inhibitory Activity of GSK650394
| Assay Type | Target | IC₅₀ | Reference |
| Fluorescence Polarization Assay | Activated SGK1 | 13 nM | [1][3] |
| Scintillation Proximity Assay | SGK1 | 62 nM | [2][4][7] |
| Scintillation Proximity Assay | SGK2 | 103 nM | [2][4][7] |
| Aldosterone-Stimulated Short Circuit Current (SCC) Assay | SGK1-mediated ion transport | 0.6 µM | [1][5][7] |
| Androgen-Stimulated LNCaP Cell Growth Assay | Cell Growth | ~1 µM | [1][7] |
GSK650394 exhibits good selectivity for SGK1 over other related kinases. It is more than 30-fold selective for SGK1 over Akt and over 60-fold selective over the upstream kinase PDK1.[7] However, broader kinase profiling has identified some off-target activities at concentrations comparable to its SGK1 potency, including against AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[1]
Cellular and In Vivo Activity
In cellular assays, GSK650394 effectively inhibits SGK1-mediated processes. It inhibits the androgen-mediated phosphorylation of the SGK1 substrate NEDD4-2 in LNCaP prostate cancer cells.[1][7] Consequently, it inhibits the androgen-stimulated growth of these cells with an IC₅₀ of approximately 1 µM.[1][7] GSK650394 also demonstrates efficacy in inhibiting SGK1-mediated epithelial sodium ion transport, a key process in blood pressure regulation, with an IC₅₀ of 0.6 µM in an aldosterone-stimulated short circuit current (SCC) assay.[1][5][7]
Preclinical in vivo studies in rats have shown that GSK650394 can achieve plasma exposure levels above its IC₅₀ for the SCC assay with a 50 mg/kg BID dosing schedule.[7] These studies also indicated that the compound is efficacious in rat models of hypertension.[7] However, the oral bioavailability of GSK650394 is low (~9%) in rats, which is attributed to its low solubility and extensive first-pass metabolism via glucuronidation.[8]
Signaling Pathways
SGK1 is a central node in the PI3K signaling pathway, acting downstream of PDK1 and mTORC2.[1][5] Growth factors and hormones can activate this pathway, leading to the phosphorylation and activation of SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream substrates to regulate cellular functions.
Caption: SGK1 signaling pathway and the inhibitory action of GSK650394.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of GSK650394 to inhibit the phosphorylation of a substrate peptide by SGK1 or SGK2.
Methodology:
-
Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by incubation with PDK1 in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) containing 0.15 mM ATP for 30 minutes at 30°C.[2][3]
-
Inhibitor Incubation: In a 96-well plate, varying concentrations of GSK650394 (solubilized in DMSO) are added to the activated enzyme mixture and incubated.
-
Phosphorylation Reaction: A solution containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and γ-³²P-ATP is added to initiate the phosphorylation reaction. The plate is incubated for 1 hour at room temperature.[2]
-
Detection: A slurry of streptavidin-coated scintillation proximity assay (SPA) beads is added to each well. The beads capture the biotinylated peptide.
-
Signal Measurement: The plate is centrifuged, and the radioactivity is measured using a scintillation counter. The proximity of the ³²P-labeled peptide to the scintillant in the beads generates a light signal that is proportional to the kinase activity.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Scintillation Proximity Assay (SPA).
Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay
This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium ion transport.
Methodology:
-
Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on permeable supports to form a polarized monolayer.
-
Aldosterone Stimulation: The cells are stimulated with aldosterone to induce the expression and activity of SGK1, which in turn increases the activity of the epithelial sodium channel (ENaC).
-
Inhibitor Treatment: The cells are treated with varying concentrations of GSK650394.
-
SCC Measurement: The permeable supports are mounted in an Ussing chamber. The short-circuit current, which is a measure of net ion transport across the epithelial monolayer, is recorded. An increase in SCC upon aldosterone stimulation reflects increased ENaC activity.
-
Data Analysis: The inhibitory effect of GSK650394 is determined by measuring the reduction in the aldosterone-stimulated SCC. IC₅₀ values are calculated from the dose-response curve.
LNCaP Cell Growth Assay
This assay assesses the impact of GSK650394 on the androgen-dependent proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates in androgen-depleted medium.
-
Androgen Stimulation and Inhibitor Treatment: After an initial incubation period, the cells are treated with androgens (e.g., dihydrotestosterone) to stimulate growth, in the presence or absence of varying concentrations of GSK650394.
-
Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for cell proliferation.
-
Cell Viability Measurement: Cell viability is assessed using a standard method such as the XTT assay, which measures mitochondrial enzymatic activity.
-
Data Analysis: The effect of GSK650394 on cell growth is determined by comparing the viability of treated cells to that of untreated, androgen-stimulated cells. The IC₅₀ for growth inhibition is calculated from the dose-response curve.[1]
Conclusion
GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its utility as a research tool has been demonstrated in a variety of in vitro and in vivo models, enabling the elucidation of the diverse roles of SGK1 in health and disease. While its pharmacokinetic properties may present challenges for clinical development, GSK650394 remains an invaluable compound for preclinical research in areas such as oncology, hypertension, and metabolic disorders. The data and protocols summarized in this guide provide a comprehensive resource for scientists working with this important SGK1 inhibitor.
References
- 1. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Physiological Impact of the Serum- and Glucocorticoid-inducible Kinase SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ScholarWorks@Hanyang University: Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor [scholarworks.bwise.kr]
GSK650394: A Technical Guide to its Function as an Aurora B Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a small molecule inhibitor that has been historically characterized as a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase (SGK) isoforms, particularly SGK1 and SGK2.[1] However, recent research has unveiled a novel and significant activity of GSK650394 as an inhibitor of Aurora B kinase, a key regulator of mitosis.[2] This dual inhibitory profile presents GSK650394 as a compound of interest for further investigation in oncology and other therapeutic areas where both SGK and Aurora B signaling pathways are implicated.
This technical guide provides an in-depth overview of GSK650394's function as an Aurora B inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Quantitative Data Summary
The inhibitory activity and cellular effects of GSK650394 as an Aurora B inhibitor are summarized in the tables below.
| Target | Assay Type | IC50 (µM) | Source |
| Human Aurora B | ATPase Assay | 5.68 | [2] |
| Aspergillus fumigatus Aurora B | ATPase Assay | 1.29 | [3] |
| Haspin Kinase | ATPase Assay | 41.4 | [2] |
Table 1: In Vitro Inhibitory Potency of GSK650394. This table quantifies the half-maximal inhibitory concentration (IC50) of GSK650394 against recombinant Aurora B from both human and Aspergillus fumigatus, as well as its selectivity against another mitotic kinase, Haspin.
| Cell Line | Assay Type | Endpoint | Effect | Source |
| HeLa | MTT Assay | Cell Proliferation | Inhibition | [2] |
| HepG2 | MTT Assay | Cell Proliferation | Inhibition | [2] |
| HeLa | Flow Cytometry | Cell Cycle | G2/M Arrest | [2] |
| HepG2 | Flow Cytometry | Cell Cycle | G2/M Arrest | [2] |
Table 2: Cellular Effects of GSK650394. This table outlines the observed effects of GSK650394 on human cancer cell lines, including its impact on cell proliferation and cell cycle progression.
Mechanism of Action: Aurora B Inhibition
GSK650394 functions as an ATP-competitive inhibitor of Aurora B kinase.[2] Molecular docking studies suggest that GSK650394 binds to the canonical nucleotide-binding pocket of Aurora B.[2] This binding prevents the hydrolysis of ATP, a process essential for the kinase's activity and the subsequent phosphorylation of its downstream substrates.[2]
The primary consequence of Aurora B inhibition by GSK650394 is the disruption of critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cytokinesis.[4] By inhibiting Aurora B, GSK650394 leads to a failure in the phosphorylation of key substrates like histone H3 at serine 10, a hallmark of Aurora B activity.[2] This disruption of the kinase cascade ultimately results in defects in chromosome alignment, a failure of the spindle assembly checkpoint, and an arrest of the cell cycle in the G2/M phase, leading to an anti-proliferative effect in cancer cells.[2]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the context and discovery of GSK650394's activity against Aurora B, the following diagrams visualize the relevant signaling pathway and experimental workflows.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of GSK650394 as an Aurora B inhibitor.
In Vitro Aurora B Kinase ATPase Assay
This assay is designed to measure the ATP hydrolysis activity of Aurora B kinase and to screen for inhibitory compounds.
-
Reagents and Materials:
-
Recombinant human Aurora B/INCENP complex
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
GSK650394 or other test compounds
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of GSK650394 in kinase buffer.
-
In a 384-well plate, add the diluted GSK650394 or vehicle control (DMSO).
-
Add the recombinant Aurora B/INCENP complex to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of GSK650394 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7]
-
Reagents and Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK650394
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HeLa or HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK650394 or vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[2]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9][10][11][12]
-
Reagents and Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium
-
GSK650394
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Synchronize the cells at the G1/S boundary by treatment with thymidine.
-
Release the cells from the G1/S block and treat them with different concentrations of GSK650394 or vehicle control for 20 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.[2]
-
Conclusion
While GSK650394 has been predominantly studied as an SGK inhibitor, emerging evidence robustly demonstrates its activity as a novel inhibitor of Aurora B kinase. This technical guide provides a comprehensive summary of the key findings supporting this role, including its in vitro potency, cellular effects, and mechanism of action. The detailed experimental protocols and visual representations of the underlying biology and discovery process offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of GSK650394 as a dual SGK and Aurora B inhibitor. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully elucidate its clinical utility.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
The Discovery and Development of GSK650394: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, ion transport, and hormone signaling. Its dysregulation has been implicated in several diseases, including cancer, hypertension, and diabetes. This has made SGK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK650394.
Discovery and Rationale
The development of GSK650394 was driven by the need for selective inhibitors to probe the function of SGK1 and to explore its potential as a therapeutic target, particularly in the context of prostate cancer.[1] Research had indicated that SGK1 is an androgen-regulated gene and that its expression is required for the androgen-mediated growth of prostate cancer cells.[1] This provided a strong rationale for the development of an SGK1 inhibitor as a potential therapeutic agent. While the specific details of the initial high-throughput screening and lead optimization campaign that led to the identification of GSK650394 are not extensively detailed in publicly available literature, the primary research was conducted by GlaxoSmithKline.[1]
Mechanism of Action
GSK650394 acts as an ATP-competitive inhibitor of SGK1 and SGK2.[1] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. One of the key downstream targets of SGK1 is the E3 ubiquitin ligase Nedd4-2. SGK1 phosphorylates and inactivates Nedd4-2, thereby preventing the ubiquitination and subsequent degradation of its target proteins, which include epithelial sodium channels (ENaC). In prostate cancer cells, GSK650394 has been shown to inhibit the androgen-mediated phosphorylation of Nedd4-2, confirming its on-target activity in a cellular context.[1]
A simplified representation of the SGK1 signaling pathway and the inhibitory effect of GSK650394 is depicted below.
Figure 1: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.
Quantitative Data Summary
The inhibitory activity and cytotoxicity of GSK650394 have been characterized in various assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of GSK650394
| Target | Assay | IC50 |
| SGK1 | Fluorescence Polarization | 13 nM[3] |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM[1] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM[1] |
| SGK1-mediated epithelial transport | Short-Circuit Current (SCC) Assay | 0.6 µM[2] |
| Androgen-stimulated LNCaP cell growth | Cell Growth Assay | ~1 µM[1] |
| Aurora B (human) | ATPase Assay | 5.68 µM[4] |
| Aurora B (Aspergillus fumigatus) | ATPase Assay | 1.29 µM[4] |
Table 2: Cytotoxicity of GSK650394
| Cell Line | Assay | LC50 |
| M-1 | XTT Assay | 41 µM[1] |
| HeLa | XTT Assay | >100 µM[1] |
Table 3: In Vivo Pharmacokinetic Parameters of GSK650394 in Rats
| Parameter | Value | Dosing |
| Total Clearance | 11.18 ± 1.28 mL/min/kg | 2 mg/kg IV |
| Volume of Distribution (Vdss) | 346.1 ± 120.6 mL/kg | 2 mg/kg IV |
| Oral Bioavailability | ~9% | 2, 5, and 10 mg/kg PO |
Experimental Protocols
Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition
This assay measures the phosphorylation of a biotinylated peptide substrate (CROSStide) by SGK1 or SGK2.
-
Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP.
-
Inhibition Reaction: The activated SGK enzyme is incubated with varying concentrations of GSK650394.
-
Phosphorylation Reaction: A mixture of biotinylated CROSStide peptide and γ-³²P-ATP is added to the enzyme-inhibitor mixture and incubated to allow for phosphorylation.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated CROSStide. When a ³²P-labeled phosphate is incorporated into the peptide, the proximity of the radioisotope to the scintillant in the bead generates a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of GSK650394. IC50 values are calculated from the dose-response curves.
The general workflow for the SPA is illustrated below.
Figure 2: Workflow for the Scintillation Proximity Assay (SPA) to measure GSK650394 activity.
LNCaP Cell Growth Assay
This assay assesses the effect of GSK650394 on the androgen-dependent proliferation of the LNCaP human prostate cancer cell line.
-
Cell Culture: LNCaP cells are cultured in media containing charcoal-stripped fetal bovine serum to deplete endogenous androgens.
-
Treatment: Cells are treated with a synthetic androgen (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.
-
Incubation: The cells are incubated for several days, with the treatment being refreshed periodically.
-
Proliferation Measurement: Cell proliferation is quantified using a suitable method, such as a fluorescent-based assay that measures DNA content or a colorimetric assay that measures metabolic activity (e.g., MTT or XTT).
-
Data Analysis: The effect of GSK650394 on androgen-stimulated cell growth is determined, and an IC50 value is calculated.
Preclinical Development and Future Perspectives
GSK650394 has been utilized in numerous preclinical studies to investigate the role of SGK1 in various physiological and pathological processes. In vivo studies in rats have shown that the compound can be formulated for administration and achieve exposures sufficient to engage the target.[1] However, the pharmacokinetic profile in rats revealed a low oral bioavailability of approximately 9%, which may present a challenge for its development as an oral therapeutic.
To date, there is no publicly available information on the clinical development of GSK650394. It is primarily considered a valuable tool compound for preclinical research, enabling the dissection of SGK1 signaling pathways and the validation of SGK1 as a therapeutic target in various disease models. The insights gained from studies with GSK650394 may guide the development of future SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical investigation. Furthermore, analogs of GSK650394 have been synthesized and evaluated, demonstrating the potential for further medicinal chemistry efforts to optimize this chemical scaffold.[5]
Conclusion
GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1/2 that has been instrumental in advancing the understanding of SGK1 biology. While its own path to clinical development is unclear, it remains a critical tool for researchers in the field. The comprehensive data on its mechanism of action, inhibitory activity, and effects in preclinical models provide a solid foundation for the continued exploration of SGK1 as a therapeutic target for a range of diseases.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK650394 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK650394, initially developed as a potent inhibitor of Serum- and Glucocorticoid-regulated Kinase (SGK) 1 and 2, has emerged as a promising anti-cancer agent with a dual mechanism of action.[1] This technical guide provides a comprehensive overview of the target validation of GSK650394 in various cancer cell lines. It consolidates key findings on its inhibitory activities, effects on cellular processes, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology.
Introduction
The search for novel therapeutic targets in oncology is critical for overcoming drug resistance and improving patient outcomes. GSK650394 has been identified as a small molecule inhibitor with significant anti-proliferative effects across a range of cancer types, including prostate, lung, thyroid, and liver cancer.[1] Originally targeting the SGK family of kinases, which are downstream effectors of the PI3K pathway, GSK650394 has also been discovered to be a novel inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] This dual inhibitory profile makes GSK650394 a compelling candidate for cancer therapy. This guide details the validation of these targets and the subsequent cellular consequences in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GSK650394 across various assays and cell lines.
Table 1: Inhibitory Concentration (IC50) of GSK650394
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| SGK1 | Kinase Assay | 62 nM | |
| SGK2 | Kinase Assay | 103 nM | |
| Human Aurora B | ATPase Assay | 5.68 µM | [2] |
| Aspergillus fumigatus Aurora B | ATPase Assay | 1.29 µM | [2] |
| LNCaP (Prostate Cancer) | Androgen-stimulated growth | ~ 1 µM | [3] |
Table 2: Effects of GSK650394 on Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | Effect | Reference |
| HeLa | Cervical Cancer | MTT Assay | Time and dose-dependent inhibition | [1] |
| HepG2 | Liver Cancer | MTT Assay | Time and dose-dependent inhibition | [1] |
| LNCaP | Prostate Cancer | Growth Assay | Complete abrogation of androgen-mediated growth at 10 µM | [3] |
| HCT116 | Colorectal Cancer | Proliferation Assay | Repressed tumor cell proliferation | [4] |
| HT29 | Colorectal Cancer | Proliferation Assay | Repressed tumor cell proliferation | [4] |
Table 3: Cellular Effects of GSK650394 Treatment
| Cell Line(s) | Effect | Observation | Reference |
| HeLa, HepG2 | Cell Cycle Arrest | G2/M phase arrest | [1] |
| Prostate Cancer Cells | Autophagy Induction | Led to inhibition of cell metastasis | [4] |
| Non-small Cell Lung Cancer | Apoptosis Induction | Induced apoptosis via the p53 pathway when combined with γ-radiation | [4] |
| NCI-H460 (Lung Adenocarcinoma) | Sensitization to Radiation | Decreased long-term survival and sensitized cells to ionizing radiation | [4] |
| HT29 (Colorectal Cancer) | Radiosensitization | Reduced radioresistance in a xenograft mouse model | [4] |
Signaling Pathways and Mechanisms of Action
GSK650394 exerts its anti-cancer effects by targeting two key signaling nodes: the SGK1 and Aurora B pathways.
SGK1 Inhibition
As a downstream effector of the PI3K pathway, SGK1 is implicated in cell survival, proliferation, and resistance to therapy. In prostate cancer, SGK1 is an androgen-regulated gene.[3] GSK650394 competitively inhibits SGK1, thereby blocking downstream signaling. One of the key substrates of SGK1 is Nedd4-2. Inhibition of SGK1 by GSK650394 prevents the phosphorylation of Nedd4-2, impacting its function.[3]
Aurora B Inhibition
A more recently discovered mechanism of action for GSK650394 is the inhibition of Aurora B kinase.[1] Aurora B is a crucial component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B leads to defects in these processes, ultimately resulting in G2/M cell cycle arrest and apoptosis.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of GSK650394 are provided below.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of viable cells to determine cell proliferation.
-
Cell Seeding: Plate HeLa or HepG2 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of GSK650394 (e.g., 0-100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with GSK650394 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-SGK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Kinase Assay (Aurora B ATPase Activity)
This assay measures the ability of a kinase to hydrolyze ATP.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Aurora B, ATP, and varying concentrations of GSK650394 in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
ATP Measurement: Use a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Normalize the luminescence values to a no-enzyme control to determine the percentage of inhibition. Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
GSK650394 demonstrates significant potential as an anti-cancer therapeutic due to its dual inhibitory activity against SGK1 and Aurora B. The validation studies in various cancer cell lines confirm its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic utility of GSK650394 and similar kinase inhibitors in oncology. Further investigations, including in vivo studies and clinical trials, are warranted to fully assess its efficacy and safety profile.
References
- 1. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of GSK650394 in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease. The androgen receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression, making it a primary target for therapeutic intervention. However, resistance to androgen deprivation therapy and AR antagonists is a major clinical hurdle, necessitating the exploration of novel therapeutic targets. One such target is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that acts as a critical downstream effector in multiple signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the small molecule inhibitor GSK650394 and its role in modulating prostate cancer progression through the inhibition of SGK1.
GSK650394: A Potent and Selective SGK1 Inhibitor
GSK650394 is a small molecule compound that acts as a competitive inhibitor of SGK1.[1] Its development has provided a valuable pharmacological tool to investigate the multifaceted roles of SGK1 in cancer biology.
Biochemical and Cellular Potency of GSK650394
The inhibitory activity of GSK650394 has been characterized in various assays, demonstrating its potency and selectivity.
| Assay Type | Target | IC50 Value | Reference |
| Fluorescence Polarization Assay | Purified SGK1 | 13 nM | [2] |
| Scintillation Proximity Assay | SGK1 | 62 nM | [2][3][4] |
| Scintillation Proximity Assay | SGK2 | 103 nM | [2][3] |
| LNCaP Cell Growth Assay (Androgen-Stimulated) | - | ~ 1 µM | [1][2][3] |
| PC3 Cell Migration Inhibition | - | 40 µM (for strong inhibition) | [5] |
| DU145 Cell Migration Inhibition | - | 20 µM (for similar effect to PC3) | [5] |
Table 1: Summary of IC50 values for GSK650394 against SGK isoforms and in prostate cancer cell lines.
GSK650394 displays over 30-fold selectivity for SGK1 over Akt and other related kinases, highlighting its specificity as a research tool and potential therapeutic agent.[3]
The SGK1 Signaling Axis in Prostate Cancer
SGK1 is a key downstream node in several signaling pathways that are crucial for prostate cancer cell growth, survival, and metastasis. Its expression is regulated by androgens and glucocorticoids, and it is also activated downstream of the PI3K/mTOR pathway.[1][6][7]
Androgen Receptor (AR) Signaling
The AR is a primary driver of prostate cancer. Upon activation by androgens, the AR translocates to the nucleus and regulates the transcription of a host of genes involved in cell proliferation and survival. The sgk1 gene is a direct transcriptional target of the AR.[1]
Androgen treatment increases both SGK1 mRNA and protein levels in prostate cancer cells.[1] Activated SGK1 then phosphorylates downstream targets, such as Nedd4-2, leading to their inactivation and promoting cell growth and survival.[1][2]
PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently activated in prostate cancer, often due to mutations in PTEN or PI3K.[1] SGK1 is a downstream effector of this pathway and can mediate some of its pro-survival and pro-proliferative effects.[1]
SGK1 can directly phosphorylate and inactivate TSC2, a negative regulator of mTORC1, thereby promoting mTORC1 activity and subsequent cell growth and protein translation.[1]
Role of GSK650394 in Prostate Cancer Progression
Inhibition of Cell Growth and Proliferation
GSK650394 has been shown to inhibit the growth of androgen-dependent prostate cancer cells. In LNCaP cells, GSK650394 dramatically inhibits androgen-stimulated growth with an IC50 of approximately 1 µM, and at a concentration of 10 µM, it completely abrogates androgen-mediated growth.[1] This effect is more pronounced than that observed with siRNA-mediated knockdown of SGK1, suggesting that the enzymatic activity of SGK1 is critical for androgen-stimulated growth.[1] Inhibition of SGK1 by GSK650394 can induce G2/M cell cycle arrest and apoptosis in prostate cancer cells.[4][8]
Impairment of Metastasis
Metastasis is a major cause of mortality in prostate cancer patients. SGK1 expression positively correlates with prostate cancer progression and metastasis.[5][6] GSK650394 has demonstrated significant anti-metastatic effects both in vitro and in vivo.[5]
-
Inhibition of Migration and Invasion: GSK650394 significantly impairs the migration and invasion of PC3 and DU145 prostate cancer cells.[5]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): SGK1 inhibition by GSK650394 can reverse EMT, a key process in cancer metastasis. This is achieved, at least in part, through the downregulation of Snail, a key transcriptional repressor of E-cadherin.[5]
-
Induction of Autophagy: GSK650394-induced SGK1 inhibition leads to autophagy, which contributes to the suppression of metastasis by repressing EMT.[5] Dual inhibition of mTOR and SGK1 enhances this autophagic response and leads to synergistic anti-metastatic effects.[5]
Overcoming Therapeutic Resistance
Resistance to androgen-targeted therapies is a major clinical challenge. The glucocorticoid receptor (GR) can contribute to this resistance by activating a similar set of pro-survival genes as the AR, including SGK1.[9][10] Increased GR expression is observed in a subset of prostate cancers following androgen deprivation therapy.[11][12]
-
GR-Mediated Resistance: GR activation can diminish the efficacy of AR antagonists like MDV3100 (enzalutamide).[9][10]
-
Role of SGK1 in Resistance: Glucocorticoid-mediated cell viability can be diminished by co-treatment with the SGK1 inhibitor GSK650394.[9] This suggests that SGK1 is a key mediator of GR-driven resistance. Overexpression of SGK1 in prostate cancer xenografts accelerates the initiation of castrate-resistant tumors.[9]
Experimental Protocols
LNCaP Cell Growth Assay
-
Cell Culture: LNCaP cells are maintained in appropriate media supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the experiment, cells are grown in media with charcoal-stripped FBS for 3 days to deplete endogenous androgens.[13]
-
Treatment: Cells are treated with ethanol (vehicle control) or the synthetic androgen R1881 (e.g., 10 nmol/L) in the presence of varying concentrations of GSK650394.[13]
-
Incubation: Cells are incubated for a defined period (e.g., 10 days), with media and treatments refreshed every 2-3 days.[13]
-
Cell Viability Measurement: The relative number of cells is measured using a fluorescent DNA-binding dye (e.g., FluoReporter Blue).[13]
Wound Healing Assay
-
Cell Seeding: Prostate cancer cells (e.g., PC3) are seeded in a culture plate and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing either vehicle control or GSK650394 at the desired concentration (e.g., 40 µM for PC3 cells).[5]
-
Imaging: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.[5]
-
Analysis: The rate of wound closure is measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel to simulate the extracellular matrix.
-
Cell Seeding: Prostate cancer cells are seeded in the upper chamber in serum-free medium containing either vehicle control or GSK650394.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as FBS.
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion through the Matrigel and membrane.[5]
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]
Western Blotting
-
Cell Lysis: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., SGK1, phospho-Nedd4-2, E-cadherin, N-cadherin, Vimentin, Snail, LC3) followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).[5][13]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
GSK650394 has proven to be an invaluable tool for elucidating the critical role of SGK1 in prostate cancer progression. The inhibition of SGK1 by GSK650394 effectively curtails androgen-driven cell growth, impairs metastasis by reversing EMT and inducing autophagy, and has the potential to overcome resistance to conventional androgen-targeted therapies. These findings strongly support SGK1 as a viable therapeutic target in prostate cancer.
Future research should focus on the development of SGK1 inhibitors with improved pharmacokinetic properties suitable for clinical trials.[1] While GSK650394 has been formulated for in vivo use in animal models, its clinical development in prostate cancer has not been reported.[1] Further investigation into the synergistic effects of combining SGK1 inhibitors with existing prostate cancer therapies, such as AR antagonists and mTOR inhibitors, is warranted. The identification of predictive biomarkers to select patients most likely to benefit from SGK1-targeted therapy will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGK1 inhibition-induced autophagy impairs prostate cancer metastasis by reversing EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. majalahpratistapatologi.com [majalahpratistapatologi.com]
- 7. majalahpratistapatologi.com [majalahpratistapatologi.com]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum/glucocorticoid-regulated kinase 1 expression in primary human prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum/Glucocorticoid-Regulated Kinase 1 Expression in Primary Human Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
GSK650394: A Technical Guide to its Effects on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of GSK650394, a small molecule inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). While not a direct inhibitor of the Androgen Receptor (AR), GSK650394 effectively antagonizes AR signaling in prostate cancer models. Androgens, acting through the AR, transcriptionally upregulate SGK1. By inhibiting SGK1, GSK650394 blocks key downstream effects of AR activation, most notably the androgen-stimulated proliferation of prostate cancer cells. This guide details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols used in its evaluation, and illustrates the relevant biological pathways.
Introduction: The Androgen Receptor and SGK1 in Prostate Cancer
The Androgen Receptor (AR) signaling pathway is a critical driver for the growth and survival of prostate cancer cells.[1] Therapies targeting this axis, either by depleting androgens or by directly antagonizing the receptor, are foundational treatments for advanced prostate cancer.[1][2] However, resistance to these therapies is common, necessitating the exploration of alternative therapeutic targets within the pathway.[3][4]
One such target is the Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine protein kinase belonging to the AGC kinase family.[1] The gene encoding SGK1 is a direct transcriptional target of the AR.[1][5] Upon stimulation by androgens, AR induces the expression of SGK1, which in turn phosphorylates various downstream substrates to promote cell growth and survival.[1] This positions SGK1 as a crucial downstream mediator of AR signaling, and its inhibition presents a novel strategy to counteract the effects of AR activity in prostate cancer.[1]
Mechanism of Action of GSK650394
GSK650394 functions as a potent and competitive inhibitor of SGK1.[1][5] Its primary mechanism is the direct inhibition of the kinase activity of SGK1 and, to a lesser extent, the related isoform SGK2.[6][7][8] The compound displays significant selectivity for SGK kinases over other related kinases, such as Akt.[9]
The effect of GSK650394 on Androgen Receptor signaling is indirect. The established pathway is as follows:
-
Androgens (e.g., R1881) bind to and activate the AR.[1]
-
The activated AR translocates to the nucleus and functions as a transcription factor, increasing the expression of target genes, including sgk1.[1]
-
Increased SGK1 protein levels lead to the phosphorylation and inhibition of downstream targets like the ubiquitin ligase Nedd4-2.[1][5][8]
-
This cascade ultimately promotes androgen-dependent cell proliferation.[1]
GSK650394 intervenes by inhibiting the enzymatic activity of SGK1, thereby preventing the phosphorylation of its substrates and abrogating the proliferative signals originating from AR activation.[1][8]
Quantitative Data Presentation
The inhibitory activity of GSK650394 has been quantified in various enzymatic and cell-based assays. The data is summarized below.
Table 1: In Vitro Kinase Inhibition
This table details the half-maximal inhibitory concentration (IC₅₀) of GSK650394 against purified SGK kinases.
| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |
| Activated SGK1 | Fluorescence Polarization | 13 nM | [5][8] |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [6][7][8][9] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [6][7][8][9] |
Table 2: Cell-Based Assay Potency
This table presents the IC₅₀ of GSK650394 in cellular assays, reflecting its activity in a biological context.
| Cell Line / Assay | Measured Effect | IC₅₀ Value | Reference(s) |
| LNCaP Cells | Inhibition of androgen-stimulated growth | ~ 1 µM | [1][5][8] |
| Aldosterone-stimulated SCC Assay | Inhibition of SGK1-mediated epithelial transport | 0.6 µM | [6][8] |
Key Experimental Protocols
The evaluation of GSK650394's effect on AR signaling has relied on specific in vitro methodologies.
LNCaP Androgen-Stimulated Growth Assay
This assay measures the ability of a compound to inhibit the proliferation of the androgen-sensitive LNCaP prostate cancer cell line in the presence of androgens.
Methodology:
-
Cell Plating: LNCaP cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.[6]
-
Hormone Deprivation: Cells are cultured for 3 days in media supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens.[1][6]
-
Treatment: On day 3, the media is partially replaced with fresh media containing a synthetic androgen (e.g., R1881) with or without varying concentrations of GSK650394.[1][6] A vehicle control (e.g., DMSO) is also included.
-
Re-treatment: The treatment is repeated on days 5 and 7 to maintain compound and androgen concentrations.[6]
-
Growth Assessment: After a total of 10 days of culture, cell viability or growth is measured using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration of GSK650394 required to inhibit 50% of the androgen-stimulated cell growth.
Western Blot for Nedd4-2 Phosphorylation
This method is used to confirm that GSK650394 inhibits SGK1 kinase activity within the cell by measuring the phosphorylation status of a known SGK1 substrate, Nedd4-2.
Methodology:
-
Cell Culture and Treatment: LNCaP cells are grown in androgen-deprived media for 3 days.[1] Subsequently, the cells are treated with a synthetic androgen (R1881) to stimulate the AR-SGK1 axis, in the presence or absence of GSK650394 at various concentrations.[1][5]
-
Protein Extraction: Whole-cell extracts are collected from the treated cells.
-
SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is probed with primary antibodies specific for total SGK1, total Nedd4-2, and phospho-Nedd4-2 (specifically at the SGK1-targeted serine residue, e.g., Ser328).[1] A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized. A reduction in the phospho-Nedd4-2 signal in the presence of GSK650394 indicates successful intracellular inhibition of SGK1 activity.[1][8]
Conclusion
GSK650394 is a selective inhibitor of SGK1/2 that effectively disrupts the androgen receptor signaling pathway in prostate cancer cells.[1] It does not target the AR directly but acts on a critical downstream effector, SGK1, which is transcriptionally upregulated by AR activation.[1] By inhibiting SGK1, GSK650394 abrogates androgen-mediated cell proliferation, demonstrating that targeting pathways downstream of the AR is a viable therapeutic strategy.[1] The data and protocols presented here provide a technical foundation for researchers and drug developers working to exploit the AR-SGK1 signaling axis for the treatment of prostate cancer.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of androgen receptor-mediated gene expression by a sequence-specific DNA-binding polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor Activity Contributes to Resistance to Androgen-Targeted Therapy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 9. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
GSK 650394 and influenza virus replication
An In-depth Technical Guide on GSK650394 and its Role in Influenza Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral strategies, particularly those targeting host-cell factors essential for viral replication. One such host factor is the Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes. The small molecule inhibitor GSK650394 has been identified as a potent inhibitor of SGK1. This document provides a comprehensive technical overview of GSK650394, its mechanism of action against the influenza A virus, quantitative efficacy data, and detailed experimental protocols. The core finding is that GSK650394 inhibits influenza A virus replication by specifically impairing the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step in the viral life cycle.
Introduction to GSK650394
GSK650394 is a small molecule inhibitor of the serum- and glucocorticoid-regulated kinase (SGK) family, with a notable selectivity for SGK1 and SGK2.[1][2] Initially developed in the context of cancer research, its utility has expanded to virology.[3] Research has demonstrated that host SGK1 is co-opted by the influenza A virus to facilitate a crucial step in its replication cycle.[3][4][5] By inhibiting SGK1, GSK650394 presents a host-centric antiviral approach, which may offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.
Mechanism of Action: Inhibition of vRNP Nuclear Export
The primary antiviral mechanism of GSK650394 against influenza A virus is the inhibition of SGK1-mediated nuclear export of newly synthesized viral ribonucleoproteins (vRNPs).[2][3][4] The influenza virus life cycle involves the import of its genome into the host cell nucleus for replication and transcription.[4][6] Following the synthesis of new vRNAs, nucleoprotein (NP), and polymerase proteins, these components assemble into progeny vRNPs. These vRNPs must then be exported to the cytoplasm for subsequent assembly into new virions.[4][6]
Studies have conclusively shown that SGK1 is essential for this vRNP export process.[3][5][7] Treatment of influenza-infected cells with GSK650394 results in the accumulation of viral NP within the nucleus, effectively trapping the vRNPs and halting the production of infectious viral particles.[4][7] Importantly, GSK650394 does not interfere with other key stages of the viral life cycle, such as viral entry, polymerase activity, or the expression of viral proteins, highlighting its specific mechanism of action.[4][7][8]
Quantitative Data Presentation
The efficacy and selectivity of GSK650394 have been quantified through various assays. The data below is compiled from published studies.
Table 1: Kinase Inhibitory Activity of GSK650394
| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 | [1][2] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 | [1][2] |
Table 2: Antiviral Activity and Cellular Toxicity
| Parameter | Cell Line | Virus Strain(s) | Value | Reference |
| Antiviral Activity | ||||
| vRNP Nuclear Export Inhibition | A549 | A/WSN/33 (H1N1) | ~90% nuclear NP retention at 50 µM | [7] |
| Cellular Toxicity | ||||
| LC₅₀ | M-1 | N/A | 41 µM | [1] |
| LC₅₀ | HeLa | N/A | > 100 µM | [1] |
| Cell Viability (48h) | A549 | N/A | ≥75% viability at 6.25 - 50 µM | [4] |
Detailed Experimental Protocols
The following sections describe the methodologies used to characterize the effects of GSK650394 on influenza virus replication.
Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the ability of GSK650394 to inhibit SGK1/2 kinase activity.
-
Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 and ATP in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) for 30 minutes at 30°C.[2]
-
Inhibitor Incubation: Serial dilutions of GSK650394 (in DMSO) are added to a 96-well plate, followed by the addition of the activated SGK1/2 enzyme mixture.[2]
-
Kinase Reaction: A substrate mixture containing a biotinylated peptide substrate (CROSStide) and γ-³²P-ATP is added to initiate the reaction. The plate is incubated for 1 hour at room temperature.[2]
-
Signal Detection: A slurry of streptavidin-coated SPA beads is added. The beads capture the biotinylated peptide, bringing any incorporated ³²P into close proximity, which generates a detectable light signal.[2]
-
Data Analysis: The signal is measured using a scintillation counter. IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of GSK650394.[2]
Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the cytotoxicity of GSK650394.
-
Cell Seeding: A549 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with 2-fold serial dilutions of GSK650394 or DMSO as a solvent control for specified durations (e.g., 24, 48, 72, 96 hours).[7]
-
Lysis and Luminescence: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: After a brief incubation to stabilize the signal, luminescence is read on a plate reader.
-
Analysis: Viability is expressed as a percentage relative to the DMSO-treated control cells.[4]
vRNP Nuclear Export Assay (Immunofluorescence)
This assay visualizes the subcellular localization of the viral nucleoprotein (NP) as a marker for vRNP complexes.
-
Cell Preparation: A549 cells are grown on coverslips and pretreated with GSK650394 (e.g., 12.5, 25, 50 µM) or DMSO for 2 hours.[4]
-
Synchronized Infection: Cells are chilled, then infected with influenza A virus (e.g., A/WSN/33) at a high multiplicity of infection (MOI of 10) on ice to allow attachment but not entry.[4]
-
Incubation: The virus is allowed to enter and replicate by shifting the temperature to 37°C. Medium containing the compound is added back.
-
Fixation and Staining: At various times post-infection (e.g., 5 and 7 hours), cells are fixed, permeabilized, and stained with a primary monoclonal antibody against the influenza NP, followed by a fluorescently labeled secondary antibody.[4][7] Nuclei are counterstained with DAPI.[4][7]
-
Imaging and Quantification: Cells are imaged using a fluorescence microscope. The percentage of cells showing predominantly nuclear NP staining versus cytoplasmic or mixed staining is quantified.[7]
Viral Entry Assay (Pseudoparticle Luciferase Assay)
This assay determines if GSK650394 blocks the initial entry of the virus into host cells.
-
Cell Treatment: A549 cells are treated with GSK650394 (12.5, 25, 50 µM), a known entry inhibitor (e.g., Diphyllin) as a positive control, or DMSO.[4][8]
-
Pseudoparticle Incubation: Cells are then incubated with pseudoparticles that bear influenza HA/NA proteins on their surface and contain a Gaussia luciferase reporter gene.[4][8]
-
Incubation & Lysis: After 18 hours, the cells are washed, and fresh medium is added. 24 hours later, the cells are lysed.[4][7]
-
Luciferase Measurement: A luciferase assay is performed on the cell lysates to measure reporter gene expression, which is dependent on successful particle entry and gene delivery.[7][8]
Viral Polymerase Activity Assay (Mini-Genome Assay)
This assay assesses the effect of GSK650394 on the function of the viral RNA polymerase complex.
-
Cell Treatment: A549 cells are treated with GSK650394, a known polymerase inhibitor as a positive control, or DMSO.[4]
-
Transfection: Cells are co-transfected with a set of plasmids: four plasmids expressing the core components of the polymerase complex (PB1, PB2, PA) and the nucleoprotein (NP), and a fifth plasmid that acts as a vRNA template encoding a firefly luciferase reporter gene.[4] A sixth plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.[4]
-
Incubation & Lysis: Cells are incubated for 24 hours to allow for protein expression and polymerase activity, then lysed.
-
Luciferase Measurement: Both firefly and Renilla luciferase activities are measured. The firefly signal, normalized to the Renilla signal, is directly proportional to the viral polymerase activity.[4]
Conclusion
GSK650394 is a potent SGK1 inhibitor that effectively curtails influenza A virus replication in vitro. Its specific mechanism of action—the impairment of viral ribonucleoprotein (vRNP) nuclear export—has been clearly demonstrated through targeted assays that rule out effects on viral entry, polymerase activity, and protein synthesis.[3][4][7][8] By targeting a host kinase (SGK1) rather than a viral component, GSK650394 represents a promising strategy for developing new anti-influenza therapeutics that may be less susceptible to viral resistance. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GSK650394: A Technical Guide to its Application in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK650394, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of SGK1 inhibition in the context of various neurological disorders. This document outlines the core mechanism of action of GSK650394, summarizes key quantitative data, provides detailed experimental protocols for its use in in vitro and in vivo models, and visualizes the relevant signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
GSK650394 is a small molecule inhibitor that targets the ATP-binding pocket of SGK1, thereby preventing the phosphorylation of its downstream substrates. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, ion channel regulation, and neuronal excitability.[1] Dysregulation of SGK1 activity has been implicated in the pathophysiology of several neurological conditions, including ischemic stroke, Parkinson's disease, and Alzheimer's disease. By inhibiting SGK1, GSK650394 offers a targeted approach to modulate these pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK650394 activity from various in vitro assays.
Table 1: In Vitro Inhibitory Activity of GSK650394
| Target | Assay Type | IC50 | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [1] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [1] |
| Activated SGK1 | Fluorescence Polarization Assay | 13 nM | [1] |
Table 2: Cellular Activity of GSK650394
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| M1 cells | Short-Circuit Current (SCC) Assay | SGK1-mediated epithelial transport | 0.6 µM | |
| LNCaP cells | Cell Growth Assay | Androgen-mediated cell growth | ~1 µM | |
| Cortical Neurons (AD model) | Immunofluorescence | Tau phosphorylation (AT8) | Reduction at 100 nM | [2] |
Table 3: In Vivo Efficacy of GSK650394
| Neurological Disorder Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Ischemic Stroke | Rat MCAO | Intralatventricular administration | Reduced infarct size and blood-brain barrier disruption | |
| Parkinson's Disease | Mouse MPTP model | Not specified | Ameliorated pathological and behavioral deficits |
Experimental Protocols
This section provides detailed methodologies for key experiments involving GSK650394.
In Vitro Kinase Inhibition Assays
1. Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition
This assay measures the ability of GSK650394 to inhibit the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.[1]
-
Materials:
-
Recombinant active SGK1 or SGK2
-
Biotinylated CROSStide peptide substrate
-
[γ-³²P]ATP
-
Streptavidin-coated SPA beads
-
Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
GSK650394 (serial dilutions)
-
96-well microplates
-
-
Procedure:
-
Prepare a reaction mixture containing SGK1 or SGK2, biotinylated CROSStide, and assay buffer.
-
Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Fluorescence Polarization (FP) Assay for Activated SGK1 Inhibition
This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding pocket of activated SGK1 by GSK650394.[1]
-
Materials:
-
Recombinant activated SGK1
-
Fluorescently labeled ATP-competitive ligand (e.g., a BODIPY-labeled tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
GSK650394 (serial dilutions)
-
Black, low-volume 384-well microplates
-
-
Procedure:
-
Add assay buffer, fluorescent tracer, and activated SGK1 to the wells of a 384-well plate.
-
Add serial dilutions of GSK650394 or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent tracer by the inhibitor.
-
Calculate the IC50 value from the competition binding curve.
-
Cell-Based Assays
3. Western Blot for Phospho-Nedd4-2
This protocol details the detection of phosphorylated Nedd4-2, a downstream substrate of SGK1, in cell lysates following GSK650394 treatment.
-
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
GSK650394
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Nedd4-2 (Ser448), anti-Nedd4-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of GSK650394 or vehicle for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Nedd4-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Nedd4-2 and a loading control to normalize the data.
-
4. Immunofluorescence for Tau Phosphorylation
This method allows for the visualization and quantification of tau phosphorylation in cultured neurons treated with GSK650394.[2]
-
Materials:
-
Cultured neurons (e.g., primary cortical neurons or iPSC-derived neurons)
-
GSK650394 (e.g., 100 nM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-phospho-tau (e.g., AT8) and a neuronal marker (e.g., MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Culture neurons on coverslips.
-
Treat neurons with GSK650394 or vehicle for 72 hours.[2]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Stain nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of phospho-tau normalized to the neuronal marker.[2]
-
In Vivo Models of Neurological Disorders
5. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia in rodents and the assessment of neuroprotection by GSK650394.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure (Intraluminal Filament Model):
-
Anesthetize the animal.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
-
GSK650394 Administration:
-
Administer GSK650394 (formulated in a suitable vehicle) via a relevant route (e.g., intraperitoneal, intravenous, or intracerebroventricular injection) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the study endpoint (e.g., 24 hours post-MCAO), euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Blood-Brain Barrier Permeability: Assess using Evans blue dye extravasation or other methods.
-
Histology and Immunohistochemistry: Analyze brain sections for markers of neuronal death, inflammation, and apoptosis.
-
6. MPTP-Induced Mouse Model of Parkinson's Disease
This model mimics some of the key pathological features of Parkinson's disease, including dopaminergic neuron loss.
-
Animal Model: C57BL/6 mice.
-
MPTP Administration:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride dissolved in saline via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[3]
-
-
GSK650394 Administration:
-
Administer GSK650394 (formulated in a suitable vehicle) at a defined dose and frequency, starting before, during, or after the MPTP injections.
-
-
Outcome Measures:
-
Behavioral Testing: Assess motor function using tests such as the rotarod, pole test, and open field test at various time points after MPTP administration.
-
Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using high-performance liquid chromatography (HPLC) at the study endpoint.
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
-
Western Blotting: Analyze the levels of α-synuclein aggregation and other relevant proteins in brain tissue.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SGK1 and a typical experimental workflow for evaluating GSK650394.
Caption: SGK1 signaling pathway in neurological disorders.
Caption: Experimental workflow for evaluating GSK650394.
References
A Technical Guide to the Preliminary In Vitro Profile of GSK650394
This document provides a detailed overview of the initial in vitro studies of GSK650394, a potent and selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its biochemical and cellular activities.
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data from various in vitro assays, highlighting the inhibitory potency and cytotoxic profile of GSK650394.
Table 1: Biochemical Assay Data
| Target | Assay Type | Substrate | IC50 (nM) | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | CROSStide | 62 | [1][2][3][4][5][6][7][8] |
| SGK2 | Scintillation Proximity Assay (SPA) | CROSStide | 103 | [1][2][3][4][5][6][7][8] |
| SGK1 | Fluorescence Polarization Assay | - | 13 | [5][9] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| LNCaP | Cell Growth Assay | Androgen-stimulated growth | ~1 | [2][3][6] |
| M-1 | Short Circuit Current (SCC) Assay | SGK1-mediated epithelial transport | 0.6 | [1][2][3][4] |
Table 3: Cytotoxicity Data
| Cell Line | Assay Type | LC50 (µM) | Reference |
| M-1 | XTT Assay | >41 | [2][3][4] |
| HeLa | XTT Assay | >100 | [2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition
This biochemical assay quantifies the enzymatic activity of SGK1 and SGK2 and the inhibitory effect of GSK650394.
-
Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 are activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. The mixture is incubated for 30 minutes at 30°C.[1]
-
Reaction Mixture: A solution containing a biotinylated CROSStide peptide substrate (final concentration of 75 µM) and γ-³²P-ATP is prepared in the reaction buffer.[1][10]
-
Inhibition Assay: 5 µL of GSK650394 at various concentrations is added to 25 µL of the activated enzyme mixture in a 96-well plate.[1][9][10] 20 µL of the CROSStide/γ-³²P-ATP mixture is then added, and the plate is incubated for 1 hour at room temperature.[1][9][10]
-
Detection: 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA (pH 8.0) is added to each well.[1][9][10] The plate is sealed, centrifuged, and the signal from the radiolabeled phosphate incorporated into the peptide is detected using a scintillation counter.[1][3][9][10]
-
Data Analysis: IC50 values are calculated from the inhibition data using GraphPad Prism software.[1][9]
2.2. LNCaP Cell Growth Assay
This cell-based assay evaluates the effect of GSK650394 on androgen-stimulated prostate cancer cell proliferation.
-
Cell Plating: LNCaP cells are plated at a density of 5,000 cells per well in 96-well plates in PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM NEAA, and 1 mM NaPyr.[1][10]
-
Hormone and Inhibitor Treatment: After three days, the cells are treated with the synthetic androgen R1881 (10 nM) with or without varying concentrations of GSK650394.[3] Treatments are repeated on days 5 and 7.[1][3]
-
Cell Number Measurement: On day 10, the relative cell number is measured using a fluorescent DNA binding assay (e.g., FluoReporter Blue).[1][3]
-
Data Analysis: The IC50 value for the inhibition of androgen-mediated growth is determined from the dose-response curve.[3]
2.3. Aldosterone-Stimulated Short Circuit Current (SCC) Cellular Assay
This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium transport in M-1 cells.
-
Cell Culture: M-1 cells are grown on transwell membranes until confluent.[5]
-
Aldosterone Stimulation: Baseline voltage and resistance are measured. Aldosterone (1 µmol/L) is then added to stimulate SGK1-mediated sodium transport, and the equivalent current (Ieq) is measured.[5]
-
Inhibitor Treatment: After 4 hours of aldosterone stimulation, GSK650394 is added, and the Ieq is measured again to determine the extent of inhibition.[5]
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the aldosterone-stimulated short-circuit current.[3]
2.4. XTT Cell Proliferation Assay for Cytotoxicity
This assay assesses the general toxicity of GSK650394 in different cell lines.
-
Cell Plating: M-1 or HeLa cells are plated at 10,000 cells per well in 96-well plates and incubated.[4]
-
Compound Treatment: The medium is replaced with fresh medium containing increasing concentrations of GSK650394.[4]
-
XTT Addition: After a specified incubation period (4 hours for HeLa, 24 hours for M-1), activated XTT solution is added to each well.[4]
-
Absorbance Measurement: After a 2-hour incubation, the absorbance at 490 nm is measured using a spectrophotometer.[4]
-
Data Analysis: LC50 values are determined using GraphPad Prism software.[4]
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in the preliminary in vitro studies of GSK650394.
Caption: Androgen-mediated SGK1 signaling pathway in LNCaP cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 7. probechem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. file.glpbio.com [file.glpbio.com]
Understanding the Off-Target Profile of GSK650394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and competitive inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] While developed as a selective SGK1 antagonist, a comprehensive understanding of its off-target effects is paramount for accurate interpretation of experimental results and for predicting potential side effects in clinical applications. This technical guide provides an in-depth analysis of the known off-target interactions of GSK650394, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
On-Target and Off-Target Activity of GSK650394
GSK650394 exhibits high affinity for its primary targets, SGK1 and its close homolog SGK2. However, kinase profiling studies have revealed interactions with a number of other kinases, indicating a broader spectrum of activity than initially intended.
Quantitative Inhibition Data
The inhibitory activity of GSK650394 against its primary targets and identified off-targets is summarized in the tables below. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, and as percentage of activity remaining at a specific inhibitor concentration.
Table 1: On-Target Inhibitory Activity of GSK650394
| Target | Assay Type | IC50 (nM) | Reference |
| SGK1 | Fluorescence Polarization | 13 | [2] |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 | [3][4] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 | [3][4] |
Table 2: Off-Target Inhibitory Activity of GSK650394 from Kinase Profiling
| Off-Target Kinase | Concentration of GSK650394 (µM) | % Activity Remaining | Reference |
| AMPK | 0.10 | 49 | [5] |
| CAMKKβ | 0.10 | 11 | [5] |
| CDK2-Cyclin A | 0.10 | Not specified | [5] |
Note: Lower "% Activity Remaining" indicates stronger inhibition.
It is noteworthy that GSK650394 displays greater than 30-fold selectivity for SGK1 over Akt, another closely related kinase in the AGC kinase family, and over 60-fold selectivity for SGK1 over the upstream kinase PDK1.[6]
Experimental Protocols
A clear understanding of the methodologies used to generate the inhibition data is crucial for its interpretation. The following sections detail the key experimental protocols.
In Vitro Kinase Assays
1. Fluorescence Polarization Assay:
This assay measures the binding affinity of GSK650394 to activated SGK1. The principle relies on the change in polarization of fluorescently labeled ATP mimetics upon binding to the kinase.
-
Workflow:
-
Activated SGK1 is incubated with a rhodamine green-labeled ATP mimetic.
-
Increasing concentrations of GSK650394 are added to the mixture.
-
The fluorescence polarization is measured.
-
The IC50 value is calculated from the dose-response curve.
-
2. Scintillation Proximity Assay (SPA):
This activity-based assay measures the ability of GSK650394 to inhibit the phosphorylation of a substrate by SGK1 or SGK2.
-
Workflow:
-
SGK1 or SGK2 is activated by PDK1 in the presence of ATP.
-
The activated kinase is incubated with a biotinylated peptide substrate (CROSStide) and γ-³²P-ATP in the presence of varying concentrations of GSK650394.
-
Streptavidin-coated SPA beads are added, which bind to the biotinylated peptide.
-
If the peptide is phosphorylated, the radioactive ³²P is brought into close proximity to the scintillant in the beads, generating a light signal.
-
The signal is detected using a scintillation counter.
-
IC50 values are calculated from the inhibition of the signal.[1][4]
-
Kinase Selectivity Profiling
To assess the broader selectivity of GSK650394, it was screened against a panel of kinases, such as the one offered by the MRC Protein Phosphorylation and Ubiquitylation Unit.[7] These services typically utilize radiometric or luminescence-based assays to measure the activity of a large number of kinases in the presence of a fixed concentration of the inhibitor.
-
General Workflow:
-
A panel of purified kinases is assembled.
-
Each kinase is assayed with its optimal substrate and ATP in the presence of a single concentration of GSK650394 (e.g., 0.10 µM).
-
The kinase activity is measured and compared to a control (DMSO vehicle).
-
The results are expressed as the percentage of remaining kinase activity.
-
Signaling Pathways of Off-Target Kinases
The off-target interactions of GSK650394 can have significant biological consequences by modulating unintended signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of the identified off-target kinases.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a key energy sensor that regulates cellular metabolism. Its activation promotes ATP-producing pathways while inhibiting ATP-consuming processes.
Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKKβ) Signaling Pathway
CAMKKβ is a key upstream kinase that activates several downstream kinases in response to elevated intracellular calcium levels.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2, in complex with its cyclin partners, plays a critical role in regulating the cell cycle, particularly the G1/S phase transition.
Conclusion
This technical guide provides a comprehensive overview of the off-target effects of GSK650394. While it is a potent inhibitor of SGK1 and SGK2, researchers and drug development professionals must consider its interactions with other kinases, such as AMPK and CAMKKβ, to fully understand its biological effects. The provided quantitative data, experimental protocols, and signaling pathway diagrams serve as a valuable resource for designing experiments, interpreting results, and predicting the potential pharmacological profile of this compound. Further detailed kinase profiling, including the determination of IC50 values for a broader range of kinases, would provide a more complete picture of GSK650394's selectivity and aid in the development of more specific SGK inhibitors.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitor | GSK650394A | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 6. About Us | The MRC PPU | DNA Sequencing and Services [dnaseq.co.uk]
- 7. Kinase Screening | MRC PPU Reagents and Services [mrcppureagents.dundee.ac.uk]
An In-depth Technical Guide to the Pharmacodynamics of GSK650394
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of GSK650394, a potent and selective inhibitor of Serum/Glucocorticoid-regulated Kinase 1 (SGK1). The information presented herein is intended to support further research and drug development efforts by providing detailed data and experimental context.
Mechanism of Action
GSK650394 is a small molecule inhibitor that primarily targets the kinase activity of SGK1 and, to a lesser extent, SGK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[4] The inhibitory activity of GSK650394 has been demonstrated in various in vitro and cell-based assays, where it has been shown to disrupt key signaling pathways involved in cell growth, proliferation, and ion transport.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacodynamic parameters of GSK650394 across different experimental systems.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [2][3][4] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [2][3][4] |
| SGK1 | Fluorescence Polarization Assay | 13 nM | [4][5] |
Table 2: Cell-Based Assay Activity
| Cell Line | Assay Type | Endpoint | IC50 | Reference |
| LNCaP | Cell Growth Assay | Androgen-stimulated growth inhibition | ~1 µM | [2][3][4] |
| M-1 | Short-Circuit Current (SCC) Assay | Inhibition of SGK1-mediated epithelial transport | 0.6 µM | [1][2] |
Table 3: Cytotoxicity
| Cell Line | Assay Type | LC50 | Reference |
| M-1 | XTT Assay | 41 µM | [2][4] |
| HeLa | XTT Assay | > 100 µM | [2][4] |
Signaling Pathways
GSK650394 modulates several critical intracellular signaling pathways through its inhibition of SGK1. The primary pathway affected is the PI3K/Akt/SGK1 signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
Methodological & Application
Application Notes and Protocols for GSK650394 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GSK650394, a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1), in cell culture applications. The following protocols and data are intended to guide researchers in utilizing this compound for studies related to cancer biology, signal transduction, and drug discovery.
Introduction
GSK650394 is a small molecule inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] SGK1 is a downstream effector of the PI3K/AKT signaling pathway and is often implicated in the development and progression of various cancers, particularly prostate cancer.[1][2] GSK650394 inhibits SGK1 and SGK2 with high affinity, demonstrating significant selectivity over other related kinases like Akt. This makes it a valuable tool for dissecting the specific roles of SGK1 in cellular signaling and as a potential therapeutic agent.
Mechanism of Action
GSK650394 acts as an ATP-competitive inhibitor of SGK1.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream SGK1 substrates. One of the key downstream targets of SGK1 is the E3 ubiquitin ligase Nedd4-2.[2][3] Phosphorylation of Nedd4-2 by SGK1 inhibits its activity, leading to the increased surface expression of various transporters and ion channels. In the context of prostate cancer, SGK1 is an androgen-regulated gene, and its inhibition by GSK650394 can block androgen-stimulated cell growth.[2]
Data Presentation
In Vitro Inhibitory Activity of GSK650394
| Target | Assay Type | IC₅₀ | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [2][4] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [2][4] |
| Activated SGK1 | Fluorescence Polarization Assay | 13 nM | [2][3] |
Cellular Activity of GSK650394
| Cell Line | Assay Type | Effect | IC₅₀ / Concentration | Reference |
| LNCaP | Androgen-stimulated cell growth | Inhibition | ~1 µM | [2] |
| M-1 | Amiloride-sensitive short-circuit current (SCC) | Inhibition | 0.6 µM | [3][5] |
| M-1 | Cell viability (XTT assay) | LC₅₀ | 41 µM | [2][4] |
| HeLa | Cell viability (XTT assay) | LC₅₀ | >100 µM | [2][4] |
| MV-4-11 | Growth inhibition | IC₅₀ | 0.1649 µM | [5] |
| Daoy | Growth inhibition | IC₅₀ | 0.51532 µM | [5] |
| NCI-H460 & A549 | Sensitization to PI3K inhibitor (BYL719) | >2.5-fold decrease in IC₅₀ of BYL719 | 3 µM | [6] |
| PC3 | Apoptosis induction | Time-dependent increase in apoptosis | 160 µM | [7] |
| Mino, Z138, JVM-2 | Apoptosis induction | Concentration-dependent increase in apoptosis | 72 h treatment | [8] |
| A549 | Influenza virus replication | Inhibition | - | [5][9] |
Signaling Pathway
Caption: GSK650394 inhibits SGK1, impacting downstream pathways.
Experimental Protocols
Protocol 1: Inhibition of Androgen-Stimulated LNCaP Cell Growth
This protocol is adapted from studies demonstrating the inhibitory effect of GSK650394 on the androgen-driven proliferation of the LNCaP human prostate carcinoma cell line.[2]
Materials:
-
LNCaP cells
-
RPMI 1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Non-essential amino acids (NEAA)
-
Sodium pyruvate (NaPyr)
-
GSK650394 (dissolved in DMSO)
-
Androgen (e.g., R1881)
-
96-well plates
-
Cell viability assay reagent (e.g., FluoReporter Blue)
Procedure:
-
Seed LNCaP cells at a density of 5,000 cells per well in a 96-well plate in 100 µL of RPMI 1640 medium supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.
-
Culture the cells for 3 days.
-
On day 3, treat the cells with the desired concentrations of GSK650394 and/or androgen. To do this, remove 50 µL of the medium and replace it with 50 µL of fresh medium containing a 2X concentration of the treatment.
-
Repeat the treatment on days 5 and 7.
-
On day 10, measure the relative cell number using a suitable cell viability assay according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of SGK1 Activity
This protocol describes how to assess the inhibitory effect of GSK650394 on SGK1 activity by measuring the phosphorylation of its downstream target, Nedd4-2.[2]
Materials:
-
LNCaP cells (or other suitable cell line)
-
Appropriate cell culture medium and supplements
-
GSK650394
-
Androgen (e.g., R1881)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Nedd4-2 (Ser328), anti-Nedd4-2, anti-SGK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow in media with charcoal-stripped FBS for 3 days.
-
Treat cells with the desired concentrations of GSK650394 and/or androgen for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Viability and Apoptosis Assays
This protocol provides a general framework for assessing the effect of GSK650394 on cell viability and apoptosis.[7][8]
Materials:
-
Cancer cell lines of interest (e.g., PC3, Mino, Z138, JVM-2)
-
Appropriate cell culture medium and supplements
-
GSK650394
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
-
Cell viability assay kit (e.g., XTT, MTT, or CellTiter-Glo)
Procedure for Apoptosis Assay:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of GSK650394 for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells, wash with PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Procedure for Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat the cells with a range of GSK650394 concentrations.
-
After the desired incubation period, add the viability reagent (e.g., XTT) to each well.
-
Incubate as per the manufacturer's instructions and then measure the absorbance or luminescence to determine cell viability.
Experimental Workflow
Caption: A typical workflow for studying GSK650394 in cell culture.
Conclusion
GSK650394 is a specific and potent inhibitor of SGK1 that serves as an invaluable research tool for investigating the physiological and pathophysiological roles of this kinase. The provided protocols and data offer a foundation for designing and executing experiments to explore the effects of SGK1 inhibition in various cellular contexts. Careful consideration of cell type, experimental conditions, and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK650394 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and 2 (SGK2).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Its dysregulation has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of GSK650394 in mouse models, including dosing information, administration protocols, and relevant signaling pathways.
Mechanism of Action
GSK650394 acts as a competitive inhibitor of SGK1 and SGK2.[4] In vitro assays have demonstrated its inhibitory activity with IC50 values of 62 nM for SGK1 and 103 nM for SGK2.[1][5][6] The activation of SGK1 is often downstream of the PI3K/PDK1 signaling pathway.[5] By inhibiting SGK1, GSK650394 can modulate the function of downstream targets, such as the neural precursor cell expressed, developmentally down-regulated 4-like (Nedd4-2), thereby impacting cell growth and survival.[5]
Signaling Pathway
The signaling pathway involving SGK1 is initiated by various growth factors and hormones, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates PDK1. PDK1, in turn, phosphorylates and activates SGK1. Activated SGK1 proceeds to phosphorylate a range of downstream substrates, influencing cellular functions.
Quantitative Data Presentation
The following table summarizes the in vivo dosing parameters for GSK650394 in various mouse models based on published studies.
| Mouse Model | Disease | Dose | Administration Route | Dosing Frequency | Study Duration | Reference |
| NOD/SCID Mice | Mantle Cell Lymphoma Xenograft | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 14 days | [7] |
| NOD/SCID Mice | Mantle Cell Lymphoma Xenograft | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | 14 days | [7] |
| C57BL/6J Mice | Thoracic Aortic Dissection | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 4 weeks | |
| C57BL/6 Mice | Ovariectomy-induced Osteoporosis | 10 mg/kg and 30 mg/kg | Intraperitoneal (i.p.) | 3 times a week | 8 weeks | |
| PD Model Mice | Parkinson's Disease | 3 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | |
| Athymic Mice | Head and Neck Squamous Cell Carcinoma Xenograft | 20 µ g/mouse | Intratumoral | Twice weekly | Not specified | |
| Rats | Pain Model | 1, 10, and 30 µM (10 µL) | Intrathecal | Single injection | 1 day | [1][5] |
Experimental Protocols
Formulation of GSK650394 for Intraperitoneal Injection
The following protocol is based on a formulation for a suspended solution suitable for intraperitoneal administration in mice.
Materials:
-
GSK650394 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of GSK650394 in DMSO. Due to its solubility, GSK650394 can be dissolved in DMSO at a concentration of up to 76 mg/mL.[4] For ease of handling, a stock solution of 25 mg/mL in DMSO is recommended.
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL GSK650394 stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex the final suspension thoroughly before each use.
-
-
This protocol yields a 2.5 mg/mL suspended solution. The final concentration of the vehicle components is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation is suitable for both oral and intraperitoneal injections.
-
It is recommended to prepare the working solution fresh on the day of use.
Administration Protocol for a Xenograft Mouse Model
This protocol is a general guideline for administering GSK650394 to mice with subcutaneous xenografts.
Materials:
-
Tumor-bearing mice (e.g., NOD/SCID mice with mantle cell lymphoma xenografts)
-
Prepared GSK650394 formulation (e.g., 2.5 mg/mL suspension)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse accurately to determine the correct volume of GSK650394 solution to inject.
-
Calculate the required injection volume. For a 20 mg/kg dose in a 20 g mouse using a 2.5 mg/mL solution:
-
Dose (mg) = 20 mg/kg * 0.02 kg = 0.4 mg
-
Volume (mL) = 0.4 mg / 2.5 mg/mL = 0.16 mL or 160 µL
-
-
Gently restrain the mouse.
-
Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen to avoid injuring internal organs.
-
Administer the calculated volume of the GSK650394 suspension.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.
-
Continue dosing as per the experimental plan (e.g., daily for 14 days).[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of GSK650394 in a xenograft mouse model.
Concluding Remarks
GSK650394 is a valuable tool for investigating the in vivo roles of SGK1 and SGK2 in various disease models. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosing and formulation for each specific mouse model and experimental design. Careful monitoring of animal welfare is paramount throughout any in vivo study.
References
- 1. glpbio.com [glpbio.com]
- 2. Intraperitoneal delivery of human natural killer cells for treatment of ovarian cancer in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK 650394 in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 650394 is a potent and selective inhibitor of Serum- and Glucocorticoid-regulated Kinase 1 (SGK1) and SGK2.[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] Dysregulation of the SGK1 signaling pathway has been implicated in several diseases, including cancer and hypertension. Fluorescence Polarization (FP) is a powerful and homogeneous technique used to monitor molecular interactions in solution, making it an ideal method for high-throughput screening of kinase inhibitors.[3] This document provides detailed application notes and protocols for utilizing this compound in a fluorescence polarization assay to determine its inhibitory activity against SGK1.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of SGK1.[4] The SGK1 signaling pathway is primarily activated downstream of phosphoinositide 3-kinase (PI3K). Upon growth factor stimulation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which leads to the recruitment and activation of PDK1 and mTORC2. PDK1 phosphorylates SGK1 at Thr256 in the activation loop, while mTORC2 phosphorylates SGK1 at Ser422 in the hydrophobic motif, leading to full activation of the kinase. Activated SGK1 then phosphorylates a variety of downstream substrates, influencing numerous cellular functions.
Quantitative Data Summary
The inhibitory activity of this compound against SGK1 and SGK2 has been determined using various assay formats. The following table summarizes the reported IC50 values.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SGK1 | Fluorescence Polarization | 13 | [4][5] |
| This compound | SGK1 | Scintillation Proximity Assay (SPA) | 62 | [5] |
| This compound | SGK2 | Scintillation Proximity Assay (SPA) | 103 | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for SGK1 Inhibition
This protocol is based on the methodology described by Sherk et al. (2008) to determine the affinity of this compound for activated SGK1.[5] The assay measures the displacement of a fluorescently labeled ATP mimetic from the SGK1 active site by a competitive inhibitor.
Materials and Reagents:
-
Purified, Activated SGK1: Recombinant SGK1 (amino acids 60-431 with a S422D mutation) expressed in Sf9 insect cells and activated with GST-PDK1.[5]
-
Fluorescent Tracer: Rhodamine Green fluorescently-labeled small molecule ATP mimetic.[5]
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 0.2 mM PMSF, and 1 mM benzamidine.[5]
-
384-well, low-volume, non-binding surface black plates.
-
A microplate reader with fluorescence polarization capabilities.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution into the assay buffer to achieve the final desired concentrations.
-
Dilute the activated SGK1 and the fluorescent tracer to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a starting point is a tracer concentration at or below its Kd for SGK1 and an SGK1 concentration that yields a significant FP window.
-
-
Assay Plate Setup (384-well format):
-
Control Wells:
-
Blank: Assay buffer only.
-
Low Polarization Control (Tracer only): Assay buffer + fluorescent tracer.
-
High Polarization Control (Tracer + Enzyme): Assay buffer + fluorescent tracer + activated SGK1.
-
-
Test Wells:
-
Add assay buffer, activated SGK1, and fluorescent tracer to each well.
-
Add the serially diluted this compound to the test wells. Add an equivalent volume of DMSO-containing buffer to the control wells.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the Rhodamine Green fluorophore.
-
-
Data Analysis:
-
Subtract the blank mP values from all other readings.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the FP signal between the high and low polarization controls.
-
Conclusion
The fluorescence polarization assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound against SGK1. The provided protocol, based on published data, offers a detailed framework for researchers to implement this assay in their own laboratories for inhibitor screening and characterization. Careful optimization of reagent concentrations and incubation times is recommended to ensure high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting of p-NDRG1 using GSK650394
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the SGK1 inhibitor, GSK650394, in Western blotting experiments to detect the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at Threonine 346 (p-NDRG1).
Introduction
N-myc downstream-regulated gene 1 (NDRG1) is a protein involved in various cellular processes, including growth, differentiation, and stress responses.[1][2] Its phosphorylation status, particularly at Threonine 346 (Thr346), is a key indicator of the activity of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[2][3] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[4] GSK650394 is a potent and selective inhibitor of SGK1.[5] By inhibiting SGK1, GSK650394 effectively reduces the phosphorylation of its downstream target, NDRG1.[5][6] This makes Western blotting for p-NDRG1 a reliable method to assess the efficacy and mechanism of action of GSK650394 in cellular models.
Signaling Pathway
The signaling pathway illustrates that GSK650394 acts as an inhibitor of SGK1, which in turn is responsible for the phosphorylation of NDRG1 at the Threonine 346 residue.
Caption: GSK650394 inhibits SGK1-mediated phosphorylation of NDRG1.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of GSK650394 on p-NDRG1 levels as determined by Western blot analysis in various cell lines.
| Cell Line | GSK650394 Concentration (µM) | Duration of Treatment | Inhibition of p-NDRG1 (relative to control) | Reference |
| NF2-suppressed human arachnoidal cells | 0.5 | Not Specified | Dose-dependent attenuation | [5] |
| NF2-suppressed human arachnoidal cells | 1.0 | Not Specified | Dose-dependent attenuation | [5] |
| NF2-suppressed human arachnoidal cells | 2.0 | Not Specified | Dose-dependent attenuation | [5] |
| Ischemic-reperfused rat cortex | Not Specified (in vivo) | 2 hours post-ischemia | -25% | [6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.0 | 24 hours | Significant decrease (p<0.05) | [7] |
| BT549 (Triple-Negative Breast Cancer) | 2.0 | 24 hours | Significant decrease (p<0.05) | [7] |
| HCC1937 (Triple-Negative Breast Cancer) | 4.0 | 24 hours | Significant decrease (p<0.05) | [7] |
| NCI-H460 (Non-Small Cell Lung Cancer) | 10 | 48 hours | Decreased expression | [8] |
| A549 (Non-Small Cell Lung Cancer) | 10 | 48 hours | Decreased expression | [8] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of GSK650394 or vehicle control (e.g., DMSO) for the desired duration.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the culture dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, clean tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-NDRG1 (Thr346) (e.g., Cell Signaling Technology #5482, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted according to the manufacturer's instructions) in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total NDRG1 or a housekeeping protein like GAPDH or β-actin.
Experimental Workflow Diagram
This diagram outlines the key steps involved in a typical Western blotting experiment to assess the effect of GSK650394 on p-NDRG1 levels.
Caption: A streamlined workflow for Western blotting analysis.
References
- 1. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. NDRG1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhod.org [uhod.org]
- 8. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LNCaP Cell Line Treatment with GSK650394
Audience: Researchers, scientists, and drug development professionals.
Introduction The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line, widely utilized in prostate cancer research. A critical signaling pathway in prostate cancer progression involves the Androgen Receptor (AR), which regulates the expression of genes responsible for cell growth and survival.[1] One such androgen-regulated gene is the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine protein kinase that promotes cell survival and is implicated in the development of castrate-resistant prostate cancer (CRPC).[2][3][4] GSK650394 is a potent and selective small molecule inhibitor of SGK1, developed to target this pathway for therapeutic purposes.[1][5][6] This document provides detailed application notes and protocols for the treatment of LNCaP cells with GSK650394.
Mechanism of Action of GSK650394 in LNCaP Cells In LNCaP cells, androgens (such as the synthetic androgen R1881) bind to and activate the Androgen Receptor (AR).[1] This activation leads to the upregulation of SGK1 gene and protein expression.[1] SGK1, in turn, phosphorylates downstream targets, such as Nedd4-2, which contributes to androgen-stimulated cell proliferation.[1] GSK650394 acts as a competitive inhibitor of SGK1, blocking its kinase activity.[1] This inhibition prevents the phosphorylation of SGK1 targets, thereby abrogating androgen-mediated growth of LNCaP cells.[1] The inhibition of SGK1 has also been shown to induce G2/M cell cycle arrest and caspase-dependent apoptosis.[7]
Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of GSK650394 on SGK1 in LNCaP cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK650394
| Target | Assay Type | IC₅₀ Value | Reference |
| SGK1 | Scintillation Proximity Assay | 62 nM | [6][7] |
| SGK2 | Scintillation Proximity Assay | 103 nM | [5][6] |
| LNCaP Cell Growth (Androgen-Stimulated) | Cell-based Growth Assay | ~1 µM | [1][5][6] |
Table 2: Effects of SGK1 Inhibition on LNCaP Cells
| Inhibition Method | Effect on Androgen-Stimulated Growth | Key Observations | Reference |
| GSK650394 (10 µM) | Complete abrogation | More dramatic growth inhibition compared to siRNA. | [1] |
| SGK1 siRNA | 50-60% inhibition | Attenuates androgen-mediated growth. The effect is less potent than the small molecule inhibitor, possibly due to residual SGK1 expression. | [1] |
| GSK650394 or SGK1 shRNA | Induces caspase-dependent apoptosis | Leads to cleavage of caspases 3, 8, and 9, and PARP. Upregulates Bax and downregulates Bcl-2. | [4][7] |
| GSK650394 or shSGK1 | Impairs migration and invasion | Significantly decreases migration and invasion in transwell assays. | [8] |
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Androgen Stimulation
This protocol outlines the basic culture of LNCaP cells and the method for androgen deprivation and stimulation, a prerequisite for studying androgen-dependent effects.
Materials:
-
LNCaP cells (ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution
-
R1881 (synthetic androgen)
-
Ethanol (Vehicle)
-
Cell culture flasks/plates
Procedure:
-
Standard Culture: Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Androgen Deprivation: To study androgen effects, replace the standard medium with phenol red-free RPMI-1640 supplemented with 5-10% CS-FBS. Culture the cells in this medium for 2-3 days to deplete endogenous androgens and establish a baseline.[1]
-
Androgen Stimulation: After the deprivation period, treat the cells with the desired concentration of R1881 (e.g., 1-10 nM) diluted in the androgen-deprivation medium.[1] Use an equivalent volume of ethanol as a vehicle control.
Protocol 2: LNCaP Cell Growth Assay with GSK650394
This protocol details a method to quantify the effect of GSK650394 on androgen-stimulated LNCaP cell proliferation.
Caption: Experimental workflow for assessing the effect of GSK650394 on LNCaP cell growth.
Materials:
-
LNCaP cells cultured as per Protocol 1
-
96-well plates
-
Phenol red-free RPMI with CS-FBS
-
R1881 (10 nM working solution)
-
GSK650394 (various concentrations)
-
DMSO (Vehicle for GSK650394)
-
Cell viability/DNA quantitation kit (e.g., FluoReporter Blue)
Procedure:
-
Seed LNCaP cells in 96-well plates at a density of 5,000 cells per well in RPMI supplemented with CS-FBS.[1]
-
Incubate for 3 days to allow cells to attach and enter a quiescent state.[1]
-
On day 3, treat the cells with 10 nM R1881 (or ethanol vehicle) and the desired concentrations of GSK650394 (e.g., 0.1 to 10 µM). Use DMSO as the vehicle control for GSK650394.
-
Repeat the treatments on day 5 and day 7 by replacing a portion of the medium with fresh medium containing the respective treatments.[1]
-
On day 10, lyse the cells and measure the relative cell number using a fluorescent DNA-binding dye according to the manufacturer's instructions.[1]
-
Normalize the fluorescence readings to the vehicle-treated control to determine the percent inhibition of cell growth.
Protocol 3: Western Blot for SGK1 Activity (p-Nedd4-2)
This protocol is used to assess the inhibitory effect of GSK650394 on SGK1 kinase activity by measuring the phosphorylation of its downstream target, Nedd4-2.
Materials:
-
LNCaP cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SGK1, anti-phospho-Nedd4-2 (Ser328), anti-Nedd4-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Plate LNCaP cells and culture in androgen-deprivation medium for 3 days as described in Protocol 1.[1]
-
Pre-treat cells with GSK650394 or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with 10 nM R1881 (or ethanol vehicle) for 24-48 hours.[1]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against SGK1, phospho-Nedd4-2, and a loading control like GAPDH.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the phospho-Nedd4-2 signal relative to total Nedd4-2 and the loading control indicates inhibition of SGK1 activity.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum/Glucocorticoid-Regulated Kinase 1 Expression in Primary Human Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. majalahpratistapatologi.com [majalahpratistapatologi.com]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 7. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 inhibition-induced autophagy impairs prostate cancer metastasis by reversing EMT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of GSK650394 in Head and Neck Cancer Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2. SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis in various cancers, including head and neck squamous cell carcinoma (HNSCC). Upregulation of SGK1 has been observed in several tumor types and is associated with poor prognosis. Inhibition of SGK1 by GSK650394 has been shown to suppress tumor growth and enhance the efficacy of conventional chemotherapeutic agents like cisplatin in HNSCC xenograft models. These notes provide a summary of the key findings and detailed protocols for the use of GSK650394 in preclinical HNSCC research.
Data Presentation
Table 1: In Vitro Activity of GSK650394
| Target | IC50 Value | Assay Type | Reference |
| SGK1 | 62 nM | Cell-free enzymatic assay | |
| SGK2 | 103 nM | Cell-free enzymatic assay |
Table 2: In Vivo Efficacy of GSK650394 in a Head and Neck Squamous Cell Carcinoma Xenograft Model
Data from Berdel et al., 2014. Cell Lines: HTB41/43 (Human head and neck squamous cell carcinoma) Animal Model: Athymic Nude BalbC mice
| Treatment Group | Number of Animals (n) | Mean Tumor Size at Endpoint (mm²) ± SD | P-value vs. Control | P-value vs. Cisplatin Alone |
| 1. Vehicle (PBS) | 5 | 122.33 ± 105.86 | - | - |
| 2. GSK650394 | 6 | 76.73 ± 36.09 | <0.001 | - |
| 3. Cisplatin | 6 | 94.52 ± 75.92 | <0.001 | - |
| 4. GSK650394 + Cisplatin | 6 | 25.76 ± 14.89 | <0.0001 | <0.001 |
Experimental Protocols
Protocol 1: Establishment of Head and Neck Cancer Cell Line-Derived Xenografts
This protocol is based on the methodology described by Berdel et al., 2014.
Materials:
-
Head and Neck Squamous Cell Carcinoma cell lines (e.g., HTB41, HTB43)
-
Athymic Nude BalbC mice (4-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HNSCC cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS and perform a cell count. Adjust the cell concentration to 2 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2. Treatment should be initiated when tumors reach a size of approximately 80-120 mm³.
Protocol 2: Administration of GSK650394 and Cisplatin in HNSCC Xenografts
This protocol is based on the methodology described by Berdel et al., 2014.
Materials:
-
GSK650394
-
Cisplatin
-
Phosphate Buffered Saline (PBS), sterile
-
Vehicle for GSK650394 (e.g., 1% PBS solution)
-
Syringes and needles for intratumoral and intraperitoneal injections
Procedure:
-
Preparation of GSK650394: Prepare a solution of GSK650394 in the vehicle. The reported dosage is 20 µg per mouse per injection in a 150 µL volume.
-
Preparation of Cisplatin: Prepare a solution of cisplatin in sterile saline. The reported dosage is 10 mg per mouse per week, which is 50% of the maximum tolerated dose.
-
Treatment Groups: Divide the tumor-bearing mice into four groups as described in Table 2.
-
Administration of GSK650394: For groups 2 and 4, administer GSK650394 via direct intratumoral injection twice weekly. For the control group (group 1), inject an equal volume of the vehicle intratumorally.
-
Administration of Cisplatin: For groups 3 and 4, administer cisplatin via intraperitoneal (IP) injection once weekly.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment. The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 15 mm in the longest diameter).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like CD44 and HER2, or molecular analysis).
Mandatory Visualizations
Signaling Pathway of SGK1 in Head and Neck Cancer
Application Notes and Protocols: GSK650394 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and findings for the combination therapy of GSK650394, a serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitor, and the conventional chemotherapeutic agent, cisplatin. Detailed protocols for key experimental procedures are included to facilitate further research and development in this area.
Introduction
Cisplatin is a cornerstone of treatment for various solid tumors; however, its efficacy is often limited by the development of resistance.[1] Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key player in cellular stress responses and survival pathways, and its overexpression has been linked to chemoresistance in several cancers.[2][3] The SGK1 inhibitor GSK650394 has shown potential in preclinical studies to sensitize cancer cells to cisplatin, offering a promising strategy to overcome resistance and enhance therapeutic outcomes.[4] This document summarizes the available data on this combination therapy and provides detailed experimental protocols.
Rationale for Combination Therapy
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.[1] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair, increased drug efflux, and activation of pro-survival signaling pathways. SGK1, a downstream effector of the PI3K/Akt pathway, can promote cell survival and has been implicated in resistance to various cancer therapies, including cisplatin.[2][4]
Inhibition of SGK1 by GSK650394 is hypothesized to counteract these resistance mechanisms, thereby re-sensitizing cancer cells to cisplatin-induced apoptosis. The synergistic effect is thought to be mediated through the modulation of downstream signaling pathways that regulate cell survival, apoptosis, and DNA damage repair.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies investigating the combination of GSK650394 and cisplatin.
Table 1: In Vivo Tumor Growth Inhibition in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenografts
| Treatment Group | Mean Tumor Size (mm²) ± SD (at end of study) | P-value vs. Control | P-value vs. Cisplatin Alone |
| Vehicle (PBS) | 122.33 ± 105.86 | - | - |
| GSK650394 | 76.73 ± 36.09 | < 0.001 | - |
| Cisplatin | 94.52 ± 75.92 | < 0.001 | - |
| GSK650394 + Cisplatin | 25.76 ± 14.89 | < 0.0001 | < 0.001 |
Table 2: IC50 Values of GSK650394 as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | ~ 1 |
| M-1 | (Not specified) | 0.6 (SCC assay) |
| HCT116 | Colorectal Cancer | 135.5 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
References
- 1. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of Serum- and Glucocorticoid-Regulated Kinase 1 Enhances Cisplatin Sensitivity of Gastric Cancer Through Suppressing the Nuclear Factor Kappa-B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 4. karger.com [karger.com]
Quantifying the Antiproliferative Effects of GSK650394: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase (SGK) isoforms, particularly SGK1 and SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by acting as a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Dysregulation of the SGK1 pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] These application notes provide detailed protocols and data for quantifying the effect of GSK650394 on cell proliferation.
Mechanism of Action
GSK650394 acts as an ATP-competitive inhibitor of SGK1 and SGK2.[6] By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby interfering with the signaling cascade that promotes cell growth and survival. A key substrate of SGK1 is the E3 ubiquitin ligase Nedd4-2. Phosphorylation of Nedd4-2 by SGK1 inhibits its activity, leading to the accumulation of various downstream targets that promote cell proliferation. GSK650394, by inhibiting SGK1, prevents Nedd4-2 phosphorylation and its subsequent effects.[3][7]
Data Presentation
The inhibitory activity of GSK650394 has been quantified in both enzymatic and cell-based assays across various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values.
Table 1: Enzymatic Inhibition of SGK Isoforms by GSK650394
| Target | Assay Type | IC50 (nM) | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 | [8] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 | [8] |
| SGK1 | Fluorescence Polarization Assay | 13 | [8] |
Table 2: Antiproliferative and Cytotoxic Effects of GSK650394 on Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | LC50 (µM) | Reference |
| LNCaP | Human Prostate Carcinoma | Androgen-stimulated growth | ~1 | - | [1][6][7][8] |
| HCT116 | Colorectal Carcinoma | CCK-8 Assay | 135.5 | - | [9] |
| M-1 | Mouse Cortical Collecting Duct | XTT Assay | - | 41 | [8] |
| HeLa | Human Cervical Cancer | XTT Assay | - | >100 | [8] |
Signaling Pathway
The diagram below illustrates the SGK1 signaling pathway and the point of intervention for GSK650394. Growth factor signaling activates PI3K, which in turn activates PDK1 and mTORC2. These kinases then phosphorylate and activate SGK1. Activated SGK1 phosphorylates and inactivates downstream targets such as the pro-apoptotic transcription factor FOXO3a and the tumor suppressor Nedd4-2, ultimately promoting cell proliferation and survival. GSK650394 directly inhibits SGK1, thereby blocking these downstream effects.
Experimental Protocols
To quantify the effect of GSK650394 on cell proliferation, several in vitro assays can be employed. Below are detailed protocols for the MTT and BrdU assays.
Experimental Workflow
The general workflow for assessing the impact of a kinase inhibitor like GSK650394 on cell proliferation is outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
GSK650394 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of GSK650394 in culture medium. Remove the medium from the wells and add 100 µL of the GSK650394 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
BrdU (Bromodeoxyuridine) Incorporation Assay Protocol
This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.
Materials:
-
GSK650394 stock solution (dissolved in DMSO)
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired incubation period with GSK650394, add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Add 100 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of BrdU incorporation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
GSK650394 is a valuable tool for studying the role of SGK1 in cell proliferation and a potential therapeutic agent for cancers with aberrant SGK1 signaling. The protocols and data presented here provide a framework for researchers to quantify the antiproliferative effects of GSK650394 in their specific cellular models. Accurate and reproducible quantification of these effects is crucial for advancing our understanding of SGK1 biology and for the development of novel anticancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK650394 for Inducing Apoptosis in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and resistance to apoptosis.[1][2] Upregulation of SGK1 is observed in various cancers, making it a promising therapeutic target.[2][3][4] Inhibition of SGK1 by GSK650394 has been shown to induce apoptosis in several cancer cell lines.[2][3][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing GSK650394 to induce apoptosis in the human cervical cancer cell line, HeLa. While GSK650394 has been shown to be relatively non-toxic to HeLa cells with a 50% lethal concentration (LC50) greater than 100 μM in mitochondrial enzymatic activity assays, its application as an inducer of apoptosis, particularly in combination with other therapeutic agents, warrants detailed investigation.[7]
Mechanism of Action: SGK1 Inhibition and Apoptosis Induction
GSK650394 competitively inhibits the kinase activity of SGK1 and, to a lesser extent, SGK2.[7][8] The anti-apoptotic function of SGK1 is partly attributed to its ability to phosphorylate and inactivate pro-apoptotic proteins, such as the forkhead transcription factor FOXO3a.[1][9][10] Upon phosphorylation by SGK1, FOXO3a is excluded from the nucleus, preventing the transcription of its target genes that promote apoptosis and cell cycle arrest.[9][11][12]
By inhibiting SGK1, GSK650394 leads to the activation of FOXO3a, allowing its translocation to the nucleus and subsequent transcription of pro-apoptotic genes.[9][10] Furthermore, SGK1 inhibition has been demonstrated to induce caspase-dependent apoptosis, evidenced by the cleavage of caspase-3, -8, -9, and PARP, as well as the upregulation of Bax and downregulation of Bcl-2.[2][13] The inhibition of SGK1 can also modulate other critical signaling pathways involved in cell survival, such as the mTOR, ERK, and NF-κB pathways.[3][14]
Quantitative Data Summary
The following tables summarize key quantitative data for GSK650394 from various studies. Note that data specific to apoptosis induction in HeLa cells is limited, and therefore, data from other cancer cell lines are included for reference.
Table 1: IC50 Values of GSK650394
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| SGK1 | Enzymatic SPA | In vitro | 62 nM | [7] |
| SGK2 | Enzymatic SPA | In vitro | 103 nM | [7] |
| Androgen-stimulated Growth | Growth Assay | LNCaP (Prostate) | ~1 µM | [7] |
Table 2: Apoptotic Effects of GSK650394 in Various Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| Mino (Mantle Cell Lymphoma) | GSK650394 (increasing conc.) for 48h | Increased apoptosis | 17.7% to 55.3% apoptotic cells | [3] |
| Z138 (Mantle Cell Lymphoma) | GSK650394 (increasing conc.) for 72h | Increased apoptosis | Dose-dependent increase | [3][6] |
| JVM-2 (Mantle Cell Lymphoma) | GSK650394 (increasing conc.) for 72h | Increased apoptosis | Dose-dependent increase | [3][6] |
| MCF-7 (Breast Cancer) | 1µM GSK650394 + 100 nM TAC for 24h | Enhanced apoptosis | Significantly enhanced apoptotic response | [5] |
| NCI-H460 (NSCLC) | 10 µM GSK650394 + 10 µM BYL719 for 48h | Induced apoptosis | Increased cleaved PARP1 and caspase 3 | [14] |
| PC3 (Prostate Cancer) | 160 µM GSK650394 for 48h | Induced apoptosis | Significant increase in apoptotic cells | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in approximately 70-80% confluency at the time of treatment.
-
GSK650394 Preparation: Prepare a stock solution of GSK650394 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of GSK650394. A vehicle control (DMSO) should be included in all experiments. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and pellet all cells by centrifugation.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-FOXO3a, total FOXO3a, p-SGK1, total SGK1, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the protein expression levels.
Visualizations
Caption: SGK1 signaling pathway and the mechanism of GSK650394-induced apoptosis.
Caption: General experimental workflow for studying GSK650394-induced apoptosis.
References
- 1. SGK1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 3. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Regulation of Akt/FOXO3a/GSK-3β/AR Signaling Network by Isoflavone in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The SGK1 inhibitor SI113 induces autophagy, apoptosis, and endoplasmic reticulum stress in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for GSK 650394 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 650394 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase (SGK) isoforms, primarily SGK1 and SGK2.[1][2][3][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2][5] Dysregulation of the SGK1 signaling pathway has been implicated in the pathology of several diseases, including cancer and hypertension.[5] Notably, in prostate cancer, SGK1 is an androgen-regulated gene, and its expression is required for androgen-mediated cell proliferation.[5][6] this compound acts as a competitive inhibitor of SGK1, making it a valuable tool for studying SGK1 function and a potential therapeutic agent.[5][6][7] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize SGK1 inhibitors like this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assays | ||||
| Scintillation Proximity Assay (SPA) | SGK1 | IC50 | 62 nM | [1][3][4][5][7][8] |
| SGK2 | IC50 | 103 nM | [1][3][4][5][7][8] | |
| Fluorescence Polarization Assay | SGK1 | IC50 | 13 nM | [6][7] |
| Cell-Based Assays | ||||
| LNCaP Cell Growth Assay | LNCaP (prostate cancer) | IC50 | ~ 1 µM | [2][3][5][6][7][8] |
| Short-Circuit Current (SCC) Assay | Epithelial cells | IC50 | 0.6 µM | [8] |
| XTT Cytotoxicity Assay | M1 cells | LC50 | 41 µM | [5][8] |
| HeLa cells | LC50 | > 100 µM | [5][8] | |
| Aurora B Kinase Assay | Human Aurora B | IC50 | 5.68 µM | [9] |
| Aspergillus fumigatus Aurora B | IC50 | 1.29 µM | [9] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving Androgen Receptor (AR) and SGK1 in prostate cancer cells. Androgen binding to AR leads to the induction of SGK1 expression. SGK1, in turn, can phosphorylate downstream targets like Nedd4-2, promoting cell growth and proliferation. This compound inhibits the kinase activity of SGK1, thereby blocking these downstream effects.
Experimental Protocols
Biochemical Assay: Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition
This assay measures the ability of a compound to inhibit the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.
Materials:
-
Activated SGK1 S422D or full-length SGK2
-
PDK1
-
Biotinylated CROSStide peptide substrate
-
γ-³²P-ATP
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA
-
Streptavidin-coated SPA beads
-
Stop Solution: PBS with 0.1 M EDTA, pH 8.0
-
96-well microplates
-
Scintillation counter (e.g., Packard TopCount NXT)
Procedure:
-
Enzyme Activation: Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration) in assay buffer containing 0.15 mM ATP. Incubate for 30 minutes at 30°C.[1]
-
Compound Addition: In a 96-well plate, add 5 µL of this compound (or other test compounds at desired concentrations) to 25 µL of the activated enzyme mixture.[1]
-
Reaction Initiation: Prepare a substrate mix containing biotinylated CROSStide peptide (75 µM final concentration) and γ-³²P-ATP in assay buffer. Add 20 µL of this mixture to each well to start the reaction.[1]
-
Incubation: Incubate the plate for 1 hour at room temperature.[1]
-
Reaction Termination and Detection: Add 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in stop solution to each well.[1]
-
Signal Measurement: Seal the plate and centrifuge for 8 minutes at 2000 rpm. Measure the signal for 30 seconds per well in a scintillation counter.[1]
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Cell-Based Assay: LNCaP Androgen-Stimulated Growth Inhibition
This assay assesses the ability of a compound to inhibit the growth of androgen-dependent prostate cancer cells.
Materials:
-
LNCaP cells
-
PRF-RPMI 1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Non-essential amino acids (NEAA)
-
Sodium pyruvate (NaPyr)
-
Synthetic androgen (e.g., R1881)
-
This compound or other test compounds
-
96-well plates
-
Cell viability reagent (e.g., FluoReporter Blue)
Procedure:
-
Cell Plating: Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of PRF-RPMI 1640 supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.[1]
-
Hormone Deprivation: Grow cells for 3 days in charcoal-stripped media to deprive them of hormones.
-
Treatment: On day 3, treat the cells with the desired hormone (e.g., R1881) with or without this compound. This is done by replacing 50 µL of the media with 50 µL of fresh media containing a 2X concentration of the treatment.[1]
-
Re-treatment: Repeat the treatment on days 5 and 7.[1]
-
Cell Viability Measurement: On day 10, remove the media and measure the relative cell number using a cell viability assay according to the manufacturer's instructions.[1]
-
Data Analysis: Determine the IC50 of the compound for inhibiting androgen-stimulated growth.
Cell-Based Assay: XTT Cytotoxicity Assay
This assay is used to determine the concentration of a compound that is lethal to 50% of the cells (LC50), providing a measure of its general cytotoxicity.
Materials:
-
M-1 or HeLa cells
-
Appropriate cell culture medium
-
This compound or other test compounds
-
96-well plates
-
XTT labeling reagent
-
Spectrophotometer
Procedure:
-
Cell Plating: Plate cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing increasing concentrations of this compound.[8]
-
XTT Addition: After the desired incubation period (e.g., 4 hours for HeLa, 24 hours for M-1 cells), add 50 µL of activated XTT solution to each well.[8]
-
Incubation: Incubate the plates for 2 hours.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a spectrophotometer.[8]
-
Data Analysis: Analyze the data to obtain LC50 values using appropriate software.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | CAS:890842-28-1 | SGK1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a novel Aurora B inhibitor GSK650394 with potent anticancer and anti-aspergillus fumigatus dual efficacies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK 650394 Administration in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK 650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), in preclinical models of cerebral ischemia. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies.
Introduction
Cerebral ischemia, a primary cause of stroke, leads to a cascade of detrimental events including excitotoxicity, inflammation, and blood-brain barrier (BBB) disruption, ultimately resulting in neuronal death and neurological deficits.[1][2] Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) has been identified as a key player in the pathophysiology of ischemic brain injury.[3][4] this compound is a selective inhibitor of SGK1 and SGK2, with IC50 values of 62 nM and 103 nM, respectively.[5] Research has demonstrated that the administration of this compound can be neuroprotective in experimental models of stroke.[1][2][6]
This document outlines the administration of this compound in a rat model of transient focal cerebral ischemia, summarizing the key quantitative outcomes and providing detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a rat model of transient middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Blood-Brain Barrier Disruption
| Treatment Group | Transfer Coefficient (Ki) in Ischemic-Reperfused Cortex | Percentage Change vs. Ischemia-Reperfusion Control | Statistical Significance (p-value) |
| Ischemia-Reperfusion | - | +34% | < 0.05 |
| This compound | - | -25% | < 0.05 |
Data from Chi et al., 2021.[1][6]
Table 2: Effect of this compound on Infarct Size
| Treatment Group | Percentage of Cortical Infarct | Percentage Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | - | - | - |
| This compound | - | -31% | < 0.001 |
Data from Chi et al., 2021.[1][6]
Table 3: Effect of this compound on SGK1 Activity and Downstream Targets
| Treatment Group | NDRG1 Phosphorylation in Ischemic-Reperfused Cortex | MMP2 Protein Level in Ischemic-Reperfused Cortex |
| This compound | Reduced | Reduced |
Data from Chi et al., 2021.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in cerebral ischemia and the experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cerebral ischemia.
Caption: Experimental workflow for evaluating this compound in a cerebral ischemia model.
Experimental Protocols
The following protocols are based on the methodology described by Chi et al. (2021).[1]
Animal Model
-
Species: Male Fischer 344 rats.
-
Weight: 250-300 g.
-
Acclimatization: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum for at least one week prior to experimentation.
Transient Middle Cerebral Artery Occlusion (MCAO) Model
This model is a widely used method to induce focal cerebral ischemia.[7]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation:
-
Place the animal in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
-
Occlusion:
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the CCA bifurcation.
-
-
Confirmation of Occlusion: Successful occlusion can be confirmed by a drop in cerebral blood flow using laser Doppler flowmetry.
-
Duration of Occlusion: Maintain the occlusion for 1 hour.[1][6]
-
Reperfusion: After 1 hour, gently withdraw the suture to allow for reperfusion.[1][6]
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., dimethyl sulfoxide (DMSO)).
-
Administration Route: Intracerebroventricular (ICV) injection into the lateral ventricle.[1][6]
-
Timing of Administration: Administer this compound or vehicle immediately after the induction of MCAO.[1]
-
Dosage: The specific dosage should be determined based on preliminary studies. A typical dose used in rat models is in the microgram range per animal.
Assessment of Outcomes
-
Method: Measurement of the transfer coefficient (Ki) of a tracer, such as 14C-α-aminoisobutyric acid.[1]
-
Procedure:
-
Administer the tracer intravenously at a specific time point during reperfusion.
-
Collect arterial blood samples at timed intervals.
-
At the end of the experiment, euthanize the animal and collect the brain.
-
Determine the concentration of the tracer in the brain tissue and plasma samples.
-
Calculate the Ki using appropriate mathematical modeling.
-
-
Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]
-
Procedure:
-
Euthanize the animal at the end of the reperfusion period.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Purpose: To determine the protein levels of SGK1 downstream targets, such as phosphorylated NDRG1 (pNDRG1) and Matrix Metalloproteinase-2 (MMP2).[1]
-
Procedure:
-
Homogenize brain tissue samples from the ischemic cortex in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies specific for pNDRG1, MMP2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry.
-
Conclusion
The administration of this compound has shown significant neuroprotective effects in a rat model of cerebral ischemia.[1][6] By inhibiting SGK1, this compound reduces blood-brain barrier disruption and cortical infarct size.[1] The detailed protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of SGK1 inhibition in stroke and other neurovascular disorders.
References
- 1. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of serum- and glucocorticoid-inducible kinases in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of serum/glucocorticoid-regulated kinase 1 in brain function following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GSK650394 IC50 in Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis. It is a downstream effector of the PI3K/PDK1 signaling pathway and is often upregulated in various cancers, making it an attractive therapeutic target. GSK650394 exerts its inhibitory effect by competing with ATP for the kinase domain of SGK1, thereby preventing the phosphorylation of its downstream substrates, such as N-myc downstream-regulated gene 1 (NDRG1) and Forkhead box protein O3 (FOXO3a).[3][4] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK650394 in various cancer cell lines using common cell viability assays.
Mechanism of Action of GSK650394
GSK650394 targets the SGK1 signaling pathway, which is a critical regulator of cell growth and survival. Upon activation by growth factors or hormones, Phosphoinositide 3-kinase (PI3K) generates Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment of Phosphoinositide-dependent kinase 1 (PDK1) and mammalian Target of Rapamycin Complex 2 (mTORC2) to the cell membrane. PDK1 and mTORC2 then phosphorylate and activate SGK1. Activated SGK1 proceeds to phosphorylate a variety of downstream targets that are involved in cell proliferation, survival, and ion channel regulation. By inhibiting SGK1, GSK650394 effectively blocks these downstream signaling events, leading to reduced cancer cell viability.
Data Presentation: GSK650394 IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values of GSK650394 in various cancer cell lines. It is important to note that these values can vary depending on the assay conditions, such as cell density, incubation time, and the specific viability assay used.
| Cancer Type | Cell Line | IC50 (µM) | Assay Method | Reference |
| Prostate Cancer | LNCaP | ~1 | Growth Assay | [4] |
| Colon Cancer | HCT116 | 135.5 | CCK-8 Assay | [5] |
| Non-Small Cell Lung Cancer | A549 | Activity demonstrated | Not specified | [6] |
| Non-Small Cell Lung Cancer | NCI-H460 | Activity demonstrated | Not specified | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | BT-549 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | HCC1937 | Activity demonstrated | Not specified | [7] |
| Triple-Negative Breast Cancer | MDA-MB-436 | Activity demonstrated | Not specified | [7] |
Experimental Protocols
Two common methods for determining the IC50 of a compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK650394
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of GSK650394 in DMSO.
-
Perform serial dilutions of GSK650394 in complete medium to achieve the desired final concentrations. A common starting range is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
This protocol is based on the manufacturer's instructions (Promega).[10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK650394
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
CellTiter-Glo® Reagent Addition and Measurement:
-
After the 48-72 hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. Characterization of Glioblastoma Cells Response to Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomics-Based Phenotypic Screening Supports Drug Discovery in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhod.org [uhod.org]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
GSK 650394 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the selective SGK1 kinase inhibitor, GSK 650394.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol.[1] However, it demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]
Q2: I'm seeing precipitation when diluting my this compound DMSO stock into an aqueous buffer for my cell-based assay. Why is this happening?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of solution. Many kinase inhibitors are hydrophobic and thus have low aqueous solubility.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[1][2][3][4][5] It is soluble to at least 10 mM in DMSO, with some sources indicating solubility up to 100 mM.[1][2]
Q4: Are there any general tips for dissolving this compound in DMSO?
A4: Yes, if you are having trouble dissolving this compound, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1]
Troubleshooting Guide: Solubility Issues
Problem 1: Difficulty Dissolving this compound in DMSO to Prepare a High-Concentration Stock Solution.
-
Possible Cause: The compound may have formed aggregates.
-
Solution:
Problem 2: Precipitation of this compound Upon Dilution of DMSO Stock into Aqueous Media.
-
Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solutions:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: While it's generally advisable to keep the final DMSO concentration low (typically <1%) to avoid solvent effects on cells, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: For in vivo studies or more challenging in vitro systems, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to create a suspended solution.[4] Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[4]
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the DMSO stock just before use and add them to the assay medium with vigorous mixing. Do not store dilute aqueous solutions of this compound.
-
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥10 mM | [1] |
| DMSO | Soluble to 100 mM | [2] |
| DMSO | ≥ 40.7 mg/mL | [3][4] |
| DMSO | 76 mg/mL | [5] |
| Water | Insoluble | [1][5] |
| Ethanol | Insoluble | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution of this compound (M.Wt: 382.45), add 2.61 mL of DMSO to 10 mg of the compound.
-
If the compound does not fully dissolve, warm the vial at 37°C for 10 minutes and vortex.[1]
-
If necessary, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Store the stock solution at -20°C for several months.[1]
Protocol 2: In Vivo Formulation (Suspended Solution)
This protocol yields a suspended solution and should be prepared fresh for each experiment.
Formulation A: With PEG300 and Tween-80 [4]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL. Use ultrasonication if necessary to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.
Formulation B: With SBE-β-CD [4]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
This will result in a suspended solution with a solubility of ≥ 2.5 mg/mL.
Visualizations
Signaling Pathway of SGK1 Inhibition by this compound
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing a Working Solution
Caption: Workflow for preparing this compound working solutions.
Logical Relationship: Factors Affecting this compound Solubility
Caption: Factors influencing the solubility of this compound.
References
Optimizing GSK 650394 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK 650394 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1) and SGK2.[1][2][3][4][5][6] It functions as a competitive inhibitor of ATP binding to the kinase domain of SGK1.[2] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[7][8]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays.[4] For enzymatic assays, concentrations in the nanomolar range are effective.
Q3: How should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][5] Stock solutions can be prepared at concentrations up to 100 mM in DMSO.[1] For cell culture experiments, it is crucial to ensure the final DMSO concentration in the media is not toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit SGK1 in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. A typical range to test is from 0.1 µM to 10 µM.[4]
-
-
Possible Cause 2: Poor Cell Permeability. While generally cell-permeable, the compound's uptake might be limited in certain cell types.
-
Solution: Increase the incubation time to allow for better penetration of the compound into the cells.
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.
Issue 2: Observed cytotoxicity or off-target effects.
-
Possible Cause 1: Concentration is too high. High concentrations of this compound can lead to cytotoxicity.
-
Solution: Determine the cytotoxic concentration (LC50) for your specific cell line using a cell viability assay (e.g., MTT or CCK-8). The reported LC50 for this compound is 41 µM in M1 cells and greater than 100 µM in HeLa cells.[9][10][11] It is advisable to work at concentrations well below the LC50.
-
-
Possible Cause 2: Off-target kinase inhibition. Although this compound is selective for SGK1/2, at higher concentrations, it may inhibit other related kinases like Akt.[1][6]
-
Solution: Use the lowest effective concentration determined from your dose-response studies. To confirm that the observed effects are SGK1-dependent, consider using a secondary inhibitor with a different chemical scaffold or employing genetic approaches like siRNA-mediated knockdown of SGK1.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference(s) |
| SGK1 | Fluorescence Polarization Assay | 13 nM | [2] |
| SGK1 | Scintillation Proximity Assay | 62 nM | [1][2][3][4][5][6][9][10][11] |
| SGK2 | Scintillation Proximity Assay | 103 nM | [1][2][3][4][5][6][9][10][11] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Effective Concentration (IC50) | Reference(s) |
| LNCaP | Androgen-stimulated cell growth inhibition | ~ 1 µM | [1][2][6][9][10] |
| M1 Cells | SGK1-mediated epithelial transport inhibition | 0.6 µM | [3][9][10] |
| A549 | Inhibition of influenza virus replication | 12.5 - 50 µM | [8] |
| CFBE | Inhibition of dexamethasone-stimulated CFTR | 100 nM | [12] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | LC50 | Reference(s) |
| M1 Cells | XTT Assay | 41 µM | [9][10][11] |
| HeLa Cells | XTT Assay | > 100 µM | [9][10][11] |
Experimental Protocols
1. Protocol: Scintillation Proximity Assay (SPA) for SGK1/2 Inhibition
This protocol is adapted from published methods to determine the IC50 of this compound for SGK1 and SGK2.[2][3][4][11]
-
Enzyme Activation:
-
Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration).
-
The activation buffer consists of 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Inhibition Assay:
-
Prepare a solution containing biotinylated CROSStide peptide (75 µM final concentration) and γ-³²P-ATP in the reaction buffer.
-
In a 96-well plate, add 5 µL of varying concentrations of this compound to 25 µL of the activated enzyme mixture.
-
Add 20 µL of the CROSStide/γ-³²P-ATP mixture and incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA, pH 8.0.
-
Seal the plate and centrifuge for 8 minutes at 2000 rpm.
-
Measure the signal using a scintillation counter.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: LNCaP Cell Growth Inhibition Assay
This protocol is based on studies evaluating the effect of this compound on androgen-stimulated prostate cancer cell growth.[3]
-
Cell Plating:
-
Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of PRF-RPMI 1640 supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM NEAA, and 1 mM NaPyr.
-
-
Treatment:
-
On day 3, treat the cells with the desired hormone (e.g., androgen) with or without various concentrations of this compound.
-
To do this, remove 50 µL of the media and replace it with 50 µL of fresh media containing a 2X concentration of the treatment.
-
Repeat the treatment on days 5 and 7.
-
-
Cell Viability Measurement:
-
On day 10, remove the media.
-
Measure the relative cell number using a suitable cell viability assay (e.g., FluoReporter Blue assay) according to the manufacturer's instructions.
-
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting logic for in vitro assays with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 7. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting GSK 650394 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SGK1 inhibitor, GSK 650394. Our goal is to help you overcome common challenges, particularly the issue of compound precipitation in cell culture media, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1).[1][2][3][4] It also shows inhibitory activity against the closely related SGK2.[1][3][4] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. By inhibiting SGK1, this compound can be used to investigate the physiological and pathological roles of this kinase.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound upon its addition to aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature.[5][6] Key contributing factors include:
-
Low Aqueous Solubility: this compound is sparingly soluble in water.[7]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of the cell culture media can cause the compound to crash out of solution.[5]
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.
-
Improper Stock Solution Preparation: Using DMSO that has absorbed moisture can reduce the solubility of the compound.[8]
-
Temperature Gradients: Adding a cold stock solution to warm media can decrease solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][7][8][9][10] It is soluble to at least 100 mM in DMSO.[2][10]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity and to avoid precipitation of the compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your cell culture media, please refer to the following troubleshooting guide.
Problem: A precipitate is observed immediately after adding this compound stock solution to the cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| "Solvent Shock" | Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed serum-free media or PBS. Mix gently and then add this intermediate dilution to the final volume of complete media.[11] |
| High Stock Concentration | While counterintuitive, using a less concentrated stock solution and adding a larger volume to your media can sometimes prevent precipitation by reducing the localized concentration at the point of addition.[12] |
| Improper Mixing Technique | Add the this compound stock solution dropwise to the media while gently vortexing or swirling the tube. This ensures rapid and uniform dispersion of the compound.[7] |
| Temperature Difference | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. Avoid adding cold stock solutions directly to warm media.[7] |
Problem: A precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still elicits the desired biological effect. |
| Media Evaporation | Ensure proper humidification in your incubator to prevent the media from concentrating over time, which can lead to the compound precipitating out of solution.[5] |
| Instability in Media | While this compound is generally stable, prolonged incubation in aqueous media at 37°C could potentially lead to degradation or precipitation. Consider refreshing the media with freshly prepared this compound solution for long-term experiments. |
| Interaction with Media Components | Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[5] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | Soluble to 100 mM | [2][10] |
| DMSO | ≥19.1 mg/mL | [7] |
| DMSO | ≥40.7 mg/mL | [9] |
| DMSO | 76 mg/mL | [8] |
| Ethanol | Insoluble | [7] |
| Water | Insoluble | [7] |
| DMF | 30 mg/ml | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 382.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution required for your final working concentration and volume. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Recommended Method (Serial Dilution): a. In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium. b. Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate dilution. c. Gently vortex the intermediate dilution. d. In a separate sterile conical tube containing 9 mL of pre-warmed complete cell culture medium, add 1 mL of the 100 µM intermediate dilution to achieve the final 10 µM concentration. e. Invert the tube several times to mix thoroughly.
-
Alternative Method (Direct Addition with Vortexing): a. In a sterile conical tube containing the final volume of pre-warmed complete cell culture medium (e.g., 10 mL), begin to gently vortex or swirl the media. b. While the media is being mixed, add the required volume of the 10 mM this compound stock solution (e.g., 10 µL) dropwise. c. Continue to mix for a few seconds to ensure even distribution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS:890842-28-1 | SGK1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
GSK 650394 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK 650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase (SGK). Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] Some suppliers also indicate that the powder can be stored at room temperature.[2][3] For short-term storage, 4°C is acceptable for up to two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][4] It is soluble in DMSO at concentrations of 76 mg/mL (198.71 mM) and ≥ 40.7 mg/mL (106.42 mM).[1][5]
Q3: How should I store this compound stock solutions?
A3: For optimal stability, aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Some sources suggest that stock solutions can be stored at -80°C for six months and at -20°C for one month.[3]
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store stock solutions of this compound at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh working solutions on the same day of use.[3]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: If you observe precipitation, you can gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4] Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce solubility.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Review and adhere to the recommended storage conditions for both powder and stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Instability in aqueous experimental media. | Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Minimize the time the compound spends in aqueous solutions before use. | |
| Photodegradation. | Protect the compound from light, especially when in solution. Use amber vials or cover tubes with foil. | |
| Difficulty dissolving the compound. | Use of old or hydrated DMSO. | Use fresh, anhydrous, high-quality DMSO.[5] |
| Compound has precipitated out of solution. | Gently warm the solution to 37°C and/or sonicate to redissolve.[4] | |
| Variability in IC50 values between experiments. | Inconsistent final DMSO concentration in assays. | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects cell viability or assay performance. |
| Cell density and passage number. | Use cells within a consistent passage number range and seed at a uniform density for all experiments. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Powder | Room Temperature | Not specified for long-term | [2][3] |
| In DMSO | -80°C | 1 year | [2] |
| In DMSO | -80°C | 6 months | [3] |
| In DMSO | -20°C | 1 month | [2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 76 mg/mL (198.71 mM) | [5] |
| DMSO | ≥ 40.7 mg/mL (106.42 mM) | [1] |
| DMSO | Soluble to 100 mM | [2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of DMSO to the vial of this compound powder. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.[4] e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study (Adapted from ICH Q1A(R2) Guidelines)
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound.
-
Materials: this compound, HPLC-grade solvents (acetonitrile, water), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), analytical balance, HPLC system with a UV detector.
-
Procedure: a. Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis. b. Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. c. Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Incubate at room temperature, protected from light, for a defined period. d. Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 70°C, 80°C) for a defined period. e. Photostability: Expose a solution of this compound and the solid powder to a light source with a specified illumination (e.g., as per ICH Q1B guidelines). f. Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: this compound inhibits the SGK1 signaling pathway.
Caption: Workflow for a forced degradation stability study.
Caption: A logical approach to troubleshooting inconsistent results.
References
GSK650394 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for GSK650394. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK650394?
A1: GSK650394 is a potent and competitive small-molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also demonstrates inhibitory activity against the closely related isoform, SGK2.[3][4] The primary function of SGK1 involves regulating various cellular processes, including ion channel activity, cell proliferation, and survival, often as a downstream effector of the PI3K signaling pathway.[5][6]
Q2: What are the known primary off-target effects of GSK650394?
A2: The most significant off-target effect is the inhibition of SGK2, which occurs at a concentration similar to that of SGK1 inhibition.[5][7] While it displays good selectivity against many other kinases, researchers should be aware of potential cross-reactivity at higher concentrations. Notably, GSK650394 is over 30-fold more selective for SGK1 compared to Akt, a closely related kinase, and over 60-fold more selective for SGK1 than the upstream kinase PDK1.[2][4][7] At concentrations of 3-10 μM, it has been observed to inhibit the insulin-induced phosphorylation of PKB-Ser473.[8]
Q3: What is the recommended working concentration for GSK650394 in cell-based assays?
A3: The effective concentration is highly dependent on the cell type and the specific biological process being studied. For inhibiting androgen-stimulated growth in LNCaP cells, the IC50 is approximately 1 μM.[4][9] For inhibiting SGK1-mediated epithelial transport, the IC50 is around 0.6 μM.[2][3] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration that maximizes SGK1 inhibition while minimizing off-target effects and cytotoxicity.
Q4: Is GSK650394 toxic to cells?
A4: GSK650394 is considered relatively non-toxic at effective concentrations.[4][8] However, cytotoxicity can be observed at higher concentrations and with prolonged exposure. For example, the LC50 values are 41 μM in M-1 cells and greater than 100 μM in HeLa cells.[4][8] Cell viability assays are recommended, especially when using concentrations above 10 μM or for treatment periods longer than 48 hours.[10]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my experiment.
This could be due to several factors, including off-target effects, incorrect inhibitor concentration, or issues with the experimental setup.
-
Solution 1: Validate On-Target Engagement. Confirm that GSK650394 is inhibiting its intended target, SGK1, in your system. This can be done by measuring the phosphorylation status of a known SGK1 substrate, such as Nedd4-2.[2][4] A decrease in phosphorylated Nedd4-2 upon treatment with GSK650394 indicates on-target activity.
-
Solution 2: Perform a Dose-Response Analysis. Determine the minimal concentration of GSK650394 required to achieve the desired biological effect. Using an excessively high concentration increases the likelihood of engaging off-target kinases.
-
Solution 4: Employ a Genetic Approach. Use siRNA or shRNA to knock down SGK1 expression.[4] If the phenotype of SGK1 knockdown mimics the effect of GSK650394 treatment, it provides strong evidence for on-target activity.
Issue 2: High background or non-specific effects observed.
This often points to the inhibitor concentration being too high or potential interactions with other cellular pathways.
-
Solution 1: Review the Selectivity Profile. Compare your working concentration to the known IC50 values for off-target kinases (see Table 2). If your concentration is approaching the IC50 for kinases like Akt, consider lowering it.
-
Solution 2: Include Proper Controls. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve GSK650394.[10] Additionally, using a negative control compound that is structurally similar but inactive can help identify non-specific effects.
-
Solution 3: Assess Downstream Pathways. Analyze key signaling pathways that might be affected by off-target inhibition. For example, since SGK1 and Akt share some downstream targets, assessing the phosphorylation of specific Akt substrates can help differentiate the signaling effects.[6]
Quantitative Data Summary
Table 1: Inhibitory Activity of GSK650394
| Target | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|
| SGK1 | Fluorescence Polarization | 13 nM | [1][2] |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [3][4][7][8] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [3][4][7][8] |
| Cellular Activity | Aldosterone-Stimulated SCC Assay | 0.6 µM | [2][3] |
| Cellular Activity | LNCaP Cell Growth Inhibition | ~1 µM |[4] |
Table 2: Kinase Selectivity Profile
| Kinase | Selectivity vs. SGK1 | Note | Reference(s) |
|---|---|---|---|
| Akt | >30-fold | A closely related AGC kinase. | [2][4] |
| PDK1 | >60-fold | An upstream kinase in the SGK1 pathway. | [4][7] |
| Other Related Kinases | >30-fold | Broad panel of other kinases. | [2][4] |
| CAMKK2 | Potent Inhibitor (pIC50 = 9.2) | A known off-target. |[7] |
Visualized Workflows and Pathways
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probechem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 10. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Improving GSK 650394 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SGK1 inhibitor, GSK650394, in in vivo experiments. The information provided is intended to help overcome challenges related to the compound's low oral bioavailability and to provide clarity on its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is GSK650394 and what is its primary mechanism of action?
GSK650394 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] It functions as an ATP-competitive inhibitor.[3] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting SGK1, GSK650394 can modulate downstream signaling pathways.[3]
Q2: What are the known physicochemical properties of GSK650394?
The key physicochemical properties of GSK650394 are summarized in the table below. Its low aqueous solubility is a primary contributor to its challenging oral bioavailability.
| Property | Value | Reference |
| Molecular Weight | 382.45 g/mol | [1] |
| Formula | C₂₅H₂₂N₂O₂ | [1] |
| Solubility | Soluble to 100 mM in DMSO. Poorly soluble in aqueous solutions. | [1] |
| Purity | ≥97% | [1] |
| CAS Number | 890842-28-1 | [1] |
Q3: What is the reported oral bioavailability of GSK650394 and what factors contribute to it?
The oral bioavailability of GSK650394 in rats has been reported to be approximately 9%. This low bioavailability is attributed to several factors:
-
Low aqueous solubility : As a lipophilic compound, GSK650394 has poor solubility in gastrointestinal fluids.
-
Instability in acidic conditions : The compound may degrade in the acidic environment of the stomach.
-
Extensive first-pass metabolism : GSK650394 undergoes significant glucuronidation in the intestine and liver, reducing the amount of active compound reaching systemic circulation.
Q4: What are some suggested formulations to improve the in vivo delivery of GSK650394?
While direct comparative studies on the bioavailability of different oral formulations are limited, several vehicles have been used for in vivo administration. The choice of formulation will depend on the route of administration and the experimental model.
| Route of Administration | Formulation Composition |
| Oral (Suspension) | 5 mg/mL in Carboxymethylcellulose sodium (CMC-Na) solution. |
| Oral / Intraperitoneal (Solution/Suspension) | A solution/suspension can be prepared using DMSO, PEG300, and Tween 80 in saline or water. One example protocol involves dissolving GSK650394 in DMSO, then adding PEG300, followed by Tween 80, and finally saline or water to the desired volume. |
| Oral (in Corn Oil) | A solution can be prepared by dissolving a DMSO stock solution of GSK650394 in corn oil. |
| Intraperitoneal | GSK650394 has been administered intraperitoneally in various studies, often dissolved in a vehicle containing DMSO. |
| Intratumoral | For xenograft models, GSK650394 has been injected directly into the tumor in a solution of 1% Phosphate Buffered Saline (PBS). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or variable drug exposure in vivo after oral administration. | Poor solubility and dissolution in the gastrointestinal tract. Degradation in the acidic stomach environment. High first-pass metabolism. | Consider using a formulation that enhances solubility, such as a self-emulsifying drug delivery system (SEDDS), a solid dispersion, or a nanoparticle formulation. Co-administration with an inhibitor of glucuronidation could be explored, though this would require careful consideration of potential drug-drug interactions. For preclinical studies, consider alternative routes of administration like intraperitoneal or intravenous injection to bypass first-pass metabolism and ensure consistent exposure. |
| Precipitation of the compound upon dilution of DMSO stock solution. | GSK650394 is poorly soluble in aqueous solutions. High concentrations of DMSO can be toxic to animals. | Prepare the formulation using a co-solvent system. A common approach is to dissolve GSK650394 in a minimal amount of DMSO and then dilute it with a vehicle containing PEG300 and Tween 80 before adding the aqueous component. Prepare fresh formulations immediately before use and ensure thorough mixing. |
| Inconsistent results in xenograft tumor models. | Uneven distribution of the drug within the tumor following systemic administration. | Consider direct intratumoral injection to ensure the drug reaches the target site at a sufficient concentration. This can provide more consistent results for evaluating local tumor response. |
| Difficulty in assessing target engagement in vivo. | Lack of a reliable pharmacodynamic marker. | Monitor the phosphorylation status of a known downstream target of SGK1, such as Nedd4-2, in tumor or surrogate tissues. A decrease in the phosphorylation of Nedd4-2 would indicate successful target engagement by GSK650394. |
Experimental Protocols & Data
Pharmacokinetic Data
The following table summarizes the available pharmacokinetic data for GSK650394 in rats.
| Administration Route | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous | 2 mg/kg | 100 | - | - | - |
| Oral | 2, 5, and 10 mg/kg | ~9 | - | - | - |
In Vivo Formulation Protocols
1. Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Administration
-
Objective: To prepare a homogeneous suspension of GSK650394 for oral gavage.
-
Materials: GSK650394 powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in water).
-
Procedure:
-
Weigh the required amount of GSK650394 powder.
-
Prepare the desired concentration of CMC-Na solution in sterile water.
-
Gradually add the GSK650394 powder to the CMC-Na solution while vortexing or stirring continuously to ensure a uniform suspension.
-
For a 5 mg/mL suspension, add 5 mg of GSK650394 to 1 mL of CMC-Na solution.
-
Administer the suspension immediately after preparation via oral gavage.
-
2. Co-solvent Formulation for Oral/Intraperitoneal Administration
-
Objective: To prepare a clear solution or fine suspension of GSK650394 for injection or oral administration.
-
Materials: GSK650394 powder, DMSO, PEG300, Tween 80, sterile saline or water.
-
Procedure (Example for a 1 mL working solution):
-
Prepare a stock solution of GSK650394 in DMSO (e.g., 10 mg/mL).
-
To 400 µL of PEG300, add 50 µL of the 10 mg/mL GSK650394 DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile saline or water to bring the final volume to 1 mL.
-
Use the final solution immediately for administration.
-
Visualizations
SGK1 Signaling Pathway
The following diagram illustrates the signaling pathway involving SGK1 and the point of inhibition by GSK650394. Growth factors or hormones activate PI3K, leading to the production of PIP3. This recruits PDK1 and mTORC2, which in turn phosphorylate and activate SGK1. Activated SGK1 then phosphorylates downstream targets such as the ubiquitin ligase Nedd4-2 and the transcription factor FOXO3a, affecting processes like ion channel regulation, cell survival, and proliferation. GSK650394 acts by directly inhibiting the kinase activity of SGK1.
Caption: SGK1 signaling pathway and GSK650394 inhibition.
Experimental Workflow: Improving GSK650394 Bioavailability
The following diagram outlines a logical workflow for researchers aiming to improve the in vivo bioavailability of GSK650394 for their studies.
Caption: Workflow for improving GSK650394 in vivo bioavailability.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a Single Intake of a Self-Emulsifying Drug Delivery System Containing the Triglyceride Form of DHA: A Randomized, Double-Blinded, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with GSK650394: A Technical Support Guide
King of Prussia, PA – This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GSK650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase (SGK). This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance reproducibility and address potential variability in your results.
GSK650394 is a valuable tool for investigating the roles of SGK1 and SGK2 in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] However, as with any experimental compound, achieving consistent and reproducible data requires careful attention to procedural details. This guide is designed to proactively address common challenges and questions that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK650394?
A1: GSK650394 is a competitive inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and, to a lesser extent, SGK2.[1][2] It functions by blocking the enzymatic activity of these kinases, thereby preventing the phosphorylation of their downstream targets.[1]
Q2: What is the selectivity profile of GSK650394?
A2: GSK650394 displays significant selectivity for SGK1 and SGK2 over other related kinases in the AGC kinase family, such as Akt.[1] This selectivity makes it a useful tool for dissecting the specific roles of SGK signaling pathways.
Q3: What are the recommended storage and handling conditions for GSK650394?
A3: For long-term storage, it is recommended to store GSK650394 as a stock solution at -20°C or -80°C.[3][4] Stock solutions are typically prepared in DMSO.[3] For in-vivo experiments, freshly prepared solutions are recommended.[4] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: In which cell lines has GSK650394 been shown to be effective?
A4: GSK650394 has been demonstrated to be effective in a variety of cell lines, including LNCaP human prostate cancer cells, M-1 kidney cells, and HeLa cells.[1][4] Its efficacy can be cell-type dependent, so it is crucial to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts before plating. |
| Variability in compound concentration. | Prepare fresh dilutions of GSK650394 from a validated stock solution for each experiment. Verify the concentration of the stock solution. | |
| Differences in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation times. | |
| Low or no observable effect of GSK650394 | Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Poor compound solubility. | Ensure GSK650394 is fully dissolved in the solvent (typically DMSO) before adding it to the cell culture media. Gentle warming or vortexing may aid dissolution.[3] | |
| Cell line insensitivity. | Confirm that your cell line expresses SGK1/2 and that the pathway is active under your experimental conditions. | |
| Observed cytotoxicity at expected active concentrations | Off-target effects or high compound concentration. | Perform a toxicity assay (e.g., XTT assay) to determine the cytotoxic concentration (LC50) in your cell line.[1][4] Use concentrations well below the LC50 for your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to your cells. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and cytotoxic concentrations (LC50) of GSK650394 from various studies. These values can serve as a starting point for your experimental design.
Table 1: Inhibitory Concentration (IC50) of GSK650394 in Various Assays
| Target | Assay Type | IC50 Value | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [1][2] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [1][2] |
| SGK1 | Fluorescence Polarization Assay | 13 nM | [3] |
| SGK1-mediated epithelial transport | Short Circuit Current (SCC) Assay | 0.6 µM | [1][2] |
| Androgen-stimulated LNCaP cell growth | Cell Growth Assay | ~1 µM | [1][3] |
Table 2: Cytotoxic Concentration (LC50) of GSK650394
| Cell Line | Assay Type | LC50 Value | Reference |
| M-1 cells | XTT Assay | 41 µM | [1][4] |
| HeLa cells | XTT Assay | >100 µM | [1][4] |
Experimental Protocols & Visualizations
SGK Signaling Pathway
The following diagram illustrates the signaling pathway in which SGK1 is activated and subsequently phosphorylates its downstream target, Nedd4-2. GSK650394 acts by inhibiting the kinase activity of SGK1.
Caption: Simplified SGK1 activation and signaling pathway.
General Experimental Workflow for Cell-Based Assays
This workflow outlines the key steps for a typical cell-based assay using GSK650394.
Caption: General workflow for cell-based experiments with GSK650394.
Detailed Methodologies
In Vitro Kinase Assay (Scintillation Proximity Assay - SPA) [1][2]
-
Enzyme Activation: Activate SGK1 or SGK2 with PDK1 in a buffer containing ATP.
-
Inhibitor Incubation: Add varying concentrations of GSK650394 to the activated enzyme mixture and incubate.
-
Substrate Addition: Add a biotinylated peptide substrate (e.g., CROSStide) and radiolabeled ATP (γ-³²P-ATP) to initiate the phosphorylation reaction.
-
Bead Incubation: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and phosphorylated substrate will bind to the beads.
-
Signal Detection: Measure the radioactivity using a scintillation counter. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
LNCaP Cell Growth Assay [1][2]
-
Cell Plating: Plate LNCaP cells in 96-well plates in media supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove androgens.
-
Hormone and Inhibitor Treatment: After a few days, treat the cells with an androgen (e.g., R1881) to stimulate growth, along with varying concentrations of GSK650394 or a vehicle control (DMSO). Repeat the treatment every 2-3 days.
-
Cell Lysis and DNA Quantification: After a total of 10 days, lyse the cells and measure the relative cell number by quantifying the DNA content using a fluorescent DNA binding dye.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for growth inhibition.
By following these guidelines and protocols, researchers can minimize experimental variability and generate robust, reproducible data with GSK650394. For further inquiries, please consult the original research articles cited in this guide.
References
Validating GSK 650394 activity with positive controls
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK 650394, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also shows inhibitory activity against the closely related SGK2.[3][4][5] SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3][6] this compound acts as a competitive inhibitor of SGK1.[1][7]
Q2: What is the mechanism of action of this compound?
This compound inhibits the enzymatic activity of SGK1 and SGK2.[3][7] By blocking SGK1 activity, it prevents the phosphorylation of downstream target proteins. This interference with the SGK1 signaling pathway can lead to various cellular effects, such as the inhibition of androgen-stimulated cell growth in prostate cancer cell lines.[1][7]
Q3: What are the recommended positive controls to validate this compound activity in my experiment?
To confirm that this compound is effectively inhibiting SGK1 in your experimental setup, it is crucial to include appropriate positive controls. A common approach is to measure the phosphorylation status of a known SGK1 downstream target.
-
Phospho-NDRG1 (N-Myc Downstream Regulated Gene 1): A well-established substrate of SGK1.[3][8][9] A decrease in the phosphorylation of NDRG1 at Threonine 346 upon treatment with this compound indicates successful target engagement.
-
Phospho-Nedd4-2 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-2): SGK1 phosphorylates and inhibits the ubiquitin ligase Nedd4-2.[7] A reduction in phosphorylated Nedd4-2 at Serine 468 can serve as a marker for this compound activity.[7]
-
Upstream Activators: To ensure the SGK1 pathway is active in your model system, you can stimulate cells with known activators of the PI3K/SGK1 pathway, such as insulin, IGF-1, serum, or glucocorticoids like dexamethasone.[3][6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect of this compound observed. | Compound Degradation: Improper storage or handling of this compound. | This compound is soluble in DMSO.[1] Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles. |
| Inactive SGK1 Pathway: The SGK1 signaling pathway may not be sufficiently active in your experimental model under basal conditions. | Stimulate the pathway using known activators such as serum, insulin, or glucocorticoids prior to this compound treatment.[3][6][10] Confirm pathway activation by measuring total and phosphorylated SGK1 levels via Western blot. | |
| Incorrect Concentration: The concentration of this compound used may be too low for your specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. The IC50 of this compound can vary between cell-free assays and cell-based assays.[4][5] | |
| High background signal in kinase assays. | Non-specific Binding: Non-specific binding of the inhibitor or substrate in the assay. | Optimize assay conditions, including buffer components and incubation times. Consider using a different assay format if the issue persists. |
| Contamination: Contamination of reagents or samples. | Use fresh, high-quality reagents and maintain sterile techniques. | |
| Inconsistent results between experiments. | Cellular Variability: Differences in cell passage number, confluency, or overall health. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Reagent Variability: Inconsistent preparation of reagents or this compound dilutions. | Prepare reagents and drug dilutions fresh for each experiment or use aliquots from a validated stock to ensure consistency. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | Assay Type | IC50 (nM) |
| SGK1 | Fluorescence Polarization Assay | 13[1] |
| SGK1 | Scintillation Proximity Assay (SPA) | 62[2][3][4][5] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103[2][3][4][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NDRG1 Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of the SGK1 substrate, NDRG1.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP prostate cancer cells) and allow them to adhere overnight.[1]
-
Stimulation (Optional): If necessary, stimulate the SGK1 pathway with an appropriate agonist (e.g., 10 nM R1881, a synthetic androgen, for LNCaP cells) for a predetermined time.[1]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-NDRG1 signal to the total NDRG1 signal.
Visualizations
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SGK1 - Wikipedia [en.wikipedia.org]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor GSK650394 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of GSK650394, a serum- and glucocorticoid-regulated kinase (SGK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe potent inhibition of cancer cell growth in vitro with GSK650394, but see minimal to no effect in our xenograft model. What are the potential reasons for this discrepancy?
A: This is a common challenge in drug development. Several factors can contribute to this disparity:
-
Pharmacokinetics and Bioavailability: GSK650394 has been reported to have low oral bioavailability.[1] If administered orally, the compound may not reach sufficient concentrations in the tumor tissue to exert its inhibitory effect. Intraperitoneal or intravenous administration may be more effective.
-
Drug Formulation and Stability: Improper formulation can lead to poor solubility, precipitation of the compound upon injection, and reduced in vivo stability. It is crucial to use a well-validated formulation protocol.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can influence drug efficacy.
-
Host Metabolism: The host organism (e.g., mouse) can metabolize GSK650394, reducing its active concentration.
-
Inappropriate Xenograft Model: The chosen cell line for the xenograft may not be sensitive to SGK1 inhibition in the in vivo setting, even if it appears so in vitro.
Q2: Our xenograft tumors initially respond to GSK650394 treatment, but then resume growth. What could be causing this acquired resistance?
A: Acquired resistance to kinase inhibitors is a well-documented phenomenon.[2][3] Potential mechanisms include:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of SGK1 can prevent GSK650394 from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for SGK1 inhibition by upregulating parallel survival pathways. For instance, activation of the closely related Akt pathway could potentially mediate resistance.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of GSK650394.
-
Clonal Selection: The initial tumor may contain a small subpopulation of cells that are inherently resistant to GSK650394. Treatment eliminates the sensitive cells, allowing the resistant clone to proliferate.
Q3: Are there any known biomarkers that can predict sensitivity to GSK650394?
A: While specific biomarkers for GSK650394 are still under investigation, studies on related kinase inhibitors suggest potential avenues:
-
High SGK1 Expression: Tumors with high expression or activity of SGK1 are more likely to be dependent on this signaling pathway and therefore more sensitive to inhibition.[4][5][6]
-
Phosphorylation of SGK1 Substrates: Assessing the phosphorylation status of known SGK1 substrates, such as NDRG1, before and after treatment can serve as a pharmacodynamic biomarker to confirm target engagement.[4][5][6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor GSK650394 efficacy in xenograft models, divided into key experimental stages.
Preclinical Model Selection & Xenograft Establishment
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or inconsistent tumor growth | Poor cell health, incorrect injection technique, inappropriate mouse strain. | - Use low-passage, highly viable cells for injection.[7]- Ensure a consistent number of cells are injected per mouse.- Co-inject cells with Matrigel to support initial tumor growth.[7]- Use immunocompromised mice (e.g., NOD/SCID) suitable for the specific cell line.[8] |
| Selected cell line may not be SGK1-dependent in vivo | In vitro sensitivity does not always translate to in vivo dependency. | - Confirm high SGK1 expression and activity in the chosen cell line.- Consider using a panel of cell lines with varying SGK1 expression levels to identify the most suitable model. |
GSK650394 Formulation & Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound upon injection | Poor solubility of GSK650394 in the chosen vehicle. | - Utilize a validated formulation for in vivo use. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[9]- Prepare the formulation fresh before each administration.- Visually inspect the solution for any precipitation before injection. |
| Inadequate drug exposure at the tumor site | Low bioavailability, rapid metabolism, or inappropriate dosing schedule. | - Switch from oral to intraperitoneal (IP) or intravenous (IV) administration.[8]- Conduct a pilot pharmacokinetic study to determine the optimal dose and schedule required to maintain therapeutic concentrations of GSK650394 in the plasma and tumor tissue.- Consider a twice-daily (BID) dosing regimen to maintain more consistent drug levels. |
In Vivo Efficacy Assessment & Data Interpretation
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in tumor growth within treatment groups | Inconsistent drug administration, variable tumor establishment. | - Ensure precise and consistent dosing for all animals.- Randomize animals into treatment groups only after tumors have reached a predetermined size. |
| Lack of correlation between tumor growth inhibition and target modulation | Off-target effects of GSK650394, or the downstream signaling pathway is not the primary driver of tumor growth. | - Perform pharmacodynamic studies to confirm that GSK650394 is inhibiting SGK1 activity in the tumor tissue (e.g., by measuring p-NDRG1 levels).- Analyze downstream signaling pathways to understand the molecular effects of SGK1 inhibition in your model. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of GSK650394 in a mantle cell lymphoma (Z138) xenograft model.[8]
| Treatment Group | Dose | Administration Route | Tumor Growth Reduction (%) |
| GSK650394 | 25 mg/kg | Intraperitoneal (daily) | 36.8 |
| GSK650394 | 50 mg/kg | Intraperitoneal (daily) | 48.9 |
| GSK650394 | 20 mg/kg | Intraperitoneal (daily) | 25.3 |
| Ibrutinib | 20 mg/kg | Oral (daily) | 35.5 |
| GSK650394 + Ibrutinib | 20 mg/kg each | IP + Oral (daily) | 56.2 |
Experimental Protocols
Mantle Cell Lymphoma (Z138) Xenograft Protocol
This protocol is adapted from a study demonstrating the in vivo efficacy of GSK650394.[8]
-
Cell Culture: Culture Z138 mantle cell lymphoma cells in appropriate media and conditions to ensure optimal viability.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation:
-
Harvest Z138 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
GSK650394 Administration:
-
Prepare GSK650394 in a suitable vehicle for intraperitoneal injection.
-
Administer GSK650394 daily at the desired concentration (e.g., 25 or 50 mg/kg) for the duration of the study (e.g., 14 days).
-
The control group should receive vehicle only.
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration of the study.
-
Monitor animal body weight and overall health throughout the experiment.
-
Visualizations
Signaling Pathway
Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.
Experimental Workflow
Caption: Troubleshooting workflow for addressing poor GSK650394 in vivo efficacy.
References
- 1. glpbio.com [glpbio.com]
- 2. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated SGK1 predicts resistance of breast cancer cells to Akt inhibitors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Preventing GSK 650394 degradation in experimental setups
Welcome to the technical support center for GSK650394. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of GSK650394 in experimental setups, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of GSK650394?
A1: It is recommended to prepare stock solutions of GSK650394 by dissolving the solid powder in dimethyl sulfoxide (DMSO).[1][2][3] For example, a 10 mM stock solution can be prepared by dissolving 3.82 mg of GSK650394 (Molecular Weight: 382.45 g/mol ) in 1 mL of fresh, high-quality DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period. Ensure the solution is clear before use.
Q2: How should I store GSK650394 solid powder and stock solutions to prevent degradation?
A2: Proper storage is crucial to maintain the stability and activity of GSK650394. The solid powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][4]
Q3: Can I store working solutions of GSK650394 in aqueous buffers?
A3: It is strongly recommended to prepare working solutions in aqueous buffers fresh on the day of the experiment.[4] GSK650394, being a 7-azaindole derivative, may be susceptible to hydrolysis, especially under acidic or basic conditions. Prolonged storage in aqueous solutions can lead to degradation and a decrease in potency.
Q4: Is GSK650394 sensitive to light?
Q5: What are the signs of GSK650394 degradation?
A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of GSK650394 is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of GSK650394 in working solutions. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous media for extended periods. |
| Repeated freeze-thaw cycles of the DMSO stock solution. | Aliquot the main DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Improper storage of the solid compound or stock solution. | Ensure the solid is stored at -20°C and DMSO stocks are stored at -80°C for long-term stability. | |
| Precipitate forms when diluting the DMSO stock into aqueous media. | Low solubility of GSK650394 in the aqueous buffer. | Increase the percentage of DMSO in the final working solution (while ensuring it is not toxic to your cells). Gentle warming and vortexing can also help. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used.[4] |
| Use of old or water-absorbed DMSO for the stock solution. | Use fresh, anhydrous-grade DMSO to prepare stock solutions as moisture can reduce solubility.[1] | |
| Gradual loss of inhibitory effect over the course of a long-term experiment (e.g., several days). | Potential pH-dependent hydrolysis or instability in the culture medium. | While specific data for GSK650394 is limited, 7-azaindole derivatives can be susceptible to hydrolysis at non-neutral pH.[5] If possible, monitor and maintain the pH of your experimental system. For multi-day experiments, consider replenishing the compound with fresh media. |
Data Summary
Storage Recommendations
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | - | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1][4] | ||
| Working Solution | Aqueous Buffer | - | Prepare fresh for same-day use[4] |
Inferred Stability of the 7-Azaindole Core (Based on a related compound)
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Acidic (pH < 4) | Low | Hydrolysis products | Degradation rate increases with decreasing pH and increasing temperature.[5] |
| Neutral (pH 6-8) | Moderate | Hydrolysis products | Optimal stability is expected around neutral pH.[5] |
| Basic (pH > 8) | Low | Hydrolysis products | Degradation rate increases with increasing pH and increasing temperature.[5] |
| Oxidative (e.g., H₂O₂) | Moderate to Low | N-oxides and other oxidation products | The 7-azaindole ring may be susceptible to oxidation.[5] |
| Thermal (> 40°C) | Moderate to Low | Hydrolysis products | Elevated temperatures can accelerate hydrolysis.[5] |
| Photolytic (UV light) | Moderate | Photoproducts | Indole derivatives can be susceptible to photodegradation. Protect solutions from light.[5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for SGK1/2 Inhibition
This protocol is adapted from a scintillation proximity assay (SPA) used to measure the inhibition of SGK1 and SGK2.[1]
-
Enzyme Activation:
-
Activate SGK1 S422D (0.275 µg/mL final concentration) or SGK2 (0.875 µg/mL final concentration) with PDK1 (1.1 µg/mL final concentration).
-
The activation buffer consists of 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Reaction Mixture Preparation:
-
Prepare a solution containing a biotinylated CROSStide peptide substrate at a final concentration of 75 µM and γ³²P-ATP in the reaction buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add 5 µL of GSK650394 (at various concentrations, diluted from a fresh DMSO stock) to 25 µL of the activated enzyme mixture.
-
Add 20 µL of the CROSStide/γ³²P-ATP mixture to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA, pH 8.0.
-
Seal the plate and centrifuge for 8 minutes at 2000 rpm.
-
Measure the signal using a scintillation counter.
-
Protocol 2: Cell-Based Assay for Inhibition of Androgen-Mediated Growth
This protocol describes an assay to measure the effect of GSK650394 on the growth of LNCaP human prostate carcinoma cells.[1]
-
Cell Plating:
-
Plate LNCaP cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM non-essential amino acids (NEAA), and 1 mM sodium pyruvate.
-
-
Treatment:
-
On day 3, treat the cells with the desired concentration of androgen (e.g., R1881) with or without various concentrations of GSK650394. Prepare the treatments at a 2X concentration and add 50 µL to the existing 50 µL of media in each well.
-
Repeat the treatment on days 5 and 7.
-
-
Cell Viability Measurement:
-
On day 10, remove the media and measure the relative cell number using a suitable cell viability assay (e.g., FluoReporter Blue assay).
-
Visualizations
Signaling Pathway of SGK1 Activation and Inhibition by GSK650394
References
GSK650394 Technical Support Center: Troubleshooting Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK650394 in cell viability assays. The information is tailored for scientists in academic and industrial research, particularly in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is GSK650394 and what is its primary mechanism of action?
A1: GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and SGK2.[1][2][3][4][5] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[6][7][8][9] By inhibiting SGK1, GSK650394 can modulate these pathways, making it a valuable tool for cancer research and other therapeutic areas.[2][10]
Q2: What are the typical IC50 values for GSK650394?
A2: The half-maximal inhibitory concentration (IC50) of GSK650394 varies depending on the assay and cell type. In biochemical assays, the IC50 for SGK1 is approximately 62 nM and for SGK2 is 103 nM.[1][3][4][5] In cell-based assays, such as those measuring cell growth inhibition, the IC50 is typically higher. For example, in androgen-stimulated LNCaP prostate cancer cells, the IC50 is approximately 1 µM.[2][3][5][10]
Q3: Is GSK650394 toxic to all cell lines?
A3: GSK650394 has been shown to be relatively non-toxic to some cell lines at concentrations effective for SGK1 inhibition.[2][3] For instance, the LC50 values were reported to be 41 µM in M-1 cells and greater than 100 µM in HeLa cells in XTT assays.[2][3] However, toxicity is cell line-dependent and is also influenced by the concentration and duration of exposure.[11] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store GSK650394 stock solutions?
A4: GSK650394 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[4] For example, a 10 mM stock solution in DMSO is commonly used. To improve solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[4] Stock solutions can be stored at -20°C for several months.[4]
Troubleshooting Guide
Issue 1: No effect or lower than expected inhibition of cell viability.
Possible Cause 1: Suboptimal concentration of GSK650394.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to a more specific range based on the initial results.
Possible Cause 2: Insufficient incubation time.
-
Recommendation: The effect of GSK650394 on cell viability can be time-dependent.[11] Consider increasing the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.
Possible Cause 3: Cell line is resistant to SGK1 inhibition.
-
Recommendation: The cellular context is critical. Some cell lines may not rely on the SGK1 signaling pathway for survival and proliferation.[2] Consider using a positive control cell line known to be sensitive to SGK1 inhibition, such as androgen-stimulated LNCaP cells.[2][10] Also, verify the expression and activity of SGK1 in your cell line.
Possible Cause 4: Inactivation of the compound.
-
Recommendation: Ensure proper storage of the GSK650394 stock solution at -20°C.[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Issue 2: High background or inconsistent results in the viability assay.
Possible Cause 1: DMSO concentration is too high.
-
Recommendation: High concentrations of DMSO can be toxic to cells and interfere with assay readings. Ensure that the final DMSO concentration in your experimental wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).
Possible Cause 2: Uneven cell seeding.
-
Recommendation: Ensure a single-cell suspension and uniform seeding of cells in the microplate wells. Inconsistent cell numbers will lead to variability in the assay results.
Possible Cause 3: Edge effects in the microplate.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS.
Issue 3: Unexpected cell toxicity at low concentrations.
Possible Cause 1: Off-target effects.
-
Recommendation: While GSK650394 is selective for SGK1/2, off-target effects can occur at higher concentrations.[5] It is important to perform dose-response experiments and use the lowest effective concentration. Consider using a secondary, structurally different SGK1 inhibitor to confirm that the observed phenotype is due to SGK1 inhibition.
Possible Cause 2: Contamination of cell culture or reagents.
-
Recommendation: Ensure that cell cultures are free from microbial contamination. Use sterile techniques and regularly test for mycoplasma.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (SGK1) | 62 nM | Scintillation Proximity Assay | [1][2][3][4][5] |
| IC50 (SGK2) | 103 nM | Scintillation Proximity Assay | [1][2][3][4][5] |
| IC50 (Cell Growth) | ~ 1 µM | LNCaP cells (androgen-stimulated) | [2][3][5][10] |
| LC50 | 41 µM | M-1 cells (XTT assay) | [2][3] |
| LC50 | > 100 µM | HeLa cells (XTT assay) | [2][3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GSK650394 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GSK650394. Include a vehicle control (DMSO) at the same final concentration as the highest GSK650394 concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Add different concentrations of GSK650394 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[7]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shaking and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Caption: Simplified signaling pathway of SGK1 and the inhibitory action of GSK650394.
Caption: A logical workflow for troubleshooting unexpected results in cell viability assays with GSK650394.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy [mdpi.com]
- 10. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 11. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
GSK 650394 inconsistent results in kinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SGK inhibitor, GSK650394, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK650394 and what is its primary mechanism of action?
GSK650394 is a potent and competitive inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). It also demonstrates inhibitory activity against the closely related SGK2.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[4] SGK1 is a key component of the PI3K signaling pathway and is involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[5][6]
Q2: What are the reported IC50 values for GSK650394 against SGK1 and SGK2?
The half-maximal inhibitory concentration (IC50) values for GSK650394 can vary depending on the assay format and conditions. Below is a summary of reported values:
| Target | Assay Type | Reported IC50 | Reference |
| SGK1 | Scintillation Proximity Assay (SPA) | 62 nM | [1][2][3][7] |
| SGK2 | Scintillation Proximity Assay (SPA) | 103 nM | [1][2][3][7] |
| SGK1 | Fluorescence Polarization Assay | 13 nM | [7][8] |
| SGK1-mediated epithelial transport | Short-Circuit Current (SCC) Assay | 0.6 µM | [1][3][6] |
| Androgen-stimulated LNCaP cell growth | Cell-based Assay | ~1 µM | [2][7] |
Q3: Does GSK650394 have off-target effects?
While GSK650394 is selective for SGK1/2, some off-target activity has been reported. It displays a greater than 30-fold selectivity for SGK1 over Akt and other related kinases.[2][7] However, at higher concentrations, it may inhibit other kinases, such as Rho-associated protein kinase and some Janus kinase (JAK) isoforms.[5] Researchers should consider these potential off-target effects when interpreting their results.
Q4: What is the recommended solvent and storage condition for GSK650394?
GSK650394 is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] It is advisable to use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce its solubility.[1]
Troubleshooting Guide for Inconsistent Kinase Assay Results
Inconsistent results in kinase assays using GSK650394 can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true inhibitory effect of GSK650394.
-
Potential Cause: Pipetting Inaccuracy
-
Potential Cause: Inadequate Mixing
-
Troubleshooting Step: Gently but thoroughly mix all reagent solutions before and after addition to the assay plate. Avoid introducing air bubbles.
-
-
Potential Cause: Edge Effects
Issue 2: IC50 Value is Higher Than Expected
If the observed IC50 value is significantly higher than published values, consider the following:
-
Potential Cause: High ATP Concentration
-
Potential Cause: Compound Instability or Degradation
-
Troubleshooting Step: Prepare fresh dilutions of GSK650394 from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]
-
-
Potential Cause: Inactive Enzyme
-
Troubleshooting Step: Ensure the kinase enzyme is active. Run a positive control with a known inhibitor and a negative control without any inhibitor to verify enzyme activity. The specific activity of the kinase can be determined using a radiometric or ADP-Glo assay.[12]
-
Issue 3: No Inhibition or Poor Dose-Response Curve
A flat dose-response curve or lack of inhibition may indicate a fundamental issue with the assay setup.
-
Potential Cause: Compound Precipitation
-
Troubleshooting Step: Visually inspect the assay wells for any signs of compound precipitation. Determine the solubility of GSK650394 in your final assay buffer. It may be necessary to adjust the buffer composition or reduce the final concentration of the inhibitor.[9]
-
-
Potential Cause: Assay Interference
-
Troubleshooting Step: The compound may interfere with the assay detection method (e.g., fluorescence quenching, inhibition of a reporter enzyme like luciferase).[10] Run a control experiment with GSK650394 in the absence of the kinase to test for assay interference.
-
-
Potential Cause: Incorrect Assay Conditions
Experimental Protocols
Protocol 1: In Vitro SGK1 Kinase Assay (Scintillation Proximity Assay - SPA)
This protocol is adapted from published methods for measuring SGK1 inhibition by GSK650394.[1][7][8][13]
Materials:
-
Active SGK1 enzyme
-
PDK1 (for SGK1 activation)
-
Biotinylated CROSStide peptide substrate
-
[γ-³²P]ATP
-
GSK650394
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
Streptavidin-coated SPA beads
-
96-well microplate
Procedure:
-
Activate SGK1: Incubate SGK1 with PDK1 in the kinase reaction buffer containing unlabeled ATP for 30 minutes at 30°C.
-
Prepare Inhibitor Plate: Serially dilute GSK650394 in DMSO and then in the kinase reaction buffer. Add 5 µL of the diluted inhibitor to the wells of the 96-well plate.
-
Add Activated Enzyme: Add 25 µL of the activated SGK1 enzyme mixture to each well containing the inhibitor.
-
Initiate Kinase Reaction: Prepare a substrate mix containing the biotinylated CROSStide peptide and [γ-³²P]ATP. Add 20 µL of this mixture to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect Signal: Add 50 µL of a slurry of streptavidin-coated SPA beads to stop the reaction. The beads will bind to the biotinylated substrate.
-
Signal Measurement: Centrifuge the plate and measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK650394 and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures ADP production as an indicator of kinase activity.[12][14]
Materials:
-
SGK1 Kinase Enzyme System (includes SGK1, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
GSK650394
-
White, opaque 96-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents as per the manufacturer's instructions. Prepare the Kinase Detection Reagent.
-
Set up Kinase Reaction: In the wells of the microplate, combine the SGK1 enzyme, substrate, and varying concentrations of GSK650394 in the appropriate reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature and for a time that ensures the reaction is in the linear range.
-
Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each GSK650394 concentration and determine the IC50 value.
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.
Caption: General workflow for an in vitro kinase assay with GSK650394.
Caption: Decision tree for troubleshooting inconsistent kinase assay results with GSK650394.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.de [promega.de]
- 13. selleck.co.jp [selleck.co.jp]
- 14. SGK1 Kinase Enzyme System Application Note [promega.com]
Adjusting GSK 650394 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK650394?
A1: GSK650394 is a competitive inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] It also inhibits the closely related SGK2, but with lower potency.[3] The compound shows more than 30-fold selectivity for SGK1 over other related kinases like Akt. Its inhibitory action prevents the phosphorylation of downstream SGK1 targets, such as Nedd4-2.[1]
Q2: What is the recommended concentration range and treatment duration for in vitro experiments?
A2: The optimal concentration and duration are highly dependent on the cell type and the specific biological question.
-
For inhibiting androgen-stimulated growth in LNCaP cells , an IC50 of approximately 1 μM has been reported, with treatments often repeated every 2-3 days for a total of 7 days.[1] A concentration of 10 μM was shown to completely block androgen-mediated growth.
-
For inhibiting influenza virus replication in A549 cells , concentrations between 6.25 µM and 50 µM were effective for up to 48 hours without significant cytotoxicity.[4] The estimated IC50 for viral titer reduction is 3.59 μM.[4]
-
For general SGK1 inhibition , starting with a concentration range of 0.1 µM to 10 µM is recommended. Duration can range from a few hours for signaling pathway studies (e.g., 4-24 hours) to several days for cell growth or functional assays.[1][4][5]
Q3: How should I prepare and store GSK650394?
A3: GSK650394 is soluble in DMSO, with reported solubilities of >10 mM up to 100 mM.[2] For a stock solution, dissolve the compound in DMSO. If you encounter solubility issues, gently warming the tube at 37°C or using an ultrasonic bath can help.[2] For long-term storage, keep the DMSO stock solution at -20°C for up to one month or -80°C for up to six months.[5] For in vivo experiments, working solutions should be prepared fresh daily.[5]
Q4: Is GSK650394 toxic to cells?
A4: GSK650394 is considered relatively non-toxic at its effective concentrations for SGK1 inhibition.[1][5] The lethal concentration (LC50) was reported as 41 μM in M-1 cells and greater than 100 μM in HeLa cells.[1][5][6] However, it's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Data Summary Tables
Table 1: In Vitro Potency (IC50) of GSK650394
| Assay Type | Target/Process | System/Cell Line | IC50 Value | Reference |
| Scintillation Proximity Assay (SPA) | SGK1 Enzymatic Activity | Purified Enzyme | 62 nM | [1][3] |
| Scintillation Proximity Assay (SPA) | SGK2 Enzymatic Activity | Purified Enzyme | 103 nM | [1][3] |
| Fluorescence Polarization Assay | SGK1 Enzymatic Activity | Purified Enzyme | 13 nM | [2][3] |
| Short-Circuit Current (SCC) | SGK1-mediated transport | M-1 cells | 0.6 µM | [1][5][6] |
| Cell Growth Assay | Androgen-stimulated growth | LNCaP cells | ~ 1 µM | [1][2][5] |
| Plaque Assay | Influenza Virus Replication | A549 cells | 3.59 µM | [4] |
Table 2: Cytotoxicity (LC50) of GSK650394
| Cell Line | Assay Type | LC50 Value | Reference |
| M-1 cells | XTT Assay | 41 µM | [1][5][6] |
| HeLa cells | XTT Assay | > 100 µM | [1][5][6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Inhibition Observed | Suboptimal Concentration: The concentration of GSK650394 may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment, typically ranging from 0.1 µM to 20 µM, to determine the optimal concentration for your system. |
| Insufficient Treatment Duration: The treatment time may be too short to observe a biological effect, especially for assays measuring cell growth or proliferation. | Increase the incubation time. For growth assays, consider multi-day treatments with replenishment of the compound. | |
| Compound Degradation: Improper storage or handling of the compound or stock solution. | Ensure stock solutions are stored correctly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High Cell Death/Toxicity | Concentration Too High: The concentration used may be cytotoxic to your specific cell line. | Perform a cytotoxicity assay (e.g., XTT, MTT) to determine the LC50 in your cell line.[5] Use concentrations well below the cytotoxic threshold. In A549 cells, good viability was maintained up to 50 µM for 48h.[4] |
| Solvent Toxicity: High concentrations of the solvent (DMSO) may be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%. Run a vehicle-only (DMSO) control to assess solvent effects. | |
| Inconsistent Results | Compound Precipitation: The compound may be precipitating out of the solution, especially in aqueous media. | Check for precipitate in the media after adding the compound. If solubility is an issue, consider using a formulation aid or ensuring the final DMSO concentration is sufficient to maintain solubility. Warming or sonication can help dissolve the initial stock.[2] |
| Variable SGK1 Activity: The basal activity or expression of SGK1 may vary between experiments or cell passages. | Standardize cell culture conditions, including cell passage number and seeding density. For studies on induced SGK1 activity, ensure the stimulus (e.g., androgens, serum, glucocorticoids) is applied consistently.[1] |
Visualizations and Diagrams
Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.
Caption: General experimental workflow for in vitro studies using GSK650394.
Caption: Decision tree for troubleshooting common experimental issues with GSK650394.
Experimental Protocols
Key Experiment 1: In Vitro Kinase Scintillation Proximity Assay (SPA)
This protocol is adapted from published methodologies to measure the direct inhibitory effect of GSK650394 on SGK1/2 enzymatic activity.[2][7]
-
Enzyme Activation: Activate SGK1 (0.275 µg/mL) or SGK2 (0.875 µg/mL) with active PDK1 (1.1 µg/mL) in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. Incubate for 30 minutes at 30°C.[2][7]
-
Reaction Mixture Preparation: Prepare a substrate solution containing a biotinylated CROSStide peptide (final concentration 75 µM) and γ-³²P-ATP in the reaction buffer.[2][7]
-
Inhibition Step: In a 96-well plate, add 5 µL of varying concentrations of GSK650394 to 25 µL of the activated enzyme mixture.[2][7]
-
Kinase Reaction: Initiate the reaction by adding 20 µL of the CROSStide/ATP mixture to each well. Incubate for 1 hour at room temperature.[2][7]
-
Detection: Stop the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA. Seal the plate and centrifuge for 8 minutes at 2000 rpm.[2][7]
-
Data Acquisition: Measure the signal for 30 seconds per well using a scintillation counter. Calculate IC50 values from the resulting data.[2][7]
Key Experiment 2: LNCaP Androgen-Stimulated Cell Growth Assay
This protocol is designed to assess the effect of GSK650394 on the androgen-dependent proliferation of LNCaP prostate cancer cells.[1][7]
-
Cell Plating: Plate LNCaP cells at a density of 5,000 cells per well in 96-well plates using PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS).[1][7]
-
Initial Incubation: Incubate the cells for 2-3 days to allow for attachment and recovery.[7]
-
First Treatment (Day 3): Treat the cells with the desired androgen (e.g., R1881) with or without various concentrations of GSK650394. This is done by replacing half the media (50 µL) with fresh media containing a 2x concentration of the treatment compounds.[7]
-
Repeat Treatments (Day 5 & 7): Repeat the treatment procedure on days 5 and 7 to maintain compound levels.[7]
-
Endpoint Analysis (Day 8 or 9): Assess cell viability or proliferation using a suitable method, such as an XTT or MTT assay, to determine the effect of the treatment on cell growth. Calculate the IC50 value for growth inhibition.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to SGK1 Inhibitors: GSK650394 vs. EMD638683 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a compelling therapeutic target in a multitude of diseases, including cancer, hypertension, and inflammatory conditions. This guide provides an objective comparison of two prominent SGK1 inhibitors, GSK650394 and EMD638683, alongside other notable inhibitors, supported by experimental data to inform research and development decisions.
Executive Summary
GSK650394 distinguishes itself with high potency in biochemical assays, demonstrating low nanomolar efficacy against SGK1 and SGK2.[1][2] In contrast, EMD638683 exhibits more moderate potency at the micromolar level in cellular assays.[3][4][5][6] Both compounds have demonstrated efficacy in preclinical in vivo models, with GSK650394 showing promise in prostate cancer and EMD638683 in hypertension and cardiac fibrosis.[4][7][8][9] The selection of an appropriate inhibitor will be contingent on the specific research application, considering the trade-offs between in vitro potency and the desired in vivo effects.
Data Presentation: Quantitative Comparison of SGK1 Inhibitors
The following tables summarize the key quantitative data for GSK650394, EMD638683, and other selected SGK1 inhibitors.
Table 1: Biochemical Potency (IC50)
| Compound | SGK1 IC50 | SGK2 IC50 | SGK3 IC50 | Assay Type | Reference |
| GSK650394 | 13 nM | 103 nM | - | Fluorescence Polarization | [10] |
| 62 nM | 103 nM | - | Scintillation Proximity Assay | [1][7] | |
| EMD638683 | 3 µM | - | - | NDRG1 Phosphorylation | [3][4][5][6] |
| SGK1-IN-1 | 1 nM | - | - | Not Specified | [11] |
| SI-113 | 600 nM | - | - | Not Specified | [11][12] |
| 14h (SGK1-IN-2) | 5 nM | - | - | Not Specified | [11][12] |
Table 2: Cellular Potency and In Vivo Efficacy
| Compound | Cellular Assay | Cellular IC50 | In Vivo Model | Key In Vivo Finding | Reference |
| GSK650394 | Aldosterone-stimulated SCC | 0.6 µM | Prostate Cancer (LNCaP xenograft) | Inhibited androgen-stimulated tumor growth | [7] |
| EMD638683 | NDRG1 Phosphorylation (HeLa cells) | 3.35 µM | Fructose/Saline-induced Hypertension | Decreased blood pressure | [3][4][6][13] |
| Angiotensin II-induced Cardiac Fibrosis | Inhibited cardiac fibrosis and remodeling | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
SGK1 Signaling Pathway
This diagram illustrates the activation of SGK1 via the PI3K pathway and its downstream effects on cellular processes.
Caption: SGK1 signaling cascade.
Experimental Workflow: In Vitro Kinase Assay (Scintillation Proximity Assay)
This diagram outlines the key steps in the Scintillation Proximity Assay (SPA) used to determine the biochemical potency of GSK650394.
Caption: In Vitro Kinase Assay Workflow.
Experimental Workflow: Cellular NDRG1 Phosphorylation Assay
This diagram illustrates the workflow for assessing the cellular potency of EMD638683 by measuring the phosphorylation of the SGK1 substrate, NDRG1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
A Comparative Guide: GSK650394 and Akt Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is increasingly focused on targeting key signaling pathways that drive tumor growth and survival. Among these, the PI3K/Akt/mTOR pathway is a critical axis frequently dysregulated in prostate cancer. This guide provides a detailed comparison of two strategic approaches to inhibiting this pathway: targeting Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) with GSK650394 and directly targeting the Akt kinases with pan-Akt inhibitors.
Introduction to GSK650394 and Akt Inhibitors
GSK650394 is a potent and selective small molecule inhibitor of SGK1.[1][2] SGK1, a member of the AGC family of protein kinases, shares structural and functional similarities with Akt and is a downstream effector of the PI3K pathway.[3] Its expression and activity are implicated in androgen receptor (AR) signaling and the development of castration-resistant prostate cancer (CRPC).[4][5]
Akt inhibitors are a class of drugs that target one or all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), central nodes in the PI3K signaling pathway.[6] Dysregulation of the PI3K/Akt/mTOR pathway, often through the loss of the tumor suppressor PTEN, is a common event in prostate cancer, making Akt a compelling therapeutic target.[7] Several pan-Akt inhibitors, such as ipatasertib and capivasertib, are under clinical investigation for the treatment of prostate cancer.[7][8]
Performance Comparison: Efficacy in Prostate Cancer Models
This section summarizes the available quantitative data on the efficacy of GSK650394 and representative pan-Akt inhibitors in prostate cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of Prostate Cancer Cell Proliferation
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| GSK650394 | LNCaP (androgen-stimulated) | Cell Growth Assay | ~1 µM | [1] |
| GSK650394 | PC3 | CCK8 Assay | > 40 µM (little effect on viability) | [3] |
| GSK650394 | LNCaP | CCK8 Assay | Significant inhibition at >80µM (48h) | [9] |
| Ipatasertib (Akt Inhibitor) | LNCaP | Cell Viability | Strong impact (specific IC50 not provided) | [8] |
| Capivasertib (Akt Inhibitor) | LNCaP | Cell Viability | Strong impact (specific IC50 not provided) | [8] |
| MK2206 (Akt Inhibitor) | LNCaP | Growth Curve | ~1 µM | [10] |
| BKM120 (PI3K Inhibitor) | LNCaP | Cell Viability | 3.23 µM | [11] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observation | Citation(s) |
| GSK650394 | PC3, LNCaP | Apoptosis Induction | Significant increase in sub-G1 phase after 48h.[9] | [9] |
| GSK650394 | PC3, LNCaP | Cell Cycle Arrest | G2/M phase arrest.[9] | [9] |
| Erufosine (Akt Inhibitor) | PC3, LNCaP | Apoptosis Induction | Increased apoptotic cell death.[12] | [12] |
| GSK-3 inhibitor IX | DU145 (CD133+/CD44+) | Apoptosis Induction & Cell Cycle Arrest | Induced apoptotic cell death and G0/G1 phase arrest.[13] | [13] |
Table 3: Inhibition of Cell Migration and Invasion
| Compound | Cell Line | Assay | Effect | Citation(s) |
| GSK650394 | PC3 | Wound Healing | Strong inhibition at 40 µM.[3][14] | [3][14] |
| GSK650394 | DU145 | Wound Healing | Inhibition at 20 µM.[3] | [3] |
| Akt Inhibition (General) | PC3, DU-145 | Transwell Migration | Inhibition of migration.[15] | [15] |
Mechanism of Action and Signaling Pathways
GSK650394 and Akt inhibitors target different but related nodes in the PI3K signaling cascade.
GSK650394 acts as a competitive inhibitor of SGK1.[1] In prostate cancer, SGK1 is an androgen-regulated gene and its activity is required for androgen-mediated cell growth.[1] By inhibiting SGK1, GSK650394 can block downstream signaling that promotes cell survival and proliferation.
Akt inhibitors directly bind to and inhibit the activity of Akt kinases. This prevents the phosphorylation of a multitude of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.
Below are diagrams illustrating the signaling pathways affected by each inhibitor.
Caption: GSK650394 inhibits the SGK1 signaling pathway in prostate cancer.
Caption: Akt inhibitors block the central Akt node in the PI3K signaling pathway.
Selectivity Profile
GSK650394 exhibits notable selectivity for SGK1 over Akt and other related kinases. It has been reported to be over 30-fold more selective for SGK1 than for Akt.[1][2] This selectivity may offer a therapeutic advantage by minimizing off-target effects associated with broader kinase inhibition.
Pan-Akt inhibitors , by design, target all three Akt isoforms. While this provides comprehensive blockade of Akt signaling, it can also lead to mechanism-based toxicities.[16] The selectivity of these inhibitors against other kinases varies, with some demonstrating a broader spectrum of activity.[16][17]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in this guide.
Cell Proliferation/Viability Assay (MTT/CCK8)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK650394 or the Akt inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-SGK1, p-Akt, total SGK1, total Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Caption: A typical experimental workflow for comparing kinase inhibitors.
Conclusion
Both GSK650394 and pan-Akt inhibitors represent promising therapeutic strategies for targeting the PI3K/Akt/mTOR pathway in prostate cancer. GSK650394 offers a more targeted approach by selectively inhibiting SGK1, which may be particularly relevant in the context of androgen-driven prostate cancer and could potentially offer a better safety profile. Pan-Akt inhibitors, on the other hand, provide a broader blockade of a central oncogenic driver, which may be advantageous in tumors with hyperactivated Akt signaling, such as those with PTEN loss.
The choice between these two strategies may ultimately depend on the specific molecular characteristics of the patient's tumor. Further research, including direct comparative studies and the identification of predictive biomarkers, is warranted to fully elucidate the therapeutic potential of both GSK650394 and Akt inhibitors in the clinical management of prostate cancer.
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGK1 inhibition-induced autophagy impairs prostate cancer metastasis by reversing EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. majalahpratistapatologi.com [majalahpratistapatologi.com]
- 5. majalahpratistapatologi.com [majalahpratistapatologi.com]
- 6. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Dual targeting of the androgen receptor and PI3K/AKT/mTOR pathways in prostate cancer models improves antitumor efficacy and promotes cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGK1 inhibition induces autophagy-dependent apoptosis via the mTOR-Foxo3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Akt-inhibitor Erufosine induces apoptotic cell death in prostate cancer cells and increases the short term effects of ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
GSK650394: A Comparative Analysis of its Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of GSK650394, a potent inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
GSK650394 is a well-characterized small molecule inhibitor primarily targeting SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its efficacy and selectivity are crucial for its utility as a research tool and its potential as a therapeutic agent. This guide delves into the specifics of its performance against its primary targets and a broader panel of kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of GSK650394 has been quantified against its primary targets, SGK1 and SGK2, using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) | Assay Type | Reference |
| SGK1 | 62 | Scintillation Proximity Assay | [1][2] |
| SGK2 | 103 | Scintillation Proximity Assay | [1][2] |
| SGK1 | 13 | Fluorescence Polarization Assay | [3] |
GSK650394 demonstrates potent inhibition of both SGK1 and SGK2. It is noteworthy that different assay formats can yield varying IC50 values, as illustrated by the fluorescence polarization assay result for SGK1.
Selectivity Profile Against Other Kinases
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen biological consequences and potential toxicities. GSK650394 has been profiled against a broad panel of kinases to determine its selectivity.
While a comprehensive dataset from a screen against 85 kinases by the MRC Protein Phosphorylation Unit has been referenced, the full quantitative results are not publicly available in a structured format. However, available data indicates that GSK650394 exhibits a favorable selectivity profile with greater than 30-fold selectivity against the closely related kinase Akt and over 60-fold selectivity against the upstream kinase PDK1.[1]
Further studies have identified some off-target kinases with potencies comparable to SGK1. These include AMPK, CAMKKβ, CDK2, GCK, MNK1, and PHK.[2][3] This highlights the importance of considering potential off-target effects when interpreting data from cellular studies using GSK650394.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Scintillation Proximity Assay (SPA)
This assay is a homogeneous and sensitive method for measuring enzyme activity.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a biotinylated peptide substrate by the kinase. The biotinylated and radiolabeled peptide is then captured by streptavidin-coated SPA beads, which contain a scintillant. When the radiolabeled peptide is in close proximity to the bead, the emitted beta particles from the ³²P excite the scintillant, leading to light emission that is detected by a scintillation counter.
Protocol:
-
Enzyme Activation: Recombinant SGK1 or SGK2 is activated by incubation with PDK1 in a buffer containing MgCl₂ and ATP.
-
Reaction Mixture: The activated kinase is incubated with the test compound (GSK650394 at varying concentrations) and a biotinylated peptide substrate (e.g., CROSStide) in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Quenching and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The plate is then sealed and centrifuged to allow the beads to settle.
-
Data Acquisition: The amount of light emitted is measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.[1][2]
Fluorescence Polarization (FP) Assay
This method is used to measure the binding of the inhibitor to the kinase.
Principle: The assay is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (the kinase), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.
Protocol:
-
Reaction Mixture: The kinase, a fluorescently labeled tracer (e.g., a fluorescently tagged ATP competitive ligand), and the test compound (GSK650394 at varying concentrations) are incubated in a suitable buffer in a microplate.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Data Acquisition: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: PI3K/SGK1 Signaling Pathway and the inhibitory action of GSK650394.
Caption: A typical workflow for kinase inhibitor screening and selectivity profiling.
References
Validating GSK 650394's Inhibition of SGK1 in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK 650394 with other commercially available SGK1 inhibitors, offering supporting experimental data and detailed protocols to validate its efficacy in new research models. The serum- and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] Its dysregulation has been implicated in several diseases, making it a key target for therapeutic intervention.
This compound is a potent and selective inhibitor of SGK1.[2] This guide will compare its performance against two other known SGK1 inhibitors, EMD638683 and SI113, providing researchers with the necessary information to select the most appropriate tool for their studies and to design robust validation experiments.
Comparative Analysis of SGK1 Inhibitors
The selection of an appropriate SGK1 inhibitor is critical for obtaining reliable and reproducible experimental results. This section compares the key characteristics of this compound, EMD638683, and SI113.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Potency (IC50) | Key Selectivity Information |
| This compound | SGK1, SGK2 | SGK1: 62 nM, SGK2: 103 nM[2] | ~1 µM (LNCaP cells)[2] | >30-fold selective for SGK1 over Akt and other related kinases.[2] |
| EMD638683 | SGK1 | 3 µM[1] | 3.35 µM (HeLa cells, for NDRG1 phosphorylation) | Also inhibits PKA, MSK1, PRK2, SGK2, and SGK3.[3] |
| SI113 | SGK1 | 600 nM | Not explicitly stated | Selective for SGK1 over c-Src and Abl kinases.[1] |
Summary of Inhibitor Characteristics:
-
This compound emerges as a highly potent inhibitor of SGK1 and SGK2 with excellent selectivity against the closely related kinase Akt.[2] This makes it a valuable tool for dissecting SGK1-specific signaling pathways.
-
EMD638683 is a less potent SGK1 inhibitor compared to this compound and exhibits some off-target activity against other kinases.[1][3]
-
SI113 demonstrates intermediate potency and good selectivity against certain tyrosine kinases.[1]
Signaling Pathway and Inhibition Points
The diagram below illustrates the canonical SGK1 signaling pathway and the points of action for the compared inhibitors. SGK1 is activated downstream of the PI3K pathway, where PDK1 and mTORC2 phosphorylate SGK1 at key residues.[2] Once activated, SGK1 phosphorylates a range of downstream targets to regulate cellular functions. The inhibitors discussed act by competing with ATP for the kinase domain of SGK1, thereby blocking its catalytic activity.
Caption: SGK1 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
This workflow outlines the key steps to validate the efficacy of this compound in a new experimental model.
Caption: Experimental workflow for validating SGK1 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the inhibitory activity of this compound on SGK1.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is designed to assess the phosphorylation status of known SGK1 substrates, such as NDRG1 (at Thr346) or Nedd4-2 (at Ser468), following treatment with this compound. A reduction in the phosphorylation of these substrates indicates successful inhibition of SGK1 activity.[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein, e.g., p-NDRG1, NDRG1, p-Nedd4-2, Nedd4-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and/or other inhibitors) for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-NDRG1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] This assay can be used to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[6] This assay can be used to evaluate the anti-proliferative effects of this compound.
Materials:
-
96-well plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution (if using a colorimetric substrate)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with the anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader (for colorimetric or fluorometric assays) or visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the proliferation rate and express it as a percentage relative to the control.
References
- 1. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 細胞計數與健康分析 [sigmaaldrich.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of GSK650394 and Novel SGK Inhibitors for Drug Discovery Professionals
An in-depth analysis of the potency, selectivity, and cellular activity of leading Serum and Glucocorticoid-Regulated Kinase (SGK) inhibitors, providing researchers with critical data for advancing therapeutic development.
Serum and Glucocorticoid-Regulated Kinase (SGK) has emerged as a critical therapeutic target in a variety of pathologies, including cancer, hypertension, and diabetes. As a key downstream effector of the PI3K signaling pathway, SGK1, in particular, plays a pivotal role in cell proliferation, survival, and ion channel regulation.[1][2] The development of potent and selective SGK inhibitors is a significant focus for drug discovery. This guide provides a head-to-head comparison of the well-characterized inhibitor GSK650394 against a panel of novel SGK inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection of appropriate chemical tools.
Comparative Analysis of In Vitro Potency
The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) against its target. The following table summarizes the reported in vitro potency of GSK650394 and several novel SGK inhibitors against SGK isoforms. Lower values indicate higher potency.
| Inhibitor | SGK1 IC50 | SGK2 IC50 | SGK3 IC50 | Assay Type |
| GSK650394 | 62 nM[3][4] | 103 nM[3][4] | - | Scintillation Proximity Assay |
| EMD638683 | 3 µM[5][6] | - | - | Biochemical Kinase Assay |
| SI-113 | 600 nM[7][8] | - | - | Kinase Assay |
| SGK1-IN-1 | 1 nM[3] | - | - | Kinase Assay |
| SGK1-IN-2 (14h) | 5 nM (at 10 µM ATP)[3] | - | - | Kinase Assay |
| Anonymous SGK1 Inhibitor | 4.8 nM[9] | 2.8 nM[9] | 23,300 nM (at high ATP)[9] | Kinase Assay |
Selectivity Profile
An ideal inhibitor should demonstrate high selectivity for its intended target over other related kinases to minimize off-target effects. SGK kinases share significant homology with the AKT family, making selectivity a critical parameter.[2]
| Inhibitor | Key Selectivity Information |
| GSK650394 | Displays >30-fold selectivity over Akt and other related kinases.[5] |
| EMD638683 | Also inhibits PKA, MSK1, PRK2, SGK2, and SGK3.[5][10] |
| SI-113 | Shows 100-fold selectivity for SGK1 over AKT1 (IC50 > 50 µM).[11] Selective over c-Src and Abl kinases at 12.5 µM.[1] |
| Anonymous SGK1 Inhibitor | Selective for SGK1/2 over SGK3 at high ATP concentrations.[9] |
Cellular and In Vivo Activity
The ultimate utility of an inhibitor is determined by its activity in a biological context. The following table highlights key findings from cellular and in vivo studies.
| Inhibitor | Cellular/In Vivo Effect | Model System | Reported IC50/Concentration |
| GSK650394 | Inhibits androgen-stimulated growth.[5] | LNCaP prostate cancer cells | ~1 µM[5] |
| Inhibits SGK1-mediated epithelial transport.[3] | M-1 cells (SCC assay) | 0.6 µM[3] | |
| Reduces infarct size and blood-brain barrier disruption.[12] | Rat model of cerebral ischemia-reperfusion | N/A | |
| EMD638683 | Inhibits NDRG1 phosphorylation.[5] | HeLa cells | 3.35 µM[13] |
| Inhibits colonic tumor growth.[6] | In vivo chemical carcinogenesis model | N/A | |
| SI-113 | Cytotoxic to various cancer cell lines.[1] | MCF-7, A172, RKO cells | 12.5 µM[1] |
| Induces autophagy.[7][8] | Glioblastoma multiforme cells | N/A |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the SGK1 signaling pathway and a typical biochemical kinase inhibition assay workflow.
Caption: Simplified SGK1 signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
GSK 650394 efficacy compared to standard-of-care cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational SGK1 inhibitor, GSK650394, with current standard-of-care therapies for prostate cancer, breast cancer, and head and neck squamous cell carcinoma (HNSCC). The information is based on available preclinical data.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
GSK650394 is a potent and selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1) and, to a lesser extent, SGK2. SGK1 is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and therapeutic resistance. By inhibiting SGK1, GSK650394 aims to disrupt these cancer-promoting processes.
Below is a diagram illustrating the signaling pathway targeted by GSK650394.
Efficacy in Prostate Cancer
Prostate cancer, particularly castration-resistant prostate cancer (CRPC), often relies on androgen receptor (AR) signaling and activated PI3K pathways for growth and survival.
In Vitro Efficacy
GSK650394 has demonstrated potent inhibition of androgen-dependent prostate cancer cell growth. The following table compares the in vitro efficacy (IC50) of GSK650394 with standard-of-care drugs in the LNCaP human prostate cancer cell line.
| Compound | Target | LNCaP IC50 | Citation(s) |
| GSK650394 | SGK1/2 | ~1 µM | [1] |
| Enzalutamide | Androgen Receptor | 4.05 µM - 5.6 µM | [2][3] |
| Docetaxel | Microtubules | 1.13 nM - 296.4 nM | [1][4] |
Experimental Protocol: LNCaP Cell Growth Inhibition Assay
The inhibitory effect of GSK650394 on LNCaP cell proliferation was assessed as follows[5][6][7][8][9]:
-
Cell Culture: LNCaP cells were cultured in PRF-RPMI 1640 medium supplemented with 8% charcoal-stripped fetal bovine serum (CS-FBS), 0.1 mM non-essential amino acids (NEAA), and 1 mM sodium pyruvate.
-
Plating: Cells were seeded at a density of 5,000 cells per well in 96-well plates.
-
Treatment: After three days, cells were treated with varying concentrations of GSK650394 in the presence of the synthetic androgen R1881 to stimulate growth.
-
Incubation: The treatment was repeated on days 5 and 7.
-
Assessment: On day 10, cell viability was measured using a fluorescence-based assay (FluoReporter Blue) to determine the relative cell number.
Efficacy in Breast Cancer
The role of SGK1 in breast cancer is an active area of research, with potential implications for overcoming therapeutic resistance.
In Vivo Efficacy
Preclinical studies have evaluated GSK650394 in breast cancer xenograft models. The following is a summary of a study investigating the combination of GSK650394 with a PDGFR inhibitor.
A study on xenotransplantation breast cancer models (MDA-MB-231 and BT-549) showed that the combination of a PDGFR inhibitor (CP-673451) and GSK650394 significantly decreased tumor formation compared to control or single-agent treatments[10].
For comparison, preclinical data for a standard-of-care therapy in HER2-low breast cancer is presented below.
Trastuzumab deruxtecan (T-DXd) has shown efficacy in preclinical patient-derived xenograft (PDX) models of HER2-low breast cancer, reducing tumor growth and prolonging survival[10].
Experimental Protocol: Breast Cancer Xenograft Model (MDA-MB-231)
A general protocol for establishing MDA-MB-231 xenografts is as follows[11][12][13][14][15]:
-
Cell Preparation: MDA-MB-231 human breast cancer cells are harvested and suspended in a suitable medium, often mixed with Matrigel.
-
Implantation: The cell suspension is injected into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and receive GSK650394, a standard-of-care agent, or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume is measured regularly to assess treatment efficacy.
Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC)
SGK1 has been implicated in the growth and survival of HNSCC cells.
In Vivo Efficacy
A study in a human HNSCC xenograft model (HTB-43) in athymic mice compared the efficacy of GSK650394 alone and in combination with the standard-of-care chemotherapeutic agent, cisplatin[16][17].
| Treatment Group | Mean Tumor Size (mm²) at end of study (± SD) | P-value vs. Control | P-value vs. Cisplatin Alone | Citation(s) |
| Vehicle (Control) | 122.33 ± 105.86 | - | - | [16][17] |
| GSK650394 | 76.73 ± 36.09 | <0.001 | - | [16][17] |
| Cisplatin | 94.52 ± 75.92 | <0.001 | - | [16][17] |
| GSK650394 + Cisplatin | 25.76 ± 14.89 | <0.0001 | <0.001 | [16][17] |
These results suggest that GSK650394 not only suppresses tumor growth as a monotherapy but also enhances the efficacy of cisplatin.
Experimental Protocol: HNSCC Xenograft Model (HTB-43)
The experimental workflow for the HNSCC xenograft study is outlined below[16][17][18][19][20].
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Combination of Omega-3 Stearidonic Acid and Docetaxel Enhances Cell Death over Docetaxel Alone in Human Prostate Cancer Cells [jcancer.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 14. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Head and Neck Cancer Immunotherapy: Molecular Biological Aspects of Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and characterization of cetuximab resistant head and neck squamous cell carcinoma cell lines: focus on the contribution of the AP-1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced response of human head and neck cancer xenograft tumors to Cisplatin combined with 2-deoxy-D-glucose correlates with increased 18F-FDG uptake as determined by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Assessing the Synergistic Effects of GSK650394 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and to a lesser extent SGK2. SGK1 is a downstream effector of the PI3K/AKT signaling pathway, playing a crucial role in cell survival, proliferation, and resistance to apoptosis. Upregulation of SGK1 has been implicated in the development of resistance to various cancer therapies. This guide provides a comparative analysis of the synergistic effects of GSK650394 in combination with other therapeutic agents across different cancer types, supported by experimental data.
Data Presentation: Synergistic Effects of GSK650394 in Combination Therapies
The following tables summarize the quantitative data from studies investigating the synergistic effects of GSK650394 with other anti-cancer drugs.
Table 1: In Vitro Synergistic Effects of GSK650394 Combinations
| Combination Partner | Cancer Type | Cell Lines | Parameter | Value | Synergy Assessment | Reference |
| BYL719 (PI3Kα inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | NCI-H460, A549 | IC50 of BYL719 | >2.5-fold decrease with 3 µM GSK650394 | Bliss synergy score >10 indicates synergy | [1] |
| CP-673451 (PDGFR inhibitor) | Breast Cancer | MDA-MB-231, BT-549 | Colony Formation | Strong reduction in a concentration-dependent manner | Synergistic effect observed | [2] |
Table 2: In Vivo Synergistic Effects of GSK650394 Combinations
| Combination Partner | Cancer Type | Animal Model | Treatment Groups | Outcome | Synergy Assessment | Reference |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | Athymic mice with HTB41/43 xenografts | 1. Vehicle2. GSK6503943. Cisplatin4. GSK650394 + Cisplatin | Mean tumor sizes at end of study:1. 122.33 mm²2. 76.73 mm²3. 94.52 mm²4. 25.76 mm² | Combination treatment showed significantly greater growth suppression than cisplatin alone (p<0.001) | [3] |
| Melatonin | Cervical Cancer | Mice with ME180 xenografts | GSK650394 + Melatonin | Significant tumor size decrease; 33% complete tumor remission | Not quantitatively assessed, but significant enhancement of anti-tumor effect | [4] |
| Radiotherapy | Colorectal Cancer | Xenotransplant mouse of HT29 cells | 1. Control2. GSK6503943. Radiotherapy4. GSK650394 + Radiotherapy | Minimal tumor size in combination group compared to single treatments (p<0.05) or control (p<0.01) | Reduced radioresistance | [4] |
| CP-673451 (PDGFR inhibitor) | Breast Cancer | MDA-MB-231 and BT-549 xenografts | 1. Vehicle2. CP-6734513. GSK6503944. CP-673451 + GSK-650394 | Significantly decreased tumor formation in the combination group compared to single-agent treatment | Synergistic therapeutic potential | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Synergy Assessment: Cell Viability and Colony Formation Assays
a) Cell Viability Assay (e.g., MTT Assay) [5][6][7][8][9]
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of GSK650394, the combination partner drug (e.g., BYL719), or the combination of both at a fixed ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Assess synergy using methods such as the Chou-Talalay combination index (CI) or the Bliss synergy score.[10][11][12][13][14] A CI value < 1 or a Bliss score > 10 is indicative of synergy.
b) Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with GSK650394 and/or the combination partner at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. The surviving fraction is calculated relative to the vehicle-treated control.
In Vivo Synergy Assessment: Xenograft Tumor Models[15][16][17][18][19]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HTB41/43, ME180, HT29, MDA-MB-231) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, GSK650394 alone, combination partner alone, and the combination of both). Administer drugs via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined schedules and doses.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) two to three times a week.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Compare the mean tumor volumes between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences. A significant reduction in tumor growth in the combination group compared to the single-agent groups indicates synergy.
Mechanistic Studies: Western Blotting for Signaling Pathway Analysis[20][21][22][23][24]
-
Cell Lysis: Treat cells with the drugs of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of AKT, S6, ERK, NDRG1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/SGK1 signaling and points of drug inhibition.
Caption: Workflow for in vitro assessment of drug synergy.
Caption: Workflow for in vivo assessment of drug synergy.
Conclusion
The preclinical data presented in this guide strongly suggest that the SGK1 inhibitor GSK650394 has the potential to act synergistically with a range of anti-cancer agents, including targeted therapies like PI3K and PDGFR inhibitors, conventional chemotherapy such as cisplatin, and radiotherapy. The primary mechanism of this synergy appears to be the overcoming of resistance mechanisms mediated by the SGK1 signaling pathway. These findings provide a strong rationale for the continued investigation of GSK650394 in combination therapies for various cancer types in clinical settings. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify patient populations most likely to benefit from such combination strategies.
References
- 1. Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Serum Glucocorticoid-Regulated Kinase-1 in Squamous Cell Carcinoma of the Head and Neck: A Novel Modality of Local Control | PLOS One [journals.plos.org]
- 4. SGK1 in Cancer: Biomarker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation and Comparative Analysis of GSK650394 Findings
This guide provides an objective comparison of the published findings for the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitor, GSK650394, with independently developed analogs and alternative inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of SGK1 inhibitors in their studies.
Summary of Published GSK650394 Findings
GSK650394 is a potent and selective inhibitor of SGK1 and SGK2.[1][2] Original research by Sherk et al. (2008) established GSK650394 as a competitive inhibitor of SGK1, which plays a crucial role in androgen receptor signaling and prostate cancer cell growth.[3] Subsequent studies have utilized GSK650394 to investigate the role of SGK1 in various cellular processes, including cell survival, proliferation, and ion channel regulation.[4][5]
Quantitative Data on GSK650394 Potency
| Assay Type | Target | IC50 | Reference |
| Fluorescence Polarization Assay | SGK1 | 13 nM | [2][3][6] |
| Scintillation Proximity Assay | SGK1 | 62 nM | [1][2][3][4] |
| Scintillation Proximity Assay | SGK2 | 103 nM | [1][2][3][4] |
| LNCaP Cell Growth Assay | - | ~1 µM | [2][4] |
| Short Circuit Current (SCC) Assay | SGK1 | 0.6 µM | [1][4] |
Independent Development of a GSK650394 Analog
A study by Liang et al. (2017) developed and screened 39 novel analogs of GSK650394.[7] One analog, QGY-5-114-A, demonstrated improved potency in a colorectal cancer cell line.[7]
Comparative Potency of GSK650394 and QGY-5-114-A
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| GSK650394 | HCT116 | CCK-8 | 135.5 | [1][7] |
| QGY-5-114-A | HCT116 | CCK-8 | 122.9 | [1][7] |
Comparison with Alternative SGK1 Inhibitors
Several other molecules have been identified as SGK1 inhibitors, providing alternatives to GSK650394 for research purposes.
Potency of Alternative SGK1 Inhibitors
| Inhibitor | Target(s) | IC50 | Reference |
| EMD638683 | SGK1 | 3 µM | [8][9] |
| SI113 | SGK1 | 600 nM | [8][9] |
| SGK1-IN-2 | SGK1 | 5 nM | [9][10] |
| SGK1-IN-4 | SGK1 | <1 µM | [10] |
| PO-322 | SGK1 | 54 nM | [1][4] |
Experimental Protocols
Scintillation Proximity Assay (SPA) for SGK1/2 Activity
This in vitro assay measures the phosphorylation of a biotinylated peptide substrate by SGK1 or SGK2.[3]
-
Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is activated by PDK1 in a buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA, and 0.15 mM ATP. The mixture is incubated for 30 minutes at 30°C.[11]
-
Inhibition Reaction: 5 µL of varying concentrations of GSK650394 is added to 25 µL of the activated enzyme mixture in a 96-well plate.[11]
-
Phosphorylation Reaction: 20 µL of a solution containing a biotinylated CROSStide peptide substrate (final concentration 75 µM) and γ-³²P-ATP is added to each well and incubated for 1 hour at room temperature.[11]
-
Signal Detection: 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA is added. The plate is sealed, centrifuged, and the signal is detected using a scintillation counter.[11]
-
Data Analysis: IC50 values are calculated from the signal data using appropriate software (e.g., GraphPad Prism).[11]
LNCaP Cell Growth Assay
This assay assesses the effect of GSK650394 on the androgen-stimulated growth of the LNCaP human prostate cancer cell line.[2]
-
Cell Plating: LNCaP cells are plated in 96-well plates at a density of 5,000 cells/well.[11]
-
Treatment: Cells are treated with androgens (e.g., R1881) in the presence or absence of varying concentrations of GSK650394.[2]
-
Incubation: The cells are incubated for a period of 10 days, with media and treatments refreshed every 2-3 days.[2][4]
-
Cell Viability Measurement: Relative cell number is determined using a suitable cell viability assay (e.g., FluoReporter Blue).[11]
-
Data Analysis: IC50 values are calculated based on the inhibition of androgen-stimulated cell growth.[2]
Visualizations
Caption: Androgen-activated SGK1 signaling pathway and the inhibitory action of GSK650394.
Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure SGK1/2 kinase activity.
References
- 1. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
- 5. Serum- and Glucocorticoid-Regulated Kinase 1 Is Required for Nuclear Export of the Ribonucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
A Comparative Guide: The Specificity of GSK650394 Versus the Broad Action of Pan-Kinase Inhibitors in Cancer Research
In the landscape of cancer research and drug development, kinase inhibitors represent a cornerstone of targeted therapy. Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The strategies for inhibiting these enzymes, however, can vary significantly. This guide provides an objective comparison between GSK650394, a selective inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), and the broader class of pan-kinase inhibitors.
This comparison focuses on their distinct mechanisms, selectivity, and applications, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
GSK650394: Precision Targeting of the SGK1 Pathway
GSK650394 is a potent and competitive small molecule inhibitor that specifically targets SGK1 and, to a lesser extent, the highly related SGK2.[1] SGK1 is a serine/threonine kinase and a key downstream effector of the PI3K (phosphoinositide-3 kinase) signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] In certain cancers, such as prostate cancer, SGK1 is an androgen-regulated gene, and its activity is linked to androgen-mediated tumor growth.[2] By selectively inhibiting SGK1, GSK650394 aims to block these pro-survival signals in a highly targeted manner. This specificity makes it an invaluable tool for dissecting the precise role of SGK1 in cancer biology and as a potential therapeutic for cancers dependent on this pathway.[2]
References
Evaluating the Specificity of GSK650394 in Cellular Assays: A Comparative Guide
For researchers investigating the intricacies of cellular signaling pathways, the serum and glucocorticoid-inducible kinase (SGK) family presents a compelling area of study. As a key downstream effector of the PI3K/Akt/mTOR pathway, SGK1 is implicated in a multitude of cellular processes, including cell survival, proliferation, and ion channel regulation. Consequently, the development of specific inhibitors for SGK1 is of paramount importance for both basic research and therapeutic applications. This guide provides a comparative analysis of GSK650394, a widely used SGK1 inhibitor, with other available alternatives, focusing on their specificity in cellular assays.
Introduction to GSK650394
GSK650394 is a potent, small-molecule inhibitor of SGK1. It has been extensively used as a chemical probe to elucidate the physiological and pathological roles of SGK1. Understanding its specificity is crucial for the accurate interpretation of experimental results. This guide will compare GSK650394 with two other commercially available SGK inhibitors, EMD638683 and SI113, presenting key performance data from cellular assays.
Comparative Inhibitor Activity
The following tables summarize the in vitro and cellular activities of GSK650394 and its alternatives against SGK isoforms and other kinases. This data is compiled from various sources and provides a basis for evaluating their relative potency and selectivity.
| Inhibitor | SGK1 IC₅₀ (nM) | SGK2 IC₅₀ (nM) | Primary Assay Type | Reference |
| GSK650394 | 62 | 103 | Scintillation Proximity Assay | |
| EMD638683 | 3000 | >10000 | In vitro kinase assay | [1] |
| SI113 | 600 | Not Reported | In vitro kinase assay | [2][3] |
Table 1: In Vitro Inhibitory Activity against SGK Isoforms. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC₅₀) of the selected inhibitors against SGK1 and SGK2.
| Inhibitor | Cell-Based Assay | Cell Line | IC₅₀ (µM) | Reference |
| GSK650394 | LNCaP Cell Growth | LNCaP | ~1 | [4] |
| EMD638683 | NDRG1 Phosphorylation | HeLa | 3.35 | [5] |
| SI113 | Glioblastoma Cell Viability | GIN8, GIN28, GCE28 | 9.1 - 11.2 | [6] |
Table 2: Potency in Cellular Assays. This table highlights the effective concentrations of the inhibitors in relevant cell-based assays, providing an indication of their cellular permeability and on-target efficacy.
Kinase Selectivity Profiles
A critical aspect of an inhibitor's utility is its selectivity against other kinases. Off-target effects can lead to misinterpretation of experimental data.
GSK650394 Selectivity
A kinase screen of GSK650394 against a panel of 85 kinases performed by the Medical Research Council (MRC) revealed several off-target kinases with significant inhibition at 0.1 µM.[7]
| Kinase | % Activity Remaining (at 0.1 µM) |
| CAMKK beta | 11 |
| AMPK | 49 |
| CDK2-Cyclin A | Not Reported |
| GCK | Not Reported |
| MNK1 | Not Reported |
| PHK | Not Reported |
Table 3: Off-Target Profile of GSK650394. This table lists some of the kinases that are significantly inhibited by GSK650394, highlighting potential off-target activities. The >30-fold selectivity over Akt is a key feature of this inhibitor.
EMD638683 Selectivity
EMD638683 has been reported to be a highly selective SGK1 inhibitor.[1] However, it also shows inhibitory activity against other kinases, including PKA, MSK1, and PRK2.[1] It is also reported to have poor cell permeability.
SI113 Selectivity
SI113 has demonstrated a 100-fold selectivity for SGK1 over AKT1 (IC₅₀ of 50 µM for AKT1).[8] It was also found to be significantly less effective against other kinases it was originally designed to target, such as ABL and SRC.[8]
Experimental Methodologies
To facilitate the replication and validation of the findings presented, detailed protocols for key cellular assays are provided below.
NDRG1 Phosphorylation Western Blot Protocol
This assay is a reliable method to assess the cellular activity of SGK1 inhibitors, as NDRG1 is a direct downstream substrate of SGK1.
1. Cell Culture and Treatment:
-
Culture cells (e.g., LNCaP or HeLa) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal SGK1 activity.
-
Treat cells with the SGK inhibitor (e.g., GSK650394, EMD638683) at various concentrations for 1-2 hours.
-
Stimulate the cells with a known SGK1 activator (e.g., 100 nM insulin or 10% serum) for 30 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (10% gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NDRG1 (Thr346) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
LNCaP Cell Proliferation (MTT) Assay Protocol
This assay is used to determine the effect of SGK inhibitors on the proliferation of androgen-sensitive prostate cancer cells.
1. Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Cell Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of the SGK inhibitor and/or 1 nM R1881 (a synthetic androgen).
-
Include appropriate vehicle controls.
-
Incubate the cells for 72 hours.
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: SGK1 Signaling Pathway and site of GSK650394 inhibition.
Caption: Experimental workflow for NDRG1 phosphorylation Western blot.
Caption: Workflow for the LNCaP cell proliferation (MTT) assay.
Conclusion
GSK650394 is a potent SGK1 inhibitor that has been instrumental in advancing our understanding of SGK1 biology. While it exhibits good selectivity over the closely related kinase Akt, researchers should be aware of its potential off-target effects on other kinases, such as CAMKKβ and AMPK. For experiments where absolute specificity is critical, considering alternative inhibitors like EMD638683 or SI113 may be warranted, keeping in mind their own distinct characteristics, such as EMD638683's lower potency and potential for poor cell permeability. The choice of inhibitor should be guided by the specific experimental context and a thorough consideration of the comparative data presented in this guide. The provided protocols and diagrams are intended to support the rigorous and reproducible investigation of SGK1 function in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SI113, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor | GSK650394A | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
Replicating Key Experiments with GSK650394: A Comparative Guide
For researchers and drug development professionals investigating the role of Serum and Glucocorticoid-Regulated Kinase (SGK), the small molecule inhibitor GSK650394 serves as a critical tool. This guide provides a comparative overview of GSK650394's performance against other known SGK inhibitors, supported by experimental data and detailed protocols for replicating key experiments.
Performance Comparison of SGK Inhibitors
GSK650394 is a potent inhibitor of SGK1 and SGK2. Its efficacy has been evaluated in various in vitro and cell-based assays, often showing superior or comparable activity to other commercially available SGK inhibitors such as EMD638683 and SI113. The following tables summarize the inhibitory concentrations (IC50) of these compounds in key experiments.
| Inhibitor | Target | In Vitro Kinase Assay (IC50) | Reference |
| GSK650394 | SGK1 | 62 nM | [1][2] |
| SGK2 | 103 nM | [1][2] | |
| EMD638683 | SGK1 | 3 µM | [3][4] |
| SI-113 | SGK1 | 600 nM | [4] |
Table 1: In Vitro Inhibitory Activity of SGK Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of GSK650394, EMD638683, and SI-113 against SGK1 and SGK2 in biochemical assays.
| Inhibitor | Cell Line | Cell-Based Assay | IC50 | Reference |
| GSK650394 | LNCaP | Androgen-stimulated cell growth | ~1 µM | [1] |
| M-1 | Aldosterone-stimulated short-circuit current | 0.6 µM | [5] | |
| EMD638683 | HeLa | NDRG1 phosphorylation | 3.35 µM | |
| SI-113 | RKO | Cell growth | 8 µM |
Table 2: Cellular Activity of SGK Inhibitors. This table presents the IC50 values of GSK650394 and other SGK inhibitors in various cell-based functional assays.
Key Experiments and Detailed Protocols
The following sections detail the methodologies for three key experiments frequently used to characterize SGK1 inhibitors.
In Vitro Kinase Inhibition Assay: Scintillation Proximity Assay (SPA)
This assay quantitatively measures the inhibition of SGK1/2 kinase activity by assessing the phosphorylation of a biotinylated peptide substrate.
Experimental Protocol:
-
Enzyme Activation: Activate recombinant SGK1 or SGK2 with its upstream kinase, PDK1, in the presence of ATP.
-
Inhibitor Incubation: Incubate the activated SGK enzyme with varying concentrations of GSK650394 or other inhibitors.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a reaction mixture containing a biotinylated peptide substrate (CROSStide) and radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP).
-
Signal Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and phosphorylated peptide binds to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a light signal that is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
References
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. adooq.com [adooq.com]
- 5. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling GSK 650394
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling GSK 650394. The following information is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses/Goggles | Must be equipped with side-shields. |
| Hand Protection | Gloves | Protective gloves (e.g., nitrile rubber) are required. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the compound in powder form to avoid dust inhalation. |
Hazard Identification and First Aid
This compound is a chemical compound intended for research use only and its toxicological properties have not been fully investigated.[1] Therefore, it should be handled with care, assuming it is potentially hazardous.
| Hazard | Description | First Aid Measures |
| Inhalation | May be harmful if inhaled. Can cause respiratory tract irritation. | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | May be harmful if absorbed through the skin. Can cause skin irritation. | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Can cause serious eye irritation. | Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed. | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary materials and equipment, including PPE, before handling the compound.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed above.
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transferring the solid.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[2]
-
Avoid generating dust when working with the powdered form.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Recommended storage is at room temperature.[3]
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection for large spills or if the compound is in powder form.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable labware, PPE (gloves, etc.), and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal.[4] Do not dispose of down the drain or in regular trash.[4]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
